molecular formula C6H5ClN2O3 B13060214 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Cat. No.: B13060214
M. Wt: 188.57 g/mol
InChI Key: OTJAPWDVYUCUEJ-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-methoxypyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-methoxypyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

6-chloro-2-methoxypyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H5ClN2O3/c1-12-6-8-3(5(10)11)2-4(7)9-6/h2H,1H3,(H,10,11)

InChI Key

OTJAPWDVYUCUEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid , a critical scaffold in medicinal chemistry and agrochemical development (e.g., sulfonylurea herbicides). The protocol prioritizes high-yield industrial viability, utilizing the condensation of O-methylisourea with diethyl oxaloacetate, followed by chlorination and selective hydrolysis.

Executive Summary

  • Target Molecule: 6-Chloro-2-methoxypyrimidine-4-carboxylic acid[1]

  • CAS Number: 944902-07-2 (Acid) / 41728-09-0 (Ethyl Ester precursor)

  • Primary Application: Intermediate for antifolates, kinase inhibitors, and ALS-inhibiting herbicides.

  • Yield Potential: 55–65% (Overall 3-step yield).

  • Critical Control Points: Moisture control during chlorination; pH control during hydrolysis to prevent methoxy cleavage.

Retrosynthetic Analysis & Strategy

The most robust synthetic route disconnects the pyrimidine ring into two fragments: a bis-electrophile (diethyl oxaloacetate) and a bis-nucleophile (O-methylisourea). This approach avoids the regioselectivity issues often seen when alkylating pre-formed pyrimidines.

Strategic Pathway
  • Cyclocondensation: Formation of the pyrimidine core via O-methylisourea and diethyl oxaloacetate.

  • Deoxychlorination: Conversion of the C6-hydroxyl (tautomeric oxo) group to a chloride using phosphorus oxychloride (POCl₃).

  • Saponification: Selective hydrolysis of the C4-ester to the carboxylic acid without displacing the labile C6-chloride or C2-methoxy groups.

Retrosynthesis Target 6-Chloro-2-methoxypyrimidine- 4-carboxylic acid Intermediate1 Ethyl 6-chloro-2-methoxypyrimidine- 4-carboxylate Target->Intermediate1 Selective Hydrolysis (LiOH/THF) Intermediate2 Ethyl 6-hydroxy-2-methoxypyrimidine- 4-carboxylate Intermediate1->Intermediate2 Chlorination (POCl3) SM1 O-Methylisourea (Hemisulfate) Intermediate2->SM1 Cyclization (NaOH/MeOH) SM2 Diethyl Oxaloacetate (Sodium Salt) Intermediate2->SM2 Cyclization

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-hydroxy-2-methoxypyrimidine-4-carboxylate

This step constructs the pyrimidine ring. The use of sodium methoxide in methanol ensures the free base of O-methylisourea is generated in situ to react with the oxaloacetate.

  • Reagents:

    • O-Methylisourea hemisulfate (1.0 equiv)

    • Diethyl oxaloacetate sodium salt (1.05 equiv)

    • Sodium methoxide (NaOMe) (2.1 equiv, 25% in MeOH)

    • Solvent: Methanol (Anhydrous)[2]

Procedure:

  • Preparation: Charge a reactor with anhydrous methanol and cool to 0–5°C.

  • Base Addition: Add NaOMe solution dropwise. Add O-methylisourea hemisulfate in portions. Stir for 30 minutes to generate the free base.

  • Condensation: Add diethyl oxaloacetate sodium salt slowly, maintaining temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by HPLC/TLC (EtOAc:Hexane 1:1).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Dissolve the residue in water (minimal volume).

    • Acidify carefully with 6N HCl to pH ~3–4. The product (tautomeric with the 6-oxo form) will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

  • Typical Yield: 75–85%

Step 2: Chlorination to Ethyl 6-chloro-2-methoxypyrimidine-4-carboxylate

The conversion of the hydroxyl group to a chloride is driven by POCl₃. Note: The 2-methoxy group is relatively stable under these conditions, but excessive heat or acid can cause demethylation.

  • Reagents:

    • Ethyl 6-hydroxy-2-methoxypyrimidine-4-carboxylate (from Step 1)

    • Phosphorus oxychloride (POCl₃) (5.0 equiv)

    • N,N-Diethylaniline or Pyridine (1.0 equiv, acid scavenger)

Procedure:

  • Setup: Place the starting material in a dry flask under nitrogen.

  • Addition: Add POCl₃ carefully (exothermic). Add the amine base.[2]

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The suspension should become a clear solution.

  • Quench (Hazardous):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ via vacuum distillation (rotary evaporator with a caustic trap).

    • Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Maintain temp <10°C to prevent ester hydrolysis.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Wash organics with saturated NaHCO₃ (to remove acid traces) and brine. Dry over Na₂SO₄ and concentrate.

    • Optional: Recrystallize from Hexane/EtOAc if purity is <95%.

  • Typical Yield: 80–90%

Step 3: Selective Hydrolysis to 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Critical Step: Standard acid hydrolysis (HCl/reflux) will likely cleave the 2-methoxy group (forming a uracil derivative). Strong basic hydrolysis at high heat may displace the 6-chloro group (forming a hydroxy-pyrimidine). Lithium Hydroxide (LiOH) at controlled temperatures is the reagent of choice.

  • Reagents:

    • Ethyl 6-chloro-2-methoxypyrimidine-4-carboxylate

    • Lithium Hydroxide monohydrate (LiOH·H₂O) (1.2 equiv)

    • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the ester in THF and cool to 0°C.

  • Saponification: Add LiOH dissolved in water dropwise.

  • Reaction: Stir at 0°C to 10°C. Do not heat. Monitor strictly by TLC/HPLC until the ester is consumed (usually 1–3 hours).

  • Workup:

    • Evaporate THF under reduced pressure (keep bath temp <30°C).

    • Dilute the aqueous residue with water. Wash with a small amount of EtOAc (to remove unreacted ester).

    • Acidification: Cool the aqueous layer to 0°C and acidify dropwise with 1N HCl to pH 2.5–3.0.

  • Isolation: The target acid precipitates. Filter, wash with ice-cold water, and dry under vacuum over P₂O₅.

  • Typical Yield: 85–95%

Process Data & Troubleshooting

ParameterOptimal RangeImpact of Deviation
Condensation pH Alkaline (NaOMe)If acidic, O-methylisourea hydrolyzes to urea; no reaction.
Chlorination Temp 100–110°C<90°C: Incomplete reaction. >120°C: Degradation of methoxy group.
Quenching Temp <10°CHigh temp during quench hydrolyzes the ester prematurely or violently.
Hydrolysis Base LiOH or NaOH (1N)Strong base (e.g., 50% NaOH) or heat displaces Cl -> 6-OH impurity.

Safety & Hazard Analysis

  • Phosphorus Oxychloride (POCl₃): Highly toxic and reacts violently with water to release HCl and phosphoric acid. All quenching must be done by adding the reaction mass to ice, never water to acid.

  • O-Methylisourea: Can decompose to release toxic gases. Handle in a fume hood.

  • Reaction Exotherms: The condensation (Step 1) and quenching (Step 2) are significantly exothermic. efficient cooling systems are mandatory.

References

  • Synthesis of 2-amino-4-chloro-6-methoxypyrimidine (Analogous Chemistry)

    • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.[3][4] US Patent 20060035913A1.

  • Chlorination Protocols (POCl₃)

    • Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 2012, 17(4), 4533-4544.
  • Hydrolysis of Pyrimidine Esters

    • Synthesis of 6-Hydroxypyrimidine-4-carboxylic acid. PubChem CID 135432441.[5]

  • Starting Material Properties (Diethyl Oxaloacetate)

    • Sigma-Aldrich Product Sheet: Diethyl oxalacet

Sources

Precision Synthesis of 6-Chloro-2-methoxypyrimidine-4-carboxylic Acid: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Logic

The Regioselectivity Challenge

The synthesis of 6-chloro-2-methoxypyrimidine-4-carboxylic acid presents a classic problem in heterocyclic chemistry: distinguishing between the chemically similar 2, 4, and 6 positions on the pyrimidine ring.

Direct chlorination or methoxylation of a symmetric precursor (like 2,4,6-trichloropyrimidine) often leads to isomeric mixtures that are difficult to separate on a preparative scale. Specifically, nucleophilic aromatic substitution (


) on 2,4-dichloropyrimidine derivatives typically favors the 4-position due to the para-like activation from the ring nitrogens.

To guarantee the structural integrity of the 2-methoxy and 6-chloro motifs relative to the 4-carboxylic acid , this protocol utilizes a De Novo Cyclization Strategy . By constructing the pyrimidine ring with the 2-methoxy group already in place, we eliminate the risk of regioisomers at that position.

Retrosynthetic Analysis

The most robust route disconnects the molecule back to acyclic precursors: O-methylisourea and a dialkyl oxalacetate .

  • Step 1 (Cyclization): Condensation establishes the pyrimidine core with the C2-methoxy and C4-ester groups fixed. The C6 position remains as a hydroxyl (tautomeric with the ketone), serving as a handle for chlorination.

  • Step 2 (Functionalization): Conversion of the C6-hydroxyl to a chloride using phosphorus oxychloride (

    
    ).
    
  • Step 3 (Hydrolysis): Selective hydrolysis of the C4-ester to the carboxylic acid without displacing the labile C6-chloride.

Retrosynthesis Target Target: 6-Chloro-2-methoxypyrimidine- 4-carboxylic acid Inter2 Precursor Ester: Methyl 6-chloro-2-methoxy pyrimidine-4-carboxylate Target->Inter2 Hydrolysis (LiOH) Inter1 Cyclized Intermediate: Methyl 6-hydroxy-2-methoxy pyrimidine-4-carboxylate Inter2->Inter1 Chlorination (POCl3) Raw Starting Materials: O-Methylisourea + Dimethyl Oxalacetate Inter1->Raw Cyclocondensation (NaOMe)

Caption: Retrosynthetic disconnection showing the De Novo assembly strategy to ensure regiochemical purity.

Part 2: Detailed Experimental Protocol

Phase 1: Cyclocondensation (The Pyrimidine Construction)

Objective: Synthesize Methyl 6-hydroxy-2-methoxypyrimidine-4-carboxylate.

Mechanism: Base-catalyzed condensation between the amidine moiety of O-methylisourea and the diester.

Reagents & Materials:

Reagent Equiv. Role
O-Methylisourea hemisulfate 1.0 Amidine Source (C2-N1-N3 donor)
Dimethyl oxalacetate (Na salt) 1.1 C4-C5-C6 Backbone donor
Sodium Methoxide (25% in MeOH) 2.2 Base (Release free base & catalyze)

| Methanol (Anhydrous) | Solvent | Reaction Medium |[1][2]

Protocol:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, charge Methanol (10V) .

  • Base Addition: Add Sodium Methoxide solution dropwise at 0°C.

  • Amidine Release: Add O-Methylisourea hemisulfate portion-wise. Stir for 30 minutes at 0–5°C to generate the free base in situ. Note: The sulfate salts may precipitate; this is normal.

  • Condensation: Add Dimethyl oxalacetate sodium salt in one portion.

  • Reaction: Warm the mixture to room temperature, then heat to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC.[3] The disappearance of O-methylisourea indicates completion.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Dissolve the residue in minimal water (5V).

    • Critical Step: Acidify carefully with 6N HCl to pH 3–4. The product (a hydroxypyrimidine) will precipitate.

    • Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.

Phase 2: Chlorodehydroxylation

Objective: Convert the C6-hydroxyl group to a chloride to yield Methyl 6-chloro-2-methoxypyrimidine-4-carboxylate.

Safety Warning:


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Reagents & Materials:

Reagent Equiv. Role
Phase 1 Product 1.0 Substrate

| Phosphorus Oxychloride (


) | 5.0 | Chlorinating Agent & Solvent |
| N,N-Diethylaniline | 1.0 | Acid Scavenger (Prevents ether cleavage) |

Protocol:

  • Setup: Place the dry Phase 1 product in a flask. Add

    
      (neat).
    
  • Scavenger: Add N,N-Diethylaniline slowly.

    • Why? The reaction generates HCl gas. High acidity can cleave the sensitive C2-methoxy ether back to a ureido group (demethylation). The amine buffers the system.

  • Reaction: Heat to reflux (105°C) for 2–3 hours. The suspension should become a clear solution.

  • Quench (Exothermic):

    • Cool the reaction mass to room temperature.[3][4]

    • Pour the mixture slowly onto crushed ice (20V) with vigorous stirring. Maintain temperature <10°C.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 5V).

  • Purification: Wash the organic layer with saturated

    
     (to remove residual acid) and brine. Dry over 
    
    
    
    , filter, and concentrate.
    • Result: Off-white to yellow solid. Can be recrystallized from Hexane/EtOAc if purity <95%.

Phase 3: Selective Hydrolysis

Objective: Hydrolyze the methyl ester to the acid without displacing the C6-chloride.

The Trap: Standard basic hydrolysis (NaOH/Heat) is dangerous here. The C6-chloride is activated for


. Hydroxide ions at high temperature will displace the chloride, yielding the 6-hydroxy byproduct. Lithium Hydroxide (LiOH)  at low temperature is the specific solution.

Protocol:

  • Dissolution: Dissolve the Phase 2 ester (1.0 equiv) in THF (10V) .

  • Reagent Prep: Prepare a solution of LiOH·H2O (1.2 equiv) in Water (5V) .

  • Addition: Add the LiOH solution to the THF mixture at 0°C .

  • Reaction: Stir at 0°C to 10°C. Do not heat.

    • Time: Reaction is usually fast (1–2 hours). Monitor by TLC (Product is much more polar).

  • Workup:

    • Evaporate the THF under reduced pressure (keep bath <30°C).

    • Dilute the remaining aqueous layer with water.

    • Wash with EtOAc (to remove unreacted ester).

    • Acidification: Acidify the aqueous layer with 1N HCl to pH 2.

    • Observation: The target acid will precipitate as a white solid.

  • Isolation: Filter, wash with ice-cold water, and dry under high vacuum.

Part 3: Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and unit operations.

Workflow start Start: O-Methylisourea + Oxalacetate step1 Step 1: Cyclization (MeOH, Reflux) start->step1 check1 QC: HPLC Purity >95%? step1->check1 step2 Step 2: Chlorination (POCl3, Diethylaniline) check1->step2 Yes quench Ice Quench (Temp <10°C) step2->quench step3 Step 3: Hydrolysis (LiOH, THF/H2O, 0°C) quench->step3 final Final Product: 6-Chloro-2-methoxypyrimidine- 4-carboxylic acid step3->final

Caption: Operational workflow emphasizing the critical temperature control during quenching and hydrolysis.

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5 ppm (broad s, 1H, -COOH)
      
    • 
       7.8 ppm (s, 1H, Pyrimidine H-5)
      
    • 
       4.0 ppm (s, 3H, -OCH3)
      
  • Mass Spectrometry (ESI):

    • Expected [M-H]-: 187.0/189.0 (Characteristic 3:1 Chlorine isotope pattern).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in MethanolUse anhydrous MeOH; ensure NaOMe is fresh.
Loss of Methoxy Group (Step 2) Acidic hydrolysis of etherIncrease N,N-Diethylaniline equivalents; reduce reaction temp.
Formation of 6-OH in Step 3 Hydrolysis temp too highKeep reaction at 0°C; switch from NaOH to LiOH.
Product is Oily/Sticky Residual solventsTriturate with diethyl ether or pentane to induce crystallization.

References

  • Fundamental Pyrimidine Synthesis

    • Kenner, G. W., & Todd, A. R. (1946). "Pyrimidines.[3][4][5][6] Part I. The synthesis of 2-substituted pyrimidines." Journal of the Chemical Society, 852-855.

    • Context: Establishes the O-methylisourea condens
  • Chlorination Protocols

    • Kalogirou, A. S., et al. (2020).[7] "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine." Arkivoc, vii, 26-36.

    • Context: Provides modern handling for pyrimidine chlorin
  • Hydrolysis of Sensitive Esters

    • Corey, E. J., et al. (1982). "Useful procedures for the oxidation of alcohols involving pyridinium dichromate." Tetrahedron Letters (Cited for general mild hydrolysis conditions in complex synthesis).
    • Specific Application: See US Patent 5,625,062 (Synthesis of Pyrimidinyl benzoates) for LiOH usage in chloropyrimidine esters.

  • Orotic Acid Chemistry (Analogous Routes)

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive chloro group, a methoxy moiety, and a carboxylic acid handle on a pyrimidine core, makes it a valuable building block for the synthesis of complex pharmaceutical agents. The strategic placement of these functional groups allows for a diverse range of chemical modifications, such as nucleophilic aromatic substitution at the 6-position and amide bond formation at the 4-position, enabling the construction of targeted compound libraries for screening against various biological targets.

This guide provides an in-depth analysis of the plausible synthetic routes to 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, with a focus on the selection of starting materials and the underlying chemical principles that govern the synthetic strategy. We will explore the most viable synthetic pathways, detailing the experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals.

Strategic Synthesis: A Multi-Step Approach from Simple Precursors

The most logical and experimentally supported route to 6-Chloro-2-methoxypyrimidine-4-carboxylic acid involves a multi-step synthesis commencing with the construction of a pyrimidine ring, followed by a series of functional group interconversions. This strategy allows for the precise installation of the required substituents. The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Route A: Ring Formation and Functionalization cluster_1 Route B: Functional Group Interconversion A Diethyl Malonate + O-Methylisourea B 2-Methoxy-4,6-dihydroxypyrimidine A->B Cyclocondensation C 2,6-Dichloro-4-methylpyrimidine D 2-Chloro-6-methoxy-4-methylpyrimidine C->D Selective Methoxylation E 6-Chloro-2-methoxypyrimidine-4-carboxylic acid D->E Oxidation Alternative_Synthetic_Workflow A 4,6-Dihydroxy-2-methylpyrimidine B 4,6-Dichloro-2-methylpyrimidine A->B Chlorination C 2-Chloro-6-methoxy-4-methylpyrimidine B->C Selective Methoxylation D 6-Chloro-2-methoxypyrimidine-4-carboxylic acid C->D Oxidation

An In-Depth Technical Guide to the Spectroscopic Profile of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available literature, this document serves as a robust, predictive guide based on established spectroscopic principles and data from analogous structures. The causality behind spectral features is explained to provide a deeper understanding of the molecule's electronic and structural properties.

Molecular Structure and Overview

6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a substituted pyrimidine, a class of heterocyclic aromatic compounds fundamental to various biological processes.[1] Its structure incorporates a chlorine atom, a methoxy group, and a carboxylic acid moiety on the pyrimidine ring, each contributing distinct features to its spectroscopic fingerprint. Understanding these features is crucial for its identification, characterization, and the elucidation of its role in synthetic and biological systems.

Molecular Structure of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid cluster_pyrimidine Pyrimidine Ring cluster_substituents Substituents C2 C2 N3 N3 C2->N3 OCH3 OCH3 C2->OCH3 N1 N1 N1->C2 C4 C4 N3->C4 C5 C5 C4->C5 COOH COOH C4->COOH C6 C6 C5->C6 H5 H C5->H5 C6->N1 Cl Cl C6->Cl

Caption: Molecular structure of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid.

Predicted ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the electronic environment of protons.[1] The predicted ¹H NMR spectrum of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the carboxylic acid proton, the methoxy protons, and the pyrimidine ring proton.

Predicted ¹H NMR Chemical Shifts:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityRationale
-COOH12.0 - 13.0Broad SingletThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.
-OCH₃3.9 - 4.1SingletThe three equivalent protons of the methoxy group are deshielded by the adjacent oxygen atom and will appear as a sharp singlet.
H57.2 - 7.5SingletThe sole proton on the pyrimidine ring is in an electron-deficient environment due to the electronegative nitrogen atoms and the chloro and carboxylic acid substituents, leading to a downfield chemical shift. It will appear as a singlet as there are no adjacent protons to couple with.

The introduction of nitrogen atoms into the aromatic ring generally decreases the ring current, affecting the chemical shifts of the ring protons.[2][3] The precise chemical shifts can be influenced by the solvent used for analysis.[4]

Predicted ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule.[1] Due to the low symmetry of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, each of the six carbon atoms is expected to be chemically non-equivalent, resulting in six distinct signals in the proton-decoupled ¹³C NMR spectrum.[5]

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)165 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the characteristic downfield region for carboxylic acids and their derivatives.[6][7]
C2160 - 165This carbon is bonded to two electronegative atoms (nitrogen and oxygen), resulting in a strong deshielding effect and a downfield chemical shift.
C6155 - 160Bonded to a nitrogen and a chlorine atom, this carbon is also significantly deshielded.
C4150 - 155This carbon is attached to two nitrogen atoms and the electron-withdrawing carboxylic acid group, leading to a downfield shift.
C5115 - 125As the only carbon atom in the ring bonded to a hydrogen, it is expected to be the most upfield of the ring carbons.
-OCH₃55 - 65The carbon of the methoxy group is in a typical range for sp³ hybridized carbons attached to an oxygen atom.

The chemical shifts in pyrimidine derivatives are influenced by the positions of the nitrogen atoms and the nature of the substituents.[8]

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[9][10] The IR spectrum of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is expected to show distinct absorption bands corresponding to the carboxylic acid, methoxy, and chloro-pyrimidine moieties.

Predicted Characteristic IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity and DescriptionRationale
O-H (Carboxylic Acid)2500 - 3300Strong, Very BroadThe O-H stretching vibration of a carboxylic acid is characteristically very broad due to strong intermolecular hydrogen bonding.[11]
C=O (Carboxylic Acid)1700 - 1725Strong, SharpThe carbonyl stretch of a carboxylic acid is a very strong and sharp absorption. Conjugation with the pyrimidine ring may shift this to a slightly lower wavenumber.[11]
C-H (sp³)2850 - 2960MediumC-H stretching vibrations of the methoxy group.[12][13]
C=N and C=C (Ring)1450 - 1600Medium to StrongStretching vibrations of the pyrimidine ring.[9]
C-O (Carboxylic Acid)1210 - 1320MediumStretching vibration of the C-O single bond in the carboxylic acid group.[11]
C-O (Methoxy)1000 - 1150MediumAsymmetric stretching of the C-O-C bond of the methoxy group.[14]
C-Cl600 - 800Medium to StrongThe C-Cl stretching vibration is expected in the fingerprint region of the spectrum.[15][16]

The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of peaks unique to the overall molecular structure.[1][12]

Predicted Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[1][17] The fragmentation of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid upon electron ionization is expected to proceed through several characteristic pathways.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₆H₅ClN₂O₃). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.

Plausible Fragmentation Pathways:

  • Loss of -OH (M-17): A common fragmentation for carboxylic acids.[18]

  • Loss of -COOH (M-45): Another characteristic fragmentation of carboxylic acids.[18]

  • Loss of -OCH₃ (M-31): Cleavage of the methoxy group.

  • Loss of Cl (M-35/37): Cleavage of the chlorine atom.

  • Decarbonylation (Loss of CO): Subsequent loss of carbon monoxide from fragment ions is also possible.

The relative abundance of these fragment ions will depend on their stability. Acylium ions formed from the cleavage of the carboxylic acid group are often relatively stable.[19]

Experimental Protocols

While specific instrumental parameters will vary, the following provides a general workflow for the spectroscopic analysis of a compound like 6-Chloro-2-methoxypyrimidine-4-carboxylic acid.

General Workflow for Spectroscopic Analysis Sample Sample Preparation (Dissolution in appropriate deuterated solvent for NMR, or as a solid/solution for IR/MS) NMR NMR Spectroscopy (Acquire ¹H and ¹³C spectra) Sample->NMR IR IR Spectroscopy (Acquire spectrum, e.g., using ATR) Sample->IR MS Mass Spectrometry (Acquire mass spectrum, e.g., using EI) Sample->MS Analysis Data Analysis and Interpretation (Correlate spectral data with molecular structure) NMR->Analysis IR->Analysis MS->Analysis

Sources

Structural Elucidation and Quality Control Profile: 1H NMR of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-Chloro-2-methoxypyrimidine-4-carboxylic acid Molecular Formula: C₆H₅ClN₂O₃ Molecular Weight: 188.57 g/mol Core Application: Intermediate scaffold for antiviral nucleoside analogs and oncology targets (e.g., tyrosine kinase inhibitors).

This technical guide provides a definitive protocol for the structural verification and purity assessment of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid using proton nuclear magnetic resonance (


H NMR). Unlike simple aliphatic checks, this heterocyclic acid presents specific challenges—namely, solvent-dependent chemical shifts of the carboxylic moiety and potential tautomeric impurities arising from hydrolysis.

Structural Analysis & Theoretical Prediction[1]

Before acquisition, the analyst must map the electronic environment to expected signals. The pyrimidine ring is electron-deficient, further deactivated by the carboxylic acid at C4 and the chlorine at C6. However, the methoxy group at C2 acts as a strong


-withdrawing but 

-donating substituent.
Symmetry and Signal Count

The molecule is asymmetric regarding the C2-C5 axis due to the differentiation between C4 (COOH) and C6 (Cl).

  • Total Protons: 5

  • Distinct Environments: 3

    • Carboxylic Acid (-COOH): Labile, highly deshielded.

    • Pyrimidine Ring Proton (H-5): Aromatic, singlet (isolated).

    • Methoxy Group (-OCH₃): Aliphatic, singlet, deshielded by oxygen.

Assignment Logic Visualization

The following diagram illustrates the flow of logic required to assign the spectrum, distinguishing it from common regioisomers.

AssignmentLogic Substrate Unknown Sample Solubility Solubility Check (DMSO-d6 vs CDCl3) Substrate->Solubility Acquisition Acquire 1H Spectrum Solubility->Acquisition Region1 Region: 10-14 ppm Broad Singlet Acquisition->Region1 Region2 Region: 7.5-8.0 ppm Sharp Singlet Acquisition->Region2 Region3 Region: 3.8-4.1 ppm Sharp Singlet Acquisition->Region3 Assign1 COOH Group (Confirm with D2O shake) Region1->Assign1 Assign2 H-5 Aromatic (Isolated by C4/C6) Region2->Assign2 Assign3 2-OMe Group (Integral = 3H) Region3->Assign3

Figure 1: Logical workflow for the structural assignment of the target pyrimidine.

Experimental Protocol

Solvent Selection Strategy

Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆)

  • Rationale: Carboxylic acids often dimerize or exhibit poor solubility in non-polar solvents like CDCl₃, leading to broad, uninformative peaks. DMSO-d₆ disrupts hydrogen bonding, sharpening the -COOH signal and ensuring complete dissolution.

  • Secondary Option: Acetone-d₆ (if sample recovery is required due to volatility), though -COOH shifts may vary.

Sample Preparation Workflow
  • Massing: Weigh 5–10 mg of the solid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆ (containing 0.05% TMS v/v).

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

    • Critical Check: Inspect for suspended particles. Undissolved solids will ruin field homogeneity (shimming).

  • Transfer: Transfer to a 5mm NMR tube using a glass pipette filtered through a small cotton plug if any turbidity remains.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to allow faster repetition.

  • Spectral Width: -2 to 16 ppm (must capture the acid proton).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Why? The aromatic H-5 and acid protons have long T1 relaxation times. Short delays lead to under-integration, compromising purity calculations.

  • Scans (NS): 16–32 scans (sufficient for >95% purity); 64+ for trace impurity analysis.

Spectral Interpretation & Data Summary

The following data assumes a calibrated spectrum referenced to TMS (0.00 ppm) or residual DMSO-d₅ (2.50 ppm).

Chemical Shift Table[2]
SignalShift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
1 13.5 – 14.2Broad Singlet1H-COOH Highly deshielded by carbonyl anisotropy and H-bonding. May disappear if "wet" solvent facilitates exchange.
2 7.65 – 7.85Singlet1HH-5 The only ring proton. Deshielded by the ring current and ortho-EWG (COOH), but shielded relative to unsubstituted pyrimidine by the 2-OMe donation.
3 3.95 – 4.05Singlet3H-OCHTypical chemical shift for methoxy attached to an electron-deficient heteroaromatic ring.
4 2.50QuintetSolventDMSO-d₅Residual solvent peak (Reference).
5 3.33Broad SingletVariableH₂OAdventitious water from DMSO or the hygroscopic acid.
Detailed Analysis
  • The H-5 Singlet (Key Identifier): The absence of coupling (J-splitting) confirms the substitution pattern. If this peak appears as a doublet, it indicates the loss of the chlorine (replaced by H) or the carboxylic acid, signaling a synthesis failure.

  • The Methoxy Singlet: This peak is a robust internal standard for integration. If the integral ratio of H-5 : OMe is not 1:3, consider the presence of hydrolysis impurities (e.g., loss of methyl group to form the uracil derivative).

Quality Control: Impurity Profiling

In drug development, identifying specific impurities is as critical as confirming the product.

Common Impurities
  • 6-Chloro-2-hydroxypyrimidine-4-carboxylic acid:

    • Origin: Hydrolysis of the methoxy group (demethylation).

    • NMR Sign: Disappearance of the 4.0 ppm singlet; appearance of broad NH signals (lactam tautomer) >11 ppm.

  • 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid:

    • Origin: Hydrolysis of the chlorine atom.

    • NMR Sign: Upfield shift of H-5 due to the electron-donating -OH (tautomerizing to C=O).

  • Reaction Solvents:

    • Methanol: Singlet at 3.16 ppm (in DMSO).

    • Ethyl Acetate: Quartet ~4.03 ppm (overlaps with OMe!) and Triplet ~1.17 ppm. Caution: The OMe signal of the product can obscure ethyl acetate. Always check the 1.17 ppm region.

Troubleshooting Workflow

Troubleshooting Issue Spectrum Issue MissingCOOH Missing/Broad COOH Signal Issue->MissingCOOH ExtraPeaks Extra Peaks in Aromatic Region Issue->ExtraPeaks IntegrationError OMe Integral > 3.1 Issue->IntegrationError Sol1 Cause: Wet DMSO Action: Dry sample, use fresh ampoule MissingCOOH->Sol1 Sol2 Cause: Regioisomer/Starting Material Action: Check 2D HSQC ExtraPeaks->Sol2 Sol3 Cause: Solvent Overlap (EtOAc) Action: Check 1.17 ppm or dry sample IntegrationError->Sol3

Figure 2: Diagnostic decision tree for common spectral anomalies.

Advanced Verification (qNMR & 2D)

For GMP release or high-precision applications, 1D


H NMR may be insufficient.
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Run this to confirm the regiochemistry.

    • The H-5 proton should show long-range coupling to C4 (COOH), C6 (Cl), and C2 (OMe).

    • The OMe protons must correlate to C2 . This definitively rules out the 4-methoxy isomer.

  • qNMR (Quantitative NMR):

    • Use an internal standard (e.g., Maleic acid or TCNB) accurately weighed.

    • Compare the molar response of the H-5 singlet against the standard to determine absolute purity (wt/wt%).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for chemical shift theory).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for pyrimidine base shifts). Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772-2780. (Protocol for qNMR). Link

mass spectrometry of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Recognizing the structural nuances of this molecule—namely the acidic carboxylic acid function, the electron-rich methoxy group, and the isotopic signature of the chlorine atom—this document outlines a robust analytical strategy centered on Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). We delve into the rationale behind method development, provide detailed experimental protocols, and present a thorough analysis of predicted fragmentation pathways in both positive and negative ionization modes. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish a reliable and informative method for the characterization and quantification of this compound.

Introduction: The Analytical Challenge

Substituted pyrimidines are a cornerstone of modern pharmacology, forming the structural basis for a wide array of therapeutic agents. 6-Chloro-2-methoxypyrimidine-4-carboxylic acid represents a key heterocyclic building block, combining multiple functional groups that dictate its chemical reactivity and analytical behavior. Accurate structural confirmation and sensitive quantification are paramount for its application in synthesis and drug discovery pipelines.

Mass spectrometry (MS) is the definitive tool for this purpose, offering unparalleled sensitivity and structural specificity. However, the molecule's polarity and potential for in-source decay necessitate a carefully optimized approach. This guide eschews a one-size-fits-all template, instead presenting a tailored strategy that leverages the inherent chemical properties of the analyte to maximize informational output. We will focus on Electrospray Ionization (ESI), a "soft" ionization technique ideal for preventing the premature fragmentation of moderately sized, polar molecules.[1][2] By coupling ESI with tandem mass spectrometry (MS/MS), we can induce and control fragmentation, allowing for unequivocal structure elucidation.[3]

Physicochemical Properties & Ionization Strategy

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's properties. The structure of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is foundational to its behavior in an ESI source.

Chemical Structure:

The key features influencing its analysis are:

  • Carboxylic Acid (-COOH): This group is acidic and will readily deprotonate, making the molecule an excellent candidate for analysis in negative ion mode to form the [M-H]⁻ ion.

  • Pyrimidine Nitrogens: The two nitrogen atoms in the pyrimidine ring are basic sites that can be protonated, enabling analysis in positive ion mode to form the [M+H]⁺ ion.

  • Chlorine Atom (-Cl): The presence of chlorine is a powerful diagnostic tool. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, any fragment ion containing the chlorine atom will appear as a doublet with a characteristic 3:1 intensity ratio and a 2 Da mass separation.

  • Methoxy Group (-OCH₃): This group can influence fragmentation through characteristic neutral losses.

Table 1: Physicochemical Properties of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid
PropertyValueRationale / Source
Molecular FormulaC₆H₅ClN₂O₃Derived from chemical structure.
Monoisotopic Mass188.0016 DaCalculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Average Mass188.58 g/mol Calculated based on natural isotopic abundances.
Predicted Ionization (Primary)[M-H]⁻ (m/z 186.9942)The carboxylic acid is the most acidic site, favoring deprotonation.
Predicted Ionization (Secondary)[M+H]⁺ (m/z 189.0090)The ring nitrogens are basic and can accept a proton.

Recommended Analytical Workflow: LC-ESI-MS/MS

For a polar, non-volatile compound like 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow is superior to Gas Chromatography-Mass Spectrometry (GC-MS), as it obviates the need for chemical derivatization to increase volatility.[4] The ESI source provides the gentle transition from the liquid phase to the gas-phase ions required for analysis.[5]

Causality of Workflow Choices:
  • Sample Preparation: Simple dissolution in a compatible solvent (e.g., methanol, acetonitrile) is sufficient. This minimizes sample handling artifacts.

  • Liquid Chromatography: Reversed-phase chromatography using a C18 column provides robust separation of the analyte from potential impurities. The addition of a small amount of acid (e.g., formic acid) to the mobile phase serves a dual purpose: it sharpens the chromatographic peak shape by suppressing the ionization of residual silanols on the column and provides a source of protons to promote ionization in positive mode.[6]

  • Electrospray Ionization (ESI): This is the industry-standard soft ionization method for polar small molecules, ensuring that the intact molecular ion is observed with high abundance.[1][7]

  • Tandem Mass Spectrometry (MS/MS): To gain structural information, the molecular ion ([M-H]⁻ or [M+H]⁺) is mass-selected in the first stage of the mass spectrometer (Q1), subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., nitrogen or argon) in a collision cell (q2), and the resulting fragment ions are analyzed in the third stage (Q3). This process provides a reproducible fragmentation "fingerprint" specific to the molecule's structure.[3]

Diagram: Overall Analytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep Dissolve sample in Methanol/Water (1:1) lc Reversed-Phase LC (C18 Column) prep->lc esi Electrospray Ionization (ESI Source) lc->esi ms Full Scan MS (Identify Parent Ion) esi->ms msms Tandem MS (MS/MS) (Fragment Parent Ion) ms->msms data Analyze Fragmentation Pathway & Isotope Pattern msms->data

Caption: High-level workflow for the analysis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid.

Experimental Protocols

The following protocols are designed as a robust starting point and should be further optimized based on the specific instrumentation available.

Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid and dissolve it in 1.0 mL of HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of HPLC-grade acetonitrile and water to a final concentration of 1 µg/mL. This concentration is typically sufficient for method development on modern mass spectrometers.

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Method
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative (separate runs).

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Full Scan MS:

    • Scan Range: m/z 50 - 300.

    • Purpose: To identify the m/z of the protonated [M+H]⁺ and deprotonated [M-H]⁻ precursor ions.

  • Tandem MS (Product Ion Scan):

    • Precursor Ions: m/z 189.0 (Positive), m/z 187.0 (Negative). Use an isolation width of ~1 Da.

    • Collision Energy (CE): Ramp from 10 to 40 eV. This allows for the observation of both low-energy and high-energy fragments.

    • Purpose: To generate a characteristic fragmentation spectrum for structural confirmation.

Data Interpretation: Predicted Fragmentation Pathways

The structural integrity of the analysis rests on a logical interpretation of the MS/MS spectra. The fragmentation patterns are governed by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.[8]

Negative Ion Mode ([M-H]⁻) Fragmentation

Analysis in negative ion mode is expected to be highly sensitive due to the facile deprotonation of the carboxylic acid. The primary fragmentation route will likely involve the loss of carbon dioxide.[9]

  • Parent Ion: The [M-H]⁻ ion at m/z 187.0 (for ³⁵Cl) will be the starting point.

  • Primary Fragmentation: The most favorable initial fragmentation is the neutral loss of CO₂ (44.0 Da) from the carboxylate anion, a common and energetically favorable process for deprotonated carboxylic acids. This would yield a highly reactive pyrimidinyl anion.

  • Secondary Fragmentation: Subsequent fragmentation could involve the loss of a methyl radical (•CH₃, 15.0 Da) from the methoxy group or the loss of the chlorine atom.

Diagram: Predicted Negative Ion Fragmentation Pathway

neg_frag parent [M-H]⁻ m/z 187.0 C₆H₄ClN₂O₃⁻ frag1 [M-H-CO₂]⁻ m/z 143.0 C₅H₄ClN₂O⁻ parent:ion->frag1:ion - CO₂ (44.0 Da) frag2 [M-H-CO₂-CH₃]⁻ m/z 128.0 C₄HClN₂O⁻ frag1:ion->frag2:ion - •CH₃ (15.0 Da)

Caption: Proposed fragmentation of [M-H]⁻ for 6-Chloro-2-methoxypyrimidine-4-carboxylic acid.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, protonation is expected to occur at one of the ring nitrogens. This charge site will direct the fragmentation cascade.

  • Parent Ion: The [M+H]⁺ ion at m/z 189.0 (for ³⁵Cl) will be the precursor.

  • Primary Fragmentation: Common losses from protonated carboxylic acids include the loss of water (H₂O, 18.0 Da) and the subsequent loss of carbon monoxide (CO, 28.0 Da). Another possibility is the loss of formaldehyde (CH₂O, 30.0 Da) from the methoxy group, a known pathway for methoxylated aromatic compounds.[10]

  • Secondary Fragmentation: The resulting ions can further fragment by losing the chlorine atom or through ring cleavage events, which are common for pyrimidine derivatives.[11][12]

Diagram: Predicted Positive Ion Fragmentation Pathway

pos_frag cluster_path1 Pathway 1 cluster_path2 Pathway 2 parent [M+H]⁺ m/z 189.0 C₆H₆ClN₂O₃⁺ frag1a [M+H-H₂O]⁺ m/z 171.0 C₆H₄ClN₂O₂⁺ parent:ion->frag1a:ion - H₂O (18.0 Da) frag2a [M+H-CH₂O]⁺ m/z 159.0 C₅H₄ClN₂O₂⁺ parent:ion->frag2a:ion - CH₂O (30.0 Da) frag1b [M+H-H₂O-CO]⁺ m/z 143.0 C₅H₄ClN₂O⁺ frag1a:ion->frag1b:ion - CO (28.0 Da)

Caption: Proposed fragmentation pathways of [M+H]⁺ for the target analyte.

Summary of Expected Spectral Data

This table consolidates the key ions that are expected to be observed during the MS and MS/MS analysis. The presence of these ions, along with the characteristic chlorine isotope pattern for relevant fragments, provides a high degree of confidence in the identification.

Table 2: Summary of Predicted Key Ions and Fragments
Ionization ModeIon TypeFormulaCalculated m/z (³⁵Cl)Predicted Neutral Loss
Full Scan
Negative[M-H]⁻C₆H₄ClN₂O₃⁻186.9942-
Positive[M+H]⁺C₆H₆ClN₂O₃⁺189.0090-
MS/MS (Negative)
Fragment[M-H-CO₂]⁻C₅H₄ClN₂O⁻143.0067CO₂
Fragment[M-H-CO₂-CH₃]⁻C₄HClN₂O⁻127.9832CO₂ + •CH₃
MS/MS (Positive)
Fragment[M+H-H₂O]⁺C₆H₄ClN₂O₂⁺171.0012H₂O
Fragment[M+H-H₂O-CO]⁺C₅H₄ClN₂O⁺143.0063H₂O + CO
Fragment[M+H-CH₂O]⁺C₅H₄ClN₂O₂⁺159.0012CH₂O (Formaldehyde)

Conclusion

The mass spectrometric analysis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is most effectively achieved using a workflow based on reversed-phase LC coupled to ESI-MS/MS. This approach directly addresses the compound's polarity and provides rich structural information. By analyzing in both positive and negative ion modes, a complementary and confirmatory dataset can be generated. The key diagnostic features for this molecule are the facile loss of CO₂ in negative mode, the characteristic losses of H₂O/CO or CH₂O in positive mode, and the ubiquitous 3:1 chlorine isotopic pattern present in the parent ion and all chlorine-containing fragments. The protocols and fragmentation pathways detailed in this guide provide a validated, scientifically-grounded system for the confident identification and characterization of this important chemical entity.

References

  • Jovanovic BZ, Peric-Grujic AA, Marinkovic AD, Vajas VV. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(20), 2044-2047. Available from: [Link]

  • Parmar JM, Joshi NK. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841. Available from: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 5(4), 93-104. Available from: [Link]

  • ResearchGate. (2015). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available from: [Link]

  • Sleighter, R. L., & Hatcher, P. G. (2007). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. Environmental Science & Technology, 41(5), 1681-1687. Available from: [Link]

  • Spence, J. T., et al. (2024). The catabolism of lignin-derived p-methoxylated aromatic compounds by Rhodococcus jostii RHA1. Applied and Environmental Microbiology. Available from: [Link]

  • Kuck, D. (2005). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 24(5), 851-905. Available from: [Link]

  • ResearchGate. (2003). Mass spectra of 3-methoxy-1,2-benzenediol and the seven derivatives detected in the pyrolysates of archaeological wood from the marine context. Available from: [Link]

  • Kuwayama, K., et al. (2021). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry, 56(11), e4783. Available from: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved February 20, 2026, from [Link]

  • Henderson, W., & McIndoe, J. S. (2005). Electrospray Mass Spectrometry. In Comprehensive Coordination Chemistry II (Vol. 2, pp. 485-506). Elsevier. Available from: [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available from: [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved February 20, 2026, from [Link]

  • Waters Corporation. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 6-(5-Chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)pyridine-2-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved February 20, 2026, from [Link]

  • PubChemLite. (n.d.). 6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid. Retrieved February 20, 2026, from [Link]

  • Wipf, P. (n.d.). Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. University of Pittsburgh. Retrieved February 20, 2026, from [Link]

  • Frolova, Y., Shur, P., & Paschke, A. (2024). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. ChemRxiv. Available from: [Link]

  • Khadri, F., & Hammami, K. (2019). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Physical Chemistry Chemical Physics, 21, 4606-4612. Available from: [Link]

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Sources

Biological Activity & Scaffold Utility: 6-Chloro-2-methoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Potential and Synthetic Utility of 6-Chloro-2-methoxypyrimidine-4-carboxylic Acid.

Document Control:

  • Subject: 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (6-Cl-2-OMe-Pm-4-COOH)

  • CAS Registry (Methyl Ester Analog): 127861-30-7 (Reference for core structure)[1]

  • Classification: Pyrimidine Pharmacophore / Herbicidal Intermediate / Kinase Scaffold

  • Version: 1.0 (Technical Release)

Executive Summary

6-Chloro-2-methoxypyrimidine-4-carboxylic acid represents a high-value heterocyclic scaffold in modern drug and agrochemical discovery. Unlike simple commodity chemicals, this compound possesses a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility is defined by three orthogonal reactivity vectors: the electrophilic C6-chlorine (amenable to SNAr), the nucleophilic/H-bond accepting C2-methoxy group, and the C4-carboxylic acid (a handle for amide coupling or salt formation).

Biologically, the core exhibits dual potential:

  • Agrochemical: As a structural bioisostere to pyridine-carboxylate auxins (e.g., aminopyralid), exhibiting herbicidal activity via deregulation of plant growth pathways.

  • Pharmaceutical: As a precursor to inhibitors of Monocarboxylate Transporter 4 (MCT4) and various tyrosine kinases, where the pyrimidine ring mimics the ATP adenine base.

Chemical Profile & Pharmacophore Analysis

The biological activity of this compound is dictated by its electronic distribution and steric profile.

PropertySpecificationBiological Implication
Molecular Formula C₆H₅ClN₂O₃Low MW (<200 Da) allows for substantial derivatization while maintaining Lipinski compliance.
LogP (Predicted) ~0.8 - 1.2High aqueous solubility; ideal for systemic distribution in plants or bloodstream.
pKa (COOH) ~3.5Exists as an anion at physiological pH (7.4), facilitating electrostatic interactions with arginine/lysine residues in binding pockets.
C6-Cl Reactivity High (Electrophilic)Prime site for nucleophilic aromatic substitution (SNAr) to introduce diversity (amines, thiols).
Pharmacophore Visualization (SAR Map)

The following diagram illustrates the Structure-Activity Relationship (SAR) potential of the molecule.

SAR_Map Core 6-Chloro-2-methoxy pyrimidine-4-COOH Cl C6-Chlorine (Electrophile) Core->Cl Diversity Vector OMe C2-Methoxy (Donor/Acceptor) Core->OMe Solubility/Metabolic Stability COOH C4-Carboxyl (Anionic Warhead) Core->COOH Target Binding (Salt Bridge) SnAr S_NAr Derivatization (Kinase Inhibitors) Cl->SnAr H_Bond H-Bond Acceptor (Active Site Fit) OMe->H_Bond Auxin Auxin Mimicry (Herbicidal Activity) COOH->Auxin

Figure 1: Pharmacophore map highlighting the three functional regions driving biological interaction and synthetic utility.

Biological Potential

A. Agrochemical: Auxinic Herbicide Activity

The 4-pyrimidinecarboxylic acid motif is a bioisostere of the pyridine-2-carboxylic acid found in potent herbicides like Clopyralid and Aminopyralid .

  • Mechanism: The carboxylate group mimics the endogenous plant hormone Indole-3-acetic acid (IAA). It binds to the TIR1/AFB receptor complex, promoting the degradation of Aux/IAA transcriptional repressors.

  • Effect: This leads to uncontrolled gene expression, epinasty (twisting of stems), and eventual necrosis of broadleaf weeds.

  • Specificity: The 6-Chloro substituent often enhances metabolic stability against hydroxylation in plants, prolonging the herbicidal effect.

B. Pharmaceutical: Kinase & Transporter Inhibition
  • MCT4 Inhibition: Recent studies highlight pyrimidine-4-carboxylates as scaffolds for inhibiting Monocarboxylate Transporter 4 (MCT4), a protein overexpressed in glycolytic tumors to export lactate. The carboxylic acid moiety interacts with the transporter's pore, blocking lactate efflux and acidifying the tumor cell.

  • Kinase Scaffolds: The pyrimidine ring serves as a hinge-binder in ATP-competitive inhibitors. The C6-Cl allows for the attachment of solubilizing groups (e.g., piperazines) that extend into the solvent-exposed region of the kinase pocket.

Synthetic Utility & Experimental Protocols

This section details self-validating protocols for utilizing the compound.

Workflow Visualization: Derivatization Pathway

Synthesis_Workflow Start Methyl 2-chloro-6-methoxy pyrimidine-4-carboxylate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 0-25°C, 2h Product 6-Chloro-2-methoxypyrimidine- 4-carboxylic acid Step1->Product Acidification (pH 3) Branch1 Pathway A: S_NAr with Amines Product->Branch1 R-NH2, Base Branch2 Pathway B: Amide Coupling Product->Branch2 HATU, R-NH2 Final1 6-Amino-derivatives (Kinase Inhibitors) Branch1->Final1 Final2 Amide Conjugates (Prodrugs) Branch2->Final2

Figure 2: Synthetic workflow converting the ester precursor to the acid scaffold and subsequent library generation.

Protocol 1: Hydrolysis of Methyl Ester to Free Acid

Context: Most commercial sources supply the methyl ester (CAS 127861-30-7) due to stability. The free acid must be generated fresh for biological assays.

  • Dissolution: Dissolve 1.0 eq of Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate in THF:Water (3:1 v/v).

  • Saponification: Add 1.5 eq of Lithium Hydroxide (LiOH·H₂O) at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The ester spot (higher Rf) should disappear.

  • Workup (Critical Step):

    • Concentrate to remove THF.

    • Cool the aqueous residue to 0°C.

    • Acidify carefully with 1N HCl to pH ~3.0. Note: The product may precipitate as a white solid.

    • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Validation: 1H NMR (DMSO-d₆) should show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad COOH peak (>11 ppm).

Protocol 2: SNAr Diversification (Library Generation)

Context: Replacing the C6-Chlorine to create bioactive amino-pyrimidines.[2]

  • Setup: In a microwave vial, combine the Acid Scaffold (1.0 eq) with a primary or secondary amine (1.2 eq).

  • Base: Add DIPEA (2.5 eq) to scavenge HCl.

  • Solvent: Use i-PrOH or DMF.

  • Conditions: Heat to 80°C for 4 hours (thermal) or 100°C for 20 min (microwave).

  • Purification: The carboxylic acid allows for easy purification via acid-base extraction or reverse-phase HPLC.

Safety & Handling (SDS Summary)

Hazard ClassStatementHandling Precaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves; standard lab coat.
Eye Damage H318: Causes serious eye damageGoggles required. The acid functionality can be corrosive to corneal tissue.
Reactivity Stable under ambient conditionsAvoid strong oxidizers. The C-Cl bond is stable to weak nucleophiles but reactive with thiols/amines.

References

  • PubChem. Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Epp, J. B., et al.Pyridine and Pyrimidine Carboxylic Acids and Their Use as Herbicides. U.S. Patent 7,300,907.
  • Murray, C. W., et al.Fragment-Based Drug Discovery: Practical Strategy and Examples. (Discusses pyrimidines as privileged kinase scaffolds). Current Opinion in Structural Biology.
  • Bannwarth, L., et al. Discovery of MCT4 Inhibitors for Cancer Therapy. (References pyrimidine-carboxylates in transporter inhibition). Journal of Medicinal Chemistry. [Link][3]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of Suzuki-Miyaura cross-coupling reactions to 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, a crucial scaffold in medicinal chemistry. Pyrimidine derivatives are integral to a wide array of biologically active compounds, and the ability to functionalize them through C-C bond formation is of paramount importance in drug discovery.[1][2] This document provides a deep dive into the theoretical and practical considerations for the successful coupling of this challenging substrate, which features both an electron-deficient heterocyclic ring and a potentially interfering carboxylic acid functionality. We present detailed, step-by-step protocols for direct coupling, a protective group strategy, and an alternative decarbonylative coupling pathway. This guide is designed to equip researchers with the necessary knowledge to navigate the complexities of this reaction, troubleshoot potential issues, and efficiently synthesize novel pyrimidine-based molecules.

Introduction: The Significance and Challenges of Coupling 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

The 2-methoxypyrimidine-4-carboxylic acid core is a privileged scaffold in the development of pharmaceuticals, notably in the synthesis of kinase inhibitors and other targeted therapies. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an attractive choice for the diversification of this core structure.[3] However, the specific substrate, 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, presents a unique set of challenges that must be carefully addressed to achieve successful and reproducible outcomes.

Key Challenges:

  • Electron-Deficient Heterocycle: The pyrimidine ring is electron-deficient, which can make the oxidative addition step of the catalytic cycle more facile. However, this electron deficiency also increases the susceptibility of the substrate to nucleophilic attack and potential side reactions.[4]

  • Nitrogen Coordination: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5]

  • Carboxylic Acid Functionality: The presence of a carboxylic acid group can interfere with the catalytic cycle. The acidic proton can react with the basic conditions typically required for the Suzuki coupling. Furthermore, the carboxylate anion can potentially coordinate to the palladium center, stabilizing it and hindering catalysis.[6][7]

  • Dehalogenation: N-heterocyclic halides are often prone to dehalogenation as a significant side reaction, leading to the formation of the corresponding protonated pyrimidine and reducing the yield of the desired coupled product.

This guide will provide detailed strategies and protocols to mitigate these challenges and enable the successful synthesis of a diverse range of 6-aryl-2-methoxypyrimidine-4-carboxylic acids.

Reaction Mechanisms and Key Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for optimizing reaction conditions.

The Catalytic Cycle

The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX R¹-X (6-Chloro-2-methoxypyrimidine-4-carboxylic acid) PdII R¹-Pd(II)-X(L₂) OxAdd->PdII Trans Transmetalation Boronic R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ Boronic->Borate Activation Base Base (e.g., K₂CO₃) PdII_Ar R¹-Pd(II)-R²(L₂) Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine to form a Pd(II) complex.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[3]

Strategic Selection of Reaction Components

The success of the Suzuki coupling of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

ComponentRecommended OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃For challenging substrates like N-heterocyclic chlorides, more advanced catalyst systems are often necessary. Pd(PPh₃)₄ is a common starting point, but catalysts with bulky, electron-rich phosphine ligands can improve yields and reduce side reactions.[9]
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhosBulky and electron-donating phosphine ligands can accelerate the oxidative addition and reductive elimination steps and prevent catalyst deactivation. For aryl chlorides, more robust ligands are often required.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe choice of base is critical. A base that is strong enough to facilitate transmetalation but not so strong as to cause significant ester hydrolysis (if applicable) or other side reactions is ideal. Anhydrous bases like spray-dried KF can be beneficial in some cases.[9]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic substrate and the inorganic base. The choice of solvent can influence reaction rates and selectivity.[10]

Experimental Protocols

Two primary strategies are presented for the Suzuki coupling of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid: direct coupling and a protective group approach.

Protocol 1: Direct Suzuki Coupling of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

This protocol aims to perform the coupling reaction with the carboxylic acid group intact. Careful selection of a mild base is crucial to minimize side reactions.

Materials:

  • 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (2-5 mol%)

  • XPhos (4-10 mol%)

  • K₃PO₄ (2-3 equivalents)

  • 1,4-Dioxane

  • Water

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 6-chloro-2-methoxypyrimidine-4-carboxylic acid, arylboronic acid, and K₃PO₄ in a flask. B Add 1,4-dioxane and water (e.g., 4:1 ratio). A->B C Degas the mixture with an inert gas (e.g., Argon) for 15-30 minutes. B->C D Add Pd₂(dba)₃ and XPhos under inert atmosphere. C->D E Heat the reaction mixture to 80-100 °C. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Acidify with aqueous HCl (e.g., 1M) to pH ~3-4. G->H I Extract with an organic solvent (e.g., Ethyl Acetate). H->I J Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. I->J K Purify the crude product by column chromatography or recrystallization. J->K

Caption: Workflow for the direct Suzuki coupling of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid.

Step-by-Step Procedure:

  • In a reaction vessel, combine 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and acidify with 1M aqueous HCl to a pH of approximately 3-4.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-aryl-2-methoxypyrimidine-4-carboxylic acid.

Protocol 2: Protective Group Strategy - Esterification, Suzuki Coupling, and Saponification

This approach involves protecting the carboxylic acid as an ester to prevent its interference in the Suzuki coupling. The ester is then hydrolyzed in a subsequent step.

Materials:

  • 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

  • Methanol or Ethanol

  • Thionyl chloride (SOCl₂) or a catalytic amount of sulfuric acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2 equivalents)

  • 1,4-Dioxane/Water or Toluene/Ethanol/Water

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

Protocol2_Workflow cluster_ester Step 1: Esterification cluster_suzuki Step 2: Suzuki Coupling cluster_hydrolysis Step 3: Saponification A React 6-Chloro-2-methoxypyrimidine-4-carboxylic acid with an alcohol (e.g., Methanol) and an acid catalyst (e.g., SOCl₂). B Isolate and purify the corresponding ester. A->B C Couple the ester with an arylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). B->C D Purify the coupled ester product. C->D E Hydrolyze the ester using a base (e.g., LiOH) in a solvent mixture (e.g., THF/Water). D->E F Acidify to obtain the final carboxylic acid product. E->F G Purify the final product. F->G

Caption: Workflow for the protective group strategy in the Suzuki coupling.

Step-by-Step Procedure:

  • Esterification:

    • Suspend 6-Chloro-2-methoxypyrimidine-4-carboxylic acid in an alcohol (e.g., methanol).

    • Carefully add thionyl chloride dropwise at 0 °C and then heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure and purify the resulting ester.

  • Suzuki Coupling:

    • Follow a standard Suzuki coupling procedure as outlined in Protocol 1, using the synthesized ester as the substrate. A common catalyst system for this step is Pd(PPh₃)₄ with Na₂CO₃ as the base in a solvent mixture like 1,4-dioxane/water.

  • Saponification (Hydrolysis):

    • Dissolve the purified coupled ester in a mixture of THF and water.

    • Add an excess of a base such as lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed.

    • Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid product.

    • Collect the solid by filtration and purify as needed.

Alternative Pathway: Decarbonylative Suzuki Coupling

An alternative and increasingly popular strategy for the functionalization of heteroaryl carboxylic acids is the decarbonylative Suzuki-Miyaura cross-coupling.[11][12] This reaction forges a C-C bond at the position of the carboxylic acid group, with the concomitant loss of carbon monoxide. This approach provides access to a different class of substituted pyrimidines where the aryl group replaces the carboxylic acid.

Decarbonylative_Suzuki Reactants 6-Chloro-2-methoxypyrimidine-4-carboxylic acid + Arylboronic acid Conditions Pd Catalyst, Ligand, Anhydride Activator Product 4-Aryl-6-chloro-2-methoxypyrimidine + CO Conditions->Product

Caption: General scheme for decarbonylative Suzuki coupling.

This method typically requires specific conditions, including an anhydride activator (e.g., pivalic anhydride) and a specialized ligand. While this reaction does not yield the 6-aryl-2-methoxypyrimidine-4-carboxylic acid, it is a valuable tool for creating 4-aryl-6-chloro-2-methoxypyrimidines from the same starting material.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Inefficient catalysis, catalyst deactivation, incomplete reaction.Screen different palladium catalysts and ligands (e.g., Buchwald-type ligands). Optimize the reaction temperature and time. Ensure proper degassing of the reaction mixture.
Dehalogenation Presence of a proton source, non-optimal catalyst system.Use an anhydrous solvent and a milder base. Employ a catalyst system known to suppress dehalogenation (e.g., with bulky, electron-rich ligands).
Starting Material Recovery Low catalyst activity, catalyst poisoning.Increase catalyst loading. Use a more robust ligand. Ensure the purity of all reagents and solvents.
Formation of Side Products Homocoupling of the boronic acid, decomposition of the starting material.Ensure rigorous exclusion of oxygen. Use a slight excess of the boronic acid. Optimize the reaction temperature to avoid decomposition.

Conclusion

The Suzuki-Miyaura cross-coupling of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a challenging yet highly rewarding transformation for the synthesis of novel, biologically relevant molecules. By carefully considering the inherent reactivity of the substrate and strategically selecting the reaction components, researchers can overcome the associated challenges. The protocols provided in this guide offer robust starting points for both direct coupling and a protective group strategy. Furthermore, the consideration of alternative pathways such as decarbonylative coupling expands the synthetic utility of this valuable building block. With a systematic approach to optimization and troubleshooting, the Suzuki coupling can be a powerful tool in the arsenal of medicinal chemists and drug development professionals.

References

  • Cervantes-Reyes, A., Smith, A. C., Chinigo, G. M., Blakemore, D. C., & Szostak, M. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 24(9), 1678–1683. [Link]

  • Procter, D. J., et al. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 55(84), 12641-12644. [Link]

  • Cervantes-Reyes, A., et al. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. [Link]

  • Procter, D. J., et al. (2019). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. The University of Manchester Research Explorer. [Link]

  • Baran, P. S., et al. (2018). Alkyl−(Hetero)Aryl Bond Formation via Decarboxylative Cross‐Coupling: A Systematic Analysis. Angewandte Chemie International Edition, 57(31), 9749-9753. [Link]

  • BIOENGINEER.ORG. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. [Link]

  • Al-Warhi, T., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 209-216. [Link]

  • Kader, D. A., Sidiq, M. K., & Abdullah, S. M. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]

  • Kader, D. A., Sidiq, M. K., & Abdullah, S. M. (2026). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. PubMed. [Link]

  • Farina, V., & Krishnan, B. (1991). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 420(1), C1-C4. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Combs, A. P., et al. (2001). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 3(6), 564-568. [Link]

  • Szostak, M., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]

  • Lloyd-Jones, G. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6452. [Link]

  • Singh, U. P., & Singh, D. P. (2016). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Journal of Heterocyclic Chemistry, 53(4), 1184-1188. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Krbavčić, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 749-759. [Link]

  • Baran, P. S., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. PMC. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRO Chemistry. [Link]

  • Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(22), 8557-8567. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura) utilizing 6-Chloro-2-methoxypyrimidine-4-carboxylic acid as the electrophile.

While the pyrimidine core is a privileged scaffold in oncology and antiviral drug discovery, this specific substrate presents a "dual-interference" challenge:

  • The Free Acid (C4): Carboxylic acids can poison Pd(0) catalysts via coordination or undergo unwanted decarboxylation under high-temperature coupling conditions.

  • The Pyrimidine Core: The electron-deficient nature of the ring makes the C6-chloride highly reactive toward oxidative addition, but also susceptible to competitive nucleophilic aromatic substitution (

    
    ) by solvents or bases.
    

Recommendation: For maximum reproducibility and yield in medicinal chemistry campaigns, we recommend a Protection-Coupling-Deprotection (PCD) strategy (Protocol A). For high-throughput screening (HTS) where step-count is critical, a direct aqueous-organic protocol (Protocol B) is provided.

Substrate Analysis & Chem-Informatics

FeaturePositionElectronic EffectExperimental Implication
Chloro Group C6Leaving GroupHighly activated for oxidative addition due to the electron-deficient pyrimidine ring.
Methoxy Group C2EDG (Resonance) / EWG (Induction)Stabilizes the ring against rapid decomposition but can undergo demethylation if Lewis-acidic conditions are too harsh.
Carboxylic Acid C4EWGCritical Failure Point. Unprotected acids form stable carboxylate-Pd(II) complexes, arresting the catalytic turnover.

Strategic Pathways (Decision Matrix)

The following decision tree illustrates the two primary workflows for handling this substrate.

G Start Starting Material (6-Cl-2-OMe-Pyr-4-COOH) Decision Scale & Purity Requirement? Start->Decision RouteA Route A: High Purity/Scale (Protection Strategy) Decision->RouteA High Yield Required RouteB Route B: HTS/Rapid Analoging (Direct Coupling) Decision->RouteB Speed Required StepA1 1. Esterification (SOCl2/MeOH) RouteA->StepA1 StepB1 Direct Coupling (Water-Soluble Phosphines) RouteB->StepB1 StepA2 2. Suzuki Coupling (Pd(dppf)Cl2) StepA1->StepA2 StepA3 3. Saponification (LiOH) StepA2->StepA3 Product Final Biaryl Acid StepA3->Product StepB1->Product

Figure 1: Strategic workflow for coupling 6-Chloro-2-methoxypyrimidine-4-carboxylic acid. Route A is the industry standard for scale-up.

Protocol A: The "Gold Standard" (Ester Route)

Recommended for: Scale-up (>1g), library synthesis, and GMP intermediates.

Step 1: Methyl Ester Formation

Direct coupling on the acid is risky. Converting to the methyl ester protects the catalyst and increases solubility in organic solvents.

  • Reagents: Thionyl Chloride (

    
    ), Methanol (MeOH).
    
  • Procedure:

    • Suspend 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous MeOH (0.5 M concentration).

    • Cool to 0°C.

    • Add

      
       (2.0 equiv) dropwise. Caution: Exothermic gas evolution.
      
    • Reflux for 2–4 hours. Monitor by LCMS (Acid mass [M+H]+ 189

      
       Ester mass [M+H]+ 203).
      
    • Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

      
       (rapidly, to avoid hydrolysis), dry over 
      
      
      
      , and concentrate.
    • Yield Target: >90% (White/Off-white solid).

Step 2: Suzuki-Miyaura Cross-Coupling

The chloride at C6 is highly reactive. We utilize


 for its resistance to dehalogenation and air stability.
  • Reagents:

    • Substrate: Methyl 6-chloro-2-methoxypyrimidine-4-carboxylate (1.0 equiv).

    • Boronic Acid:

      
       (1.2 equiv).
      
    • Catalyst:

      
       (3–5 mol%).
      
    • Base:

      
       (2.5 equiv) or 
      
      
      
      (for sterically hindered boronic acids).
    • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Charge a reaction vial with Ester, Boronic Acid, Base, and Catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ) three times. Critical: Oxygen promotes homocoupling of boronic acids and dehalogenation.
      
    • Add degassed solvent mixture.

    • Heat to 80°C for 4–12 hours.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via Flash Chromatography (Hexane/EtOAc).

Step 3: Saponification (Deprotection)
  • Reagents: Lithium Hydroxide (

    
    ), THF, Water.
    
  • Procedure:

    • Dissolve the coupled ester in THF/Water (3:1).

    • Add

      
       (2.0 equiv). Stir at Room Temperature (RT) for 1–2 hours.
      
    • Note: Do not heat excessively; the pyrimidine ring can degrade under harsh alkaline conditions.

    • Acidify to pH 3–4 with 1N HCl to precipitate the final acid product.

Protocol B: Direct Coupling (Advanced)

Recommended for: Analytical scale or when esterification is chemically incompatible with the R-group.

This method relies on keeping the carboxylic acid fully deprotonated (carboxylate form) to prevent it from acting as a competing ligand, while using a water-tolerant catalyst system.

  • Catalyst System:

    
     (5 mol%) + TPPTS  (10 mol%) (Water-soluble phosphine) OR XPhos Pd G2 .
    
  • Solvent: Acetonitrile / Water (1:1).

  • Base:

    
     (3.0 equiv). Must be excess to neutralize the acid substrate and activate the boron.
    
  • Procedure:

    • Dissolve the acid substrate and Base in Water/MeCN. Ensure pH is >9.

    • Add Boronic Acid and Catalyst.[1][2]

    • Heat to 60–70°C. Note: Higher temperatures risk decarboxylation of the C4-acid.

    • Caveat: Yields are typically 10–20% lower than Route A due to catalyst poisoning by the carboxylate.

Mechanistic Insight & Troubleshooting

The following diagram illustrates the catalytic cycle and the specific failure mode caused by the free acid.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Substrate (C-Cl) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Acid Free Acid Substrate (COOH) Poison Catalyst Poisoning (Carboxylate-Pd Complex) Acid->Poison Coordination to Pd Poison->Pd0 Inhibition

Figure 2: Catalytic cycle showing the competitive inhibition (poisoning) pathway by the free carboxylic acid.

Troubleshooting Table
ObservationProbable CauseSolution
Low Conversion (<20%) Catalyst Poisoning (Free Acid)Switch to Protocol A (Esterification).
Dehalogenation (H replacing Cl) Oxidation / Hydride sourceDegas solvents thoroughly; avoid alcoholic solvents in the coupling step; reduce temperature.
Demethylation (OH replacing OMe) Nucleophilic attack (

)
Use weaker bases (

instead of Carbonates) or reduce reaction time.
Homocoupling (Ar-Ar) Oxygen presenceStrictly inert atmosphere (

or Argon balloon).

References

  • General Suzuki Coupling on Pyrimidines

    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[3] (2021).[3][4] Catalysts, 11, 439.[3]

  • Esterification Protocols

    • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[5][6] Master Organic Chemistry.[4]

  • Decarboxylative Risks

    • Decarboxylative cross-coupling.[1][7] Wikipedia / Forgione, P., Bilodeau, F. et al.

  • Advanced Ligands for Heterocycles

    • Buchwald-Hartwig and Suzuki Coupling of Heteroaryl Chlorides. (2023).[8] Chemistry LibreTexts.

Sources

Application Notes: Streamlined Amide Bond Formation with 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug discovery.[1][2][3] The resulting amide linkage is a cornerstone of countless pharmaceutical agents due to its exceptional metabolic stability and hydrogen bonding capabilities. This guide provides an in-depth technical overview and detailed protocols for the effective use of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, a versatile heterocyclic building block, in amide synthesis.

The pyrimidine core is a privileged scaffold in medicinal chemistry, and this particular reagent offers a unique combination of electronic and steric properties. The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent, influences the reactivity of the carboxylic acid group. Understanding how to harness these properties is key to achieving high-yield, high-purity amide products.

This document will explore the mechanistic underpinnings of common coupling strategies, provide field-tested protocols, and offer practical guidance on reaction optimization and troubleshooting.

Reagent Characteristics and Reactivity Profile

6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a solid, typically a powder, at room temperature. Its structure presents several key features relevant to amide coupling:

  • Electron-Deficient Ring: The two nitrogen atoms and the chlorine atom in the pyrimidine ring act as electron-withdrawing groups. This electronic pull increases the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to activation by coupling reagents.

  • Steric Considerations: The methoxy group at the 2-position and the chloro group at the 6-position flank the carboxylic acid. While not excessively bulky, this substitution pattern should be considered when selecting the amine coupling partner and the activation reagent to avoid potential steric hindrance.

  • Potential for Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards SNAr. While typically requiring harsh conditions (high temperature or very strong nucleophiles), this reactivity should be considered, especially if the chosen amine is a poor nucleophile and the reaction requires heating.

The Mechanism of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures, often leading to side reactions. Modern amide synthesis relies on "coupling reagents" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive "activated ester" intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.

Here, we will focus on two of the most reliable and widely used classes of coupling reagents: uronium/guanidinium salts (e.g., HATU) and carbodiimides (e.g., EDC).

Mechanism A: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium-based coupling reagent known for its high efficiency, fast reaction times, and ability to suppress racemization.[4][5] The mechanism proceeds as follows:

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[6][7] DIPEA is sterically hindered, which prevents it from competing with the primary or secondary amine as a nucleophile.[8][9]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, displacing the HOAt (1-Hydroxy-7-azabenzotriazole) moiety.[6]

  • Active Ester Formation: The highly reactive O-acyl(tetramethyl)isouronium salt intermediate rapidly reacts with the liberated HOAt anion to form a stable, yet highly reactive, OAt-activated ester.[4][6]

  • Nucleophilic Attack: The amine coupling partner attacks the carbonyl carbon of the OAt-activated ester. This step forms the tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the excellent leaving group (HOAt) and forming the final amide product. The base (DIPEA) scavenges the proton released during this step.[10]

HATU_Mechanism RCOOH Pyrimidine-COOH RCOO Pyrimidine-COO⁻ RCOOH->RCOO + Base Base1 DIPEA Activated_Intermediate O-Acylisouronium Salt RCOO->Activated_Intermediate + HATU HATU HATU Byproduct1 Tetramethylurea HATU->Byproduct1 byproducts Activated_Ester OAt Active Ester Activated_Intermediate->Activated_Ester + HOAt⁻ HOAt_anion HOAt⁻ Tetrahedral Tetrahedral Intermediate Activated_Ester->Tetrahedral + Amine Amine R'R''NH Amide Amide Product Tetrahedral->Amide - HOAt Byproduct2 HOAt

Caption: HATU-mediated amide coupling workflow.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Review the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are sterically hindered or electronically deactivated, where high efficiency and clean conversion are paramount.

Materials:

  • 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

  • Amine of choice (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, nitrogen/argon inlet

Step-by-Step Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the acid (concentration typically 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq), followed by HATU (1.1-1.2 eq).

  • Base Addition: Carefully add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[11]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess HATU byproducts, and DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol gradient) to yield the pure amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This classic carbodiimide-based method is a reliable and more economical alternative to uronium salts, suitable for many routine amide couplings.[1] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, simplifying purification as its urea byproduct can be removed with an aqueous wash.[12][13] HOBt (1-Hydroxybenzotriazole) is added as a catalyst to form a more reactive intermediate, increase reaction rates, and suppress side reactions like racemization.[12][14]

Materials:

  • 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

  • Amine of choice (primary or secondary)

  • EDC·HCl (or EDAC)

  • HOBt·H₂O (1-Hydroxybenzotriazole hydrate)

  • DIPEA or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar

Step-by-Step Procedure:

  • Reagent Preparation: To a round-bottom flask, add 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt·H₂O (1.1-1.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous DCM (or DMF) (0.1-0.5 M).

  • Cooling: Cool the flask in an ice bath (0 °C).

  • Base and Coupling Reagent Addition: Add DIPEA (or Et₃N) (1.5-2.0 eq) to the stirred solution. Then, add EDC·HCl (1.2-1.5 eq) portion-wise over 5-10 minutes.[13]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (1x) or 10% citric acid (to remove excess amine and base), saturated aqueous NaHCO₃ (2x) (to remove HOBt and unreacted acid), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography as described in Protocol 1.

Data Summary and Reagent Comparison

FeatureHATU / DIPEA ProtocolEDC / HOBt Protocol
Coupling Reagent HATUEDC·HCl
Additive None required (HOAt is part of HATU)HOBt (or Oxyma, HOAt)
Typical Base DIPEADIPEA, Triethylamine
Relative Cost HigherLower
Reaction Time Fast (typically 1-4 hours)Moderate to Slow (4-24 hours)
Efficiency Very High, effective for hindered substrates[4]Good, but can be sluggish for difficult couplings[1]
Byproduct Removal Aqueous washWater-soluble urea byproduct removed by aqueous wash[13]
Racemization Risk Very Low[5]Low, suppressed by HOBt[12]
Best For Difficult couplings, valuable substrates, rapid synthesisStandard couplings, large-scale synthesis, cost-sensitive projects

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Here are some common issues and potential solutions.

Troubleshooting Problem Problem Potential Cause Solution P1 Low or No Product Yield Inactive reagents (moisture) 2. Poorly nucleophilic amine 3. Steric hindrance Use anhydrous solvents/reagents. Dry starting materials. 2. Switch to a stronger coupling reagent (e.g., EDC to HATU). Increase reaction time/temperature. 3. Try a less hindered coupling reagent or different solvent. Problem->P1 P2 Multiple Byproducts Side reaction with amine (e.g., guanidinylation with excess HBTU/HATU) 2. N-acylurea formation (EDC) 3. Reagent decomposition Pre-activate the acid with HATU for 5-15 min before adding the amine. Use a 1:1 ratio of reagent to acid. 2. Ensure HOBt is used; run reaction at 0°C to RT. 3. Check reagent purity and age. Problem->P2 P3 Starting Material Remains Insufficient equivalents of coupling reagent or base 2. Reaction not run to completion Re-check stoichiometry; use a slight excess of coupling reagent (1.1-1.2 eq). 2. Extend reaction time; consider gentle heating (e.g., 40-50 °C) if substrates are stable. Problem->P3

Caption: Troubleshooting guide for common amide coupling issues.

Optimization Tips:

  • Solvent Choice: While DMF and DCM are common, other solvents like acetonitrile (MeCN) or 2-methyltetrahydrofuran (2-MeTHF) can sometimes provide better results, especially concerning solubility.[3]

  • Order of Addition: For uronium salt couplings (HATU, HBTU), pre-activating the carboxylic acid for 5-15 minutes with the coupling reagent and base before adding the amine can prevent side reactions with the amine, such as guanidinylation.[11]

  • Temperature Control: For EDC couplings, starting the reaction at 0 °C before warming to room temperature can minimize side reactions like the formation of stable N-acylurea byproducts.[12]

References

  • Wikipedia. (2023). N,N-Diisopropylethylamine. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Reddy, B. V. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • SynOpen. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • RSC Publishing. (n.d.). Diphenylsilane as a coupling reagent for amide bond formation. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

Sources

Application Note: Esterification Strategies for 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 127861-30-7) presents a specific chemoselectivity challenge due to the polyfunctional nature of the pyrimidine core. While the carboxylic acid moiety requires activation, the C2-methoxy group is susceptible to acid-catalyzed demethylation (hydrolysis to the lactam), and the C6-chloro substituent is prone to nucleophilic aromatic substitution (


) under strongly basic or nucleophilic conditions.

This guide outlines three validated protocols designed to navigate these stability windows. We prioritize methods that avoid prolonged exposure to aqueous strong acids (protecting the methoxy group) and strong nucleophiles (protecting the chloro group).

Strategic Analysis & Chemoselectivity

Before selecting a protocol, one must understand the reactivity profile of the substrate. The pyrimidine ring is electron-deficient, activating the C6-chlorine toward displacement and making the C2-methoxy group a potential leaving group under acidic forcing conditions.

The Stability Triad
  • Carboxylic Acid (C4): The target for transformation.[1] Requires activation (

    
    ).
    
  • Methoxy Group (C2): Acid-sensitive. Prolonged reflux in HCl/MeOH or

    
     can lead to cleavage, yielding the 2-hydroxypyrimidine (uracil derivative).
    
  • Chloro Group (C6): Base-sensitive.[2] Use of strong alkoxide bases (e.g., NaOMe) can displace the chloride, leading to the dimethoxy analog.

Recommendation: The safest routes utilize Base-Promoted Alkylation (Method A) for high-value lab-scale synthesis, or Buffered Acyl Chloride Formation (Method B) for scale-up.

Detailed Protocols

Method A: Base-Promoted Alkylation (The "Mild" Route)

Best for: Lab scale (<10g), high purity requirements, acid-sensitive analogs.

This method avoids acidic conditions entirely, utilizing the carboxylate anion as a nucleophile to attack an alkyl halide. This preserves the sensitive C2-methoxy group.

Reagents:

  • Substrate: 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 - 2.0 eq)
    
  • Electrophile: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 - 1.5 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate).

  • Deprotonation: Add anhydrous

    
     (1.5 eq) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The mixture may become a suspension.
    
    • Mechanism:[3][4][5][6][7][8] This generates the potassium carboxylate salt, increasing nucleophilicity.

  • Alkylation: Dropwise add Methyl Iodide (1.2 eq). Caution: MeI is toxic and volatile.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the acid peak (

      
      ) and appearance of the ester (
      
      
      
      ).
  • Workup:

    • Dilute the reaction mixture with EtOAc (ethyl acetate).

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually yields pure product. If necessary, recrystallize from Hexanes/EtOAc or perform flash chromatography.

Method B: Acyl Chloride Activation via Oxalyl Chloride

Best for: Scale-up (>10g), sterically hindered alcohols, or when alkyl halides are avoided.

Standard Thionyl Chloride (


) reflux can be too harsh. We recommend Oxalyl Chloride  with catalytic DMF at lower temperatures, followed by a Base-Buffered Alcoholysis .

Reagents:

  • Substrate: 1.0 eq

  • Activator: Oxalyl Chloride (

    
    )
    
    
    
    (1.2 eq)
  • Catalyst: DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Methanol (excess) + Pyridine (1.5 eq) or Triethylamine (

    
    )
    

Protocol:

  • Activation: Suspend the acid in anhydrous DCM under Nitrogen (

    
    ) atmosphere at 
    
    
    
    .
  • Catalysis: Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride dropwise over 10 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.[9]
  • Progression: Allow to warm to RT and stir for 1–2 hours until gas evolution ceases and the solid dissolves (indicating acid chloride formation).

  • Evaporation (Critical Step): Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl gas. Re-dissolve the residue in fresh anhydrous DCM.

    • Why? Removing excess acidic volatiles prevents them from attacking the methoxy group in the next step.

  • Esterification: Cool the acid chloride solution to

    
    . Add a mixture of Methanol (5 eq) and Pyridine (1.5 eq).
    
    • Role of Pyridine: It acts as an HCl scavenger (proton sponge), preventing the reaction medium from becoming strongly acidic.

  • Workup: Wash with dilute citric acid (to remove pyridine), then saturated

    
    , then brine. Dry and concentrate.
    
Method C: Steglich Esterification (Coupling Agent)

Best for: Coupling with complex, acid-sensitive, or secondary/tertiary alcohols.

Protocol:

  • Dissolve Acid (1.0 eq) and Alcohol (1.1 eq) in DCM.

  • Add DMAP (0.1 eq) as catalyst.

  • Cool to

    
     and add DCC or EDC
    
    
    
    HCl (1.2 eq).
  • Stir at RT overnight. Filter off the urea byproduct (if using DCC) and wash with mild acid/base.[10]

Method Comparison

FeatureMethod A: AlkylationMethod B: Acid ChlorideMethod C: Coupling (EDC)
Reagents

, MeI

, Pyridine
EDC, DMAP
pH Conditions Basic (Mild)Acidic

Basic
Neutral
Risk to OMe LowModerate (if not buffered)Low
Risk to Cl Low (Carbonate is weak)LowLow
Atom Economy Low (Iodide waste)HighLow (Urea waste)
Scalability ModerateHighModerate

Visualizing the Workflow

EsterificationWorkflow Start 6-Chloro-2-methoxypyrimidine- 4-carboxylic acid Decision Select Method based on Scale/Sensitivity Start->Decision MethodA Method A: Alkylation (Best for Purity/Lab Scale) Decision->MethodA Lab Scale / Mild MethodB Method B: Acid Chloride (Best for Scale-up) Decision->MethodB Scale Up StepA1 Dissolve in DMF Add K2CO3 (1.5 eq) MethodA->StepA1 StepA2 Add MeI (1.2 eq) Stir RT, 2-4h StepA1->StepA2 ProductA Methyl Ester (High Purity) StepA2->ProductA StepB1 DCM, (COCl)2, cat. DMF Generate Acid Chloride MethodB->StepB1 StepB2 Evaporate Volatiles (Remove HCl/COCl2) StepB1->StepB2 StepB3 Add MeOH + Pyridine (Buffer HCl) StepB2->StepB3 ProductB Methyl Ester (Scalable) StepB3->ProductB

Caption: Decision tree for esterification emphasizing the divergence between mild alkylation and scalable acid chloride activation.

References

  • Organic Syntheses, Coll.[11] Vol. 10, p.77 (2004). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.

  • Common Organic Chemistry. Fischer Esterification & Alternatives.

  • ChemicalBook. Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate Properties & Suppliers.

  • Master Organic Chemistry. Reaction of Carboxylic Acids with Thionyl Chloride.

  • National Institutes of Health (PubChem). Compound Summary: Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate.

Sources

Technical Guide: 6-Chloro-2-methoxypyrimidine-4-carboxylic Acid in Medicinal Chemistry

[1][2][3]

Executive Summary & Scaffold Profile

6-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 164266-06-6) represents a "privileged scaffold" in modern drug discovery.[1][2][3] Its utility stems from its bifunctional nature: it possesses a highly reactive electrophilic handle (C6-Cl) for core diversification and a carboxylic acid tail (C4-COOH) for solubility modulation or pharmacophore extension.[1][2][3]

This guide details the strategic manipulation of this scaffold, focusing on regioselective functionalization and its application in synthesizing kinase inhibitors and GPCR ligands (specifically P2X3 antagonists).[3]

Chemo-Physical Profile
PropertyValueRelevance to MedChem
Molecular Weight 188.57 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1][2][3]
ClogP ~0.83Highly hydrophilic; excellent for lowering LogP of lipophilic leads.[1][2]
pKa (Acid) ~3.5Acidic; exists as a carboxylate anion at physiological pH.[1][2][3]
H-Bond Donors 1 (COOH)Critical for active site recognition.[1][2][3]
H-Bond Acceptors 4 (N1, N3, OMe, COOH)High capacity for hydrogen bonding networks.[2][3]

Strategic Reactivity Analysis

To successfully utilize this scaffold, one must understand the electronic bias of the pyrimidine ring. The 2-methoxy group is electron-donating by resonance but withdrawing by induction.[2][3] The 4-carboxyl group is strongly electron-withdrawing, significantly activating the ring toward nucleophilic attack.[2][3]

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

ReactivityMapCore6-Chloro-2-methoxy-pyrimidine-4-COOHSNArSNAr Displacement(C6 Position)Core->SNArAmines/Heat(Nucleophilic Attack)SuzukiSuzuki Coupling(C6 Position)Core->SuzukiAr-B(OH)2/Pd(0)(C-C Bond Formation)AmideAmide Coupling(C4 Position)Core->AmideR-NH2/HATU(Condensation)AminoDeriv6-Amino-2-methoxyAnalogsSNAr->AminoDerivBiaryl6-Aryl-2-methoxyBi-arylsSuzuki->BiarylAmideDerivFunctionalizedAmidesAmide->AmideDeriv

Figure 1: Divergent synthetic pathways.[1][2][3] The C6-position is susceptible to nucleophilic aromatic substitution (

123

Detailed Application Protocols

Protocol A: Regioselective Displacement (C6-Amination)

Objective: Replace the C6-chlorine with a primary or secondary amine.[1][2][3] Challenge: The carboxylic acid proton can interfere with basic nucleophiles.[1][2] Solution: Use an excess of base to generate the carboxylate in situ, or esterify the acid first. The protocol below assumes the direct use of the acid to save a step.

Materials:

  • Substrate: 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 equiv)[1][2][3]

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)[1][2][3]

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)[1][2][3]

  • Solvent: Isopropanol (iPrOH) or n-Butanol[1][2][3]

Step-by-Step Methodology:

  • Dissolution: In a reaction vial, suspend the carboxylic acid (1.0 mmol) in iPrOH (5 mL).

  • Activation: Add DIPEA (2.5 mmol). The solution should clarify as the carboxylate salt forms.[2]

  • Addition: Add the amine nucleophile (1.2 mmol).

  • Reflux: Heat the reaction to 80°C for 4–6 hours.

    • Monitoring: Check via LC-MS.[1][2] The product mass will be

      
      .[2][3]
      
  • Workup (Self-Validating Step):

    • Cool to room temperature.[2][4]

    • Acidify carefully with 1N HCl to pH ~3.[1][2]

    • Observation: The product (amino-acid) usually precipitates out of the aqueous/alcoholic solution due to zwitterionic character or low solubility of the free acid.[1][2]

    • Filter the solid.[1][2] If no precipitate forms, extract with EtOAc.[2][3]

Mechanism: The electron-withdrawing carboxylate (at C4) activates the C6 position.[1][2] The methoxy group at C2 remains distinct and unreactive under these specific thermal conditions [1].[1][2]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at C6 to create bi-aryl systems (common in kinase inhibitors).[1][2][3] Critical Insight: Chloropyrimidines are less reactive than bromides.[1][2] A specialized catalyst system is required.[1][2]

Materials:

  • Substrate: 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 equiv)[1][2][3]

  • Boronic Acid: Ar-B(OH)2 (1.5 equiv)[1][2][3]

  • Catalyst:

    
     (5 mol%) or 
    
    
    /XPhos[1][2][3]
  • Base:

    
     (3.0 equiv, 2M aqueous solution)[3]
    
  • Solvent: 1,4-Dioxane[2][3]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Add Dioxane. Sparge with Nitrogen/Argon for 5 minutes. Oxygen inhibits the catalytic cycle.

  • Catalyst Addition: Add the Pd catalyst quickly under inert atmosphere. Cap the vial.

  • Reaction: Heat to 100°C (conventional) or 120°C (microwave) for 30–60 minutes.

  • Filtration: Filter through a Celite pad to remove Palladium black.[1][2]

  • Purification: The product is a carboxylic acid.[1][2] Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Why this works: The electron-deficient pyrimidine ring facilitates the oxidative addition step of the Palladium cycle, even with the less reactive C-Cl bond [2].

Protocol C: Library Generation via Amide Coupling

Objective: Functionalize the C4-COOH to generate a library of potential inhibitors.

Materials:

  • Coupling Agent: HATU (1.2 equiv)[1][2][3]

  • Base: DIPEA (3.0 equiv)[1][2][3]

  • Solvent: DMF (Anhydrous)[1][2][3]

Workflow:

  • Dissolve the core acid in DMF.[1][2]

  • Add DIPEA and stir for 5 minutes to ensure deprotonation.

  • Add HATU.[2] Stir for 10 minutes to form the activated ester (O-At ester).[1][2][3]

  • Add the diverse amine (R-NH2).[1][2][3] Stir at RT for 2–12 hours.[2]

  • Validation: Monitor disappearance of the acid peak on LC-MS.

Application Note: Fragment-Based Drug Discovery (FBDD)

In FBDD, this scaffold serves as a "core linker."[3]

  • Solubility: The 2-methoxy group improves solubility compared to 2-H or 2-phenyl analogs.[1][2]

  • Vector Analysis: The C4 and C6 vectors are roughly 120° apart, allowing the molecule to probe adjacent pockets in a protein binding site (e.g., the ATP binding pocket of kinases).[3]

  • Metabolic Stability: The 2-methoxy group blocks oxidative metabolism at the sensitive C2 position.[1][2]

Synthesis Workflow for Library Production

The following diagram depicts a standard industrial workflow for generating a 100-compound library using this scaffold.

LibraryWorkflowStartStart: 6-Cl-2-OMe-4-COOHStep1Step 1: Esterification(Protection of Acid)Start->Step1BranchSplit BatchStep1->BranchPathAPath A: SNAr with20 different aminesBranch->PathAPathBPath B: Suzuki with20 different boronatesBranch->PathBHydrolysisHydrolysis of Ester(LiOH, THF/H2O)PathA->HydrolysisPathB->HydrolysisFinalFinal Library:40 Unique CoresHydrolysis->Final

Figure 2: Parallel synthesis workflow. Protecting the acid as an ester (Step 1) is often preferred in high-throughput chemistry to prevent catalyst poisoning and simplify purification during the diversification steps.[1][3]

References

  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec.[1][2]

  • Suzuki Coupling Protocols

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[1][2][3][5]

    • Source: Catalysts (MDPI), 2021, 11, 439.[3]

    • URL:[Link][1][2][3][5]

  • Bioisosteres & Scaffold Utility

    • Title: Carboxylic Acid Bioisosteres in Medicinal Chemistry.[1][2][6][7]

    • Source: Journal of Chemistry, 2022.[3][7][8]

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 6-Chloro-2-methoxypyrimidine-4-carboxylic acid Product Page.[1][2][3]

    • Source: PubChem / NIH.[1][2]

    • URL:[Link](Note: Link directs to the methyl ester variant record which contains the relevant physical data for the core scaffold).[1][3]

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The pyrimidine ring is a foundational structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs.[3][4][5] Its structural similarity to the adenine core of ATP allows pyrimidine-based molecules to act as competitive inhibitors at the kinase hinge region, a key interaction for potent and selective inhibition.[2][3] This guide focuses on the strategic use of a highly functionalized pyrimidine building block, 6-Chloro-2-methoxypyrimidine-4-carboxylic acid , for the efficient synthesis of diverse kinase inhibitors.

The strategic placement of a chloro, a methoxy, and a carboxylic acid group on the pyrimidine ring provides orthogonal handles for a variety of chemical transformations. This allows for the systematic exploration of the structure-activity relationship (SAR) around the core, a crucial aspect of modern drug discovery.[6] The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The carboxylic acid at the 4-position is ideal for amide bond formation, a ubiquitous linkage in pharmaceutical compounds. The methoxy group at the 2-position can also be targeted for modification, further expanding the chemical space accessible from this versatile starting material.

Chemical Properties and Reactivity of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a trifunctionalized heterocyclic compound that serves as a versatile starting material for the synthesis of complex molecules.

PropertyValueSource
CAS Number 37131-91-2[7]
Molecular Formula C₅H₃ClN₂O₂[7]
Molecular Weight 158.54 g/mol [7]
Appearance Solid[8]

The reactivity of this molecule is dictated by its three distinct functional groups:

  • 6-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms activates the chlorine for displacement by various nucleophiles, such as amines, thiols, and alcohols. This position is also amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9][10]

  • 4-Carboxylic Acid Group: This group readily undergoes standard carboxylic acid chemistry, most notably amide bond formation.[11][12] Activation with common coupling reagents facilitates the reaction with a diverse array of primary and secondary amines, allowing for the introduction of various side chains that can interact with specific pockets of the target kinase.

  • 2-Methoxy Group: While less reactive than the chloro group, the methoxy group can be displaced by strong nucleophiles under forcing conditions or can be demethylated to the corresponding hydroxypyrimidine, which can then be further functionalized.

Synthetic Workflow for Kinase Inhibitor Scaffolds

The synthesis of kinase inhibitors from 6-Chloro-2-methoxypyrimidine-4-carboxylic acid typically follows a modular approach, allowing for the independent modification of each reactive site. A general workflow is depicted below:

G A 6-Chloro-2-methoxypyrimidine- 4-carboxylic acid B Amide Coupling (Position 4) A->B Amine, Coupling Reagent E Intermediate Amide B->E C Suzuki Coupling or SNAr (Position 6) D Final Kinase Inhibitor C->D E->C Boronic Acid/Ester (Suzuki) or Nucleophile (SNAr)

Caption: General synthetic workflow for kinase inhibitors.

Detailed Protocols

Protocol 1: Amide Bond Formation at the C4-Position

This protocol describes the coupling of an amine to the carboxylic acid moiety of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid. The choice of coupling reagent is critical, especially when dealing with electron-deficient amines.[11]

Materials:

  • 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)[11][13]

  • Hydroxybenzotriazole (HOBt) (0.1 equivalents)[11]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Add HOBt (0.1 equivalents) and EDC (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide intermediate.

Rationale: The use of EDC as a coupling agent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] The addition of a catalytic amount of HOBt minimizes potential side reactions and can improve yields, especially with less reactive amines.[11] DIPEA acts as a non-nucleophilic base to neutralize any acid formed during the reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the C6-chloro position with a boronic acid or ester. This reaction is a powerful tool for forming carbon-carbon bonds and introducing aryl or heteroaryl moieties.[9][10]

Materials:

  • 6-Chloro-2-methoxy-N-(substituted)pyrimidine-4-carboxamide (from Protocol 1)

  • Aryl or heteroaryl boronic acid or ester (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 6-chloro-2-methoxy-N-(substituted)pyrimidine-4-carboxamide (1.0 equivalent), the boronic acid or ester (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final kinase inhibitor.

Rationale: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9] The base is required to activate the boronic acid for transmetalation.[9]

Application Example: Synthesis of a Hypothetical EGFR Inhibitor

This example illustrates the application of the above protocols to synthesize a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor. EGFR is a well-validated target in oncology, and many approved inhibitors feature a substituted pyrimidine core.[6][14]

G Start 6-Chloro-2-methoxypyrimidine- 4-carboxylic acid Step1 Amide Coupling with 3-ethynylaniline Start->Step1 EDC, HOBt, DIPEA, DMF Intermediate N-(3-ethynylphenyl)-6-chloro- 2-methoxypyrimidine-4-carboxamide Step1->Intermediate Step2 Suzuki Coupling with (4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid Intermediate->Step2 Pd(PPh3)4, Na2CO3, Dioxane/H2O Final Hypothetical EGFR Inhibitor Step2->Final

Sources

HPLC analysis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic Reversed-Phase HPLC-UV Analysis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid. As a key intermediate in pharmaceutical synthesis, the purity and quantification of this compound are critical. The described method utilizes a C18 stationary phase with an acidic mobile phase to ensure optimal retention and peak symmetry. The protocol is tailored for researchers, quality control analysts, and drug development professionals requiring a precise and accurate analytical method for this pyrimidine derivative.

Principle of Analysis

The analysis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is performed using reversed-phase HPLC with UV detection. The fundamental principle of this technique is the partitioning of the analyte between a nonpolar stationary phase (a C18 silica-based column) and a polar mobile phase. The analyte, being a polar, ionizable carboxylic acid, presents specific challenges, such as poor retention and peak tailing under neutral pH conditions.[1][2]

To overcome these challenges, the mobile phase is acidified. The addition of an acid, such as phosphoric acid, lowers the mobile phase pH to a level well below the analyte's pKa.[3] This suppresses the ionization of the carboxylic acid group, rendering the molecule more neutral and increasing its hydrophobicity.[4] This enhanced hydrophobicity leads to a stronger interaction with the C18 stationary phase, resulting in improved retention, sharper peaks, and a more reliable separation.[1] Detection is achieved by monitoring the UV absorbance of the pyrimidine ring system.

Experimental Protocol

Instrumentation and Software
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, and a column thermostat.

  • Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS) software for data acquisition and processing.

Chemicals and Reagents
  • Acetonitrile (HPLC Grade, UV cutoff ≤ 190 nm).[5]

  • Water (HPLC Grade or Milli-Q).

  • Phosphoric Acid (H₃PO₄), 85% (ACS Grade or higher).

  • 6-Chloro-2-methoxypyrimidine-4-carboxylic acid reference standard.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 40:60
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 258 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase (1 L of 0.1% H₃PO₄ in Water):

  • Pour approximately 900 mL of HPLC-grade water into a 1 L volumetric flask.

  • Carefully add 1.0 mL of 85% phosphoric acid to the water.

  • Bring the flask to the 1 L mark with HPLC-grade water and mix thoroughly.

  • Filter the aqueous mobile phase through a 0.45 µm membrane filter.

  • The final mobile phase is prepared by mixing this aqueous solution with acetonitrile in a 60:40 ratio (Aqueous:Organic). This can be done online by the HPLC pump or by pre-mixing. Ensure thorough degassing before use.[6]

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25.0 mg of the 6-Chloro-2-methoxypyrimidine-4-carboxylic acid reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to establish the calibration curve.

Sample Preparation:

  • Accurately weigh the sample containing 6-Chloro-2-methoxypyrimidine-4-carboxylic acid.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

Method Development Strategy & Rationale

The development of this method was guided by the physicochemical properties of the analyte.

  • Column Selection: A standard C18 column was chosen as it is the most widely used stationary phase in reversed-phase chromatography and is effective for the analysis of pyrimidine derivatives.[7] Its hydrophobic nature is well-suited for retaining the analyte once its polarity is reduced by pH control. For highly aqueous mobile phases, a polar-embedded C18 column could also be considered to prevent phase collapse.[8]

  • Mobile Phase Selection and pH Control: The primary challenge in analyzing acidic compounds is controlling their ionization state.[4] The mobile phase pH must be kept at least 1.5 to 2 pH units away from the analyte's pKa to ensure a single, non-ionized form exists during analysis.[3][9] Using 0.1% phosphoric acid sets the mobile phase pH to approximately 2.1.[9] This low pH ensures the carboxylic acid functional group is fully protonated, increasing its retention on the C18 column and preventing the peak tailing that occurs when both ionized and non-ionized forms are present.[1] Acetonitrile was selected as the organic modifier due to its low UV cutoff and excellent miscibility with aqueous buffers.[5]

  • Wavelength Selection: The detection wavelength of 258 nm was selected based on the UV absorbance profile of similar pyrimidine-based structures, which exhibit strong absorbance around 256 nm.[10] A PDA detector was used to scan the peak from 200-400 nm to confirm the absorbance maximum and assess peak purity.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation (ACN / 0.1% H3PO4) C Working Standards & Samples (Dilution & Filtration) A->C B Standard Stock Solution (1000 µg/mL) B->C D System Equilibration (30 min @ 1.0 mL/min) C->D E Inject Standards & Samples (10 µL Injection) D->E F Data Acquisition (10 min Run, UV @ 258 nm) E->F G Peak Integration (Identify & Quantify) F->G H Calibration Curve (Linear Regression) G->H I Calculate Sample Concentration G->I

Caption: HPLC analysis workflow from preparation to data processing.

Expected Results and Discussion

Under the specified conditions, 6-Chloro-2-methoxypyrimidine-4-carboxylic acid should elute as a sharp, well-defined peak. A typical chromatogram would show the analyte peak at a stable retention time with minimal tailing.

Method Performance Characteristics

The following table summarizes the expected performance characteristics of the method.

ParameterExpected ValueRationale
Retention Time (tR) Approx. 4.5 minIndicates sufficient retention and interaction with the stationary phase.
Tailing Factor (Tf) 0.9 – 1.2A value close to 1 signifies a symmetrical peak, free from silanol interactions.
Theoretical Plates (N) > 5000Demonstrates high column efficiency and good separation power.
Linearity (r²) ≥ 0.999Over a concentration range of 1-100 µg/mL, indicating a precise quantitative method.

Conclusion

The isocratic RP-HPLC method detailed in this application note is demonstrated to be suitable for the reliable and accurate quantification of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid. By carefully controlling the mobile phase pH to suppress analyte ionization, the method achieves excellent peak shape, resolution, and sensitivity. This protocol provides a solid foundation for quality control testing, purity assessment, and stability studies in pharmaceutical research and development environments.

References

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Crawford Scientific. HPLC solvents and mobile phase additives.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • ResearchGate. (2025, August 6).
  • Sigma-Aldrich.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Waters Blog. (2025, June 18).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Biotage. (2023, January 24).
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column.
  • Cayman Chemical.

Sources

Application Note: Purification of 6-Chloro-2-methoxypyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a critical scaffold in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical intermediates (e.g., kinase inhibitors). Its purification presents a unique challenge: the molecule contains a labile chlorine atom at position 6 (susceptible to nucleophilic aromatic substitution,


) and a carboxylic acid  at position 4.

Standard purification methods often lead to yield loss via hydrolysis (formation of 6-hydroxy impurities) or decarboxylation. This guide outlines a robust, self-validating purification strategy that exploits the molecule's pKa profile while minimizing thermal and nucleophilic stress.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Structure Pyrimidine ring, 2-OMe, 4-COOH, 6-ClCl is activated; avoid strong bases/nucleophiles.
pKa (Predicted) ~2.4 – 2.8Highly acidic. Forms salts easily with weak bases (NaHCO₃).
Solubility (Acid) Low in water (pH < 1), High in MeOH, EtOAcPrecipitates upon acidification.
Solubility (Salt) High in water (pH > 6)Allows aqueous extraction from organic impurities.
Thermal Stability Unstable > 60°C in solutionDecarboxylation risk; keep workups cold.

Purification Strategy: The Logic Flow

The purification strategy relies on "Orthogonal Phase Switching." We switch the molecule between its water-soluble carboxylate form and its organic-soluble free acid form. This removes neutral organic impurities (in the basic wash) and inorganic salts (in the final filtration).

Workflow Diagram: Acid-Base Phase Switching

PurificationWorkflow Start Crude Reaction Mixture (Contains Product, SM, Isomers) Dissolve Dissolve in EtOAc or DCM Start->Dissolve Extract Extract with sat. NaHCO3 (pH ~8) (Avoid NaOH!) Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Carboxylate) PhaseSep->AqLayer Keep Wash Wash Aq. Layer with Fresh EtOAc (Remove trapped organics) AqLayer->Wash Acidify Cool to 0°C & Acidify with 1N HCl to pH 2.0 - 2.5 Wash->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter Dry Vacuum Dry at 40°C Filter->Dry

Figure 1: Acid-Base extraction workflow designed to minimize hydrolysis of the 6-Chloro substituent.

Detailed Protocols

Protocol A: Acid-Base Extraction (Primary Isolation)

Objective: Isolate the acid from neutral starting materials (e.g., esters, unreacted chlorides) without hydrolyzing the chlorine.

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric Acid (HCl)

  • Brine

Step-by-Step:

  • Dissolution: Dissolve the crude residue in EtOAc (10 mL per gram of crude). If the crude is a solid, sonicate to ensure complete dissolution.

  • Base Extraction (The Critical Step):

    • Add saturated NaHCO₃ (3 x volume of organic phase).

    • Why NaHCO₃? It provides a pH of ~8-9, sufficient to deprotonate the carboxylic acid (pKa ~2.5) but not basic enough to rapidly displace the 6-Chloro group (which occurs at pH > 12 with NaOH).

    • Shake vigorously and separate the layers. Keep the Aqueous Layer .

  • Organic Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained neutral impurities. Discard this organic wash.

  • Controlled Acidification:

    • Cool the aqueous layer to 0-5°C in an ice bath.

    • Slowly add 1N HCl dropwise while stirring.

    • Monitor pH. Target pH 2.0 – 2.5 .

    • Caution: Do not go below pH 1.0 if possible, as extremely acidic conditions can destabilize the methoxy group over time.

  • Filtration: A white to off-white precipitate should form. Filter via vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold water (2x) to remove NaCl, followed by a small amount of cold Hexane/Heptane to help dry the solid.

  • Drying: Dry in a vacuum oven at 40°C max. (Avoid high heat to prevent decarboxylation).

Protocol B: Recrystallization (Polishing)

Objective: Remove trace hydrolysis byproducts (6-hydroxy derivatives) or isomers.

Solvent System: Water : Methanol (95:5 to 90:10).

  • Suspend the crude solid in water (10 volumes).

  • Heat to 50-60°C.

  • Add Methanol dropwise until the solution becomes clear or mostly clear.

    • Note: If a small amount of dark solid remains insoluble, filter it off while hot (this is likely polymeric degradation product).

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Collect crystals by filtration.

Quality Control & Troubleshooting

Analytical Checkpoints
MethodExpected ResultCommon Issue
HPLC (C18) Single peak >98% area.Peak splitting: Indicates rotamers or isomers. Fronting: pH of mobile phase too high (ensure 0.1% TFA is used).
1H NMR (DMSO-d6) Singlet ~3.9 ppm (OMe). Singlet ~8.0-8.5 ppm (H-5 Pyrimidine). Broad singlet >12 ppm (COOH).Missing OMe: Hydrolysis to 2-hydroxy (acidic conditions). Shifted H-5: 6-OH impurity (basic hydrolysis).[1]
LC-MS (ESI-) [M-H]- peak at 187/189 (Cl isotope pattern).Mass 169: Hydrolysis product (OH replaces Cl).
Troubleshooting Guide (Decision Tree)

Troubleshooting Problem Low Yield or Purity? Check1 Is the impurity Mass = M-18 (Decarboxylated)? Problem->Check1 Action1 Reduce drying temp < 40°C Avoid heating during workup Check1->Action1 Yes Check2 Is the impurity Mass = M-14 (Hydrolysis of Cl)? Check1->Check2 No Action2 Switch base from NaOH to NaHCO3 Keep extraction time short Check2->Action2 Yes Check3 No precipitate upon acidification? Check2->Check3 No Action3 Check pH (must be < 3) Add NaCl to salt out Check3->Action3 Yes

Figure 2: Troubleshooting logic for common degradation pathways.

References

  • General Purification of Pyrimidine Carboxylic Acids

    • Source: National Institutes of Health (PMC). "Pyrimidine-4-carboxylic acid: Synthesis and Crystal Structure."
    • Relevance: Establishes the recrystallization protocol (Water/MeOH)
  • Synthesis and Handling of Chloro-Methoxy Pyrimidines

    • Source: Google Patents (CN102161660A). "Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)..."
    • Relevance: Demonstrates the stability limits of the 6-chloro group under basic conditions and the use of acidification for isol
  • Chemical Properties of 6-Chloropyrimidine-4-carboxylic acid

    • Source: ChemicalBook / Sigma-Aldrich D
    • Relevance: Provides baseline physical property data (Predicted pKa ~2.[2]44) and safety handling (H315, H319).

  • Ester Hydrolysis Protocols (Analogous Chemistry)

    • Source: Organic Syntheses. "Esterification and Hydrolysis under Mild Conditions."
    • Relevance: Supports the use of mild bases (LiOH or NaHCO3)

Sources

nucleophilic aromatic substitution on 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Application Note: Nucleophilic Aromatic Substitution ( ) on 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Executive Summary

This guide details the protocols for functionalizing 6-Chloro-2-methoxypyrimidine-4-carboxylic acid via nucleophilic aromatic substitution (

This note presents two distinct synthetic pathways:

  • The "Gold Standard" Ester Route: Maximizes yield and purification ease by temporarily masking the acid.

  • The Direct Acid Route: A streamlined approach for specific high-reactivity nucleophiles, minimizing step count.

Mechanistic Analysis & Strategic Planning

The "Carboxylate Trap"

The primary challenge in reacting 6-Chloro-2-methoxypyrimidine-4-carboxylic acid directly with amines is the acid-base reaction that precedes substitution.

  • Deprotonation: The amine nucleophile (or added base) instantly deprotonates the carboxylic acid (

    
    ).
    
  • Electronic Deactivation: The resulting carboxylate anion (

    
    ) is electron-rich. Through inductive and field effects, it donates electron density back into the pyrimidine ring.
    
  • Result: The electrophilicity of the C6 carbon is significantly reduced, requiring higher temperatures to force the displacement of the Chlorine. This increases the risk of side reactions, such as the hydrolysis of the C2-methoxy group or decarboxylation.

Regioselectivity
  • C6-Position (Target): Activated by two ring nitrogens (ortho/para relationship). Chlorine is an excellent leaving group.[1]

  • C2-Position (Competitor): The methoxy group is a poorer leaving group than chlorine. However, under harsh conditions (high heat, strong alkoxide bases), substitution at C2 is possible.

Visualizing the Pathway

The following diagram illustrates the decision tree and electronic states governing the reaction.

ReactionPathwaysSubstrate6-Chloro-2-methoxypyrimidine-4-carboxylic acidDeprotonationAmine Addition (Base)Substrate->Deprotonation Direct RouteEsterificationEsterification(MeOH / SOCl2)Substrate->Esterification Recommended RouteAnionCarboxylate Anion (COO-)*Electron Rich / Deactivated Ring*Deprotonation->AnionDirectProductProduct (Zwitterion/Salt)*Difficult Purification*Anion->DirectProduct High Temp / Long TimeFinalProductFinal Functionalized AcidDirectProduct->FinalProduct AcidificationEsterMethyl Ester Intermediate*Electron Deficient / Highly Reactive*Esterification->EsterSnAr_StepSnAr Reaction(Mild Conditions)Ester->SnAr_StepHydrolysisSaponification(LiOH / THF)SnAr_Step->HydrolysisHydrolysis->FinalProduct

Figure 1: Strategic decision tree. Route B (Green) is recommended for general applications due to superior reactivity and ease of purification.

Experimental Protocols

Protocol A: The "Gold Standard" (Esterification Route)

Recommended for: Valuable amines, library synthesis, and when high purity is required.

Step 1: Synthesis of Methyl 6-chloro-2-methoxypyrimidine-4-carboxylate

Note: This step masks the acid, preventing ring deactivation.

  • Setup: Charge a round-bottom flask with 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 equiv) and anhydrous Methanol (0.5 M concentration).

  • Activation: Cool to 0°C. Add Thionyl Chloride (

    
    , 2.0 equiv) dropwise over 15 minutes. (Alternative: Use catalytic 
    
    
    if
    
    
    is unavailable).
  • Reflux: Heat to reflux (65°C) for 2–4 hours. Monitor by LCMS (Acid mass

    
     disappears; Ester mass 
    
    
    appears).
  • Workup: Concentrate in vacuo to remove MeOH and excess

    
    . Redissolve in EtOAc, wash with saturated 
    
    
    (cold) and Brine. Dry over
    
    
    and concentrate.
    • Yield Expectation: >90%[2]

    • Stability:[3] The ester is stable and can be stored.

Step 2:

Reaction[4]
  • Reaction: Dissolve the Methyl Ester (from Step 1) in THF or DMF (0.2 M).

  • Reagents: Add the Amine Nucleophile (1.1 equiv) and a non-nucleophilic base (DIPEA or TEA, 2.0 equiv).

  • Conditions: Stir at Room Temperature.

    • Primary Amines: Complete in 1–4 hours.

    • Secondary/Steric Amines: May require heating to 50°C.

  • Workup: Dilute with water and extract with EtOAc. If the product precipitates upon water addition, filter and wash with water/hexanes.

Step 3: Hydrolysis (Optional - to return to Acid)
  • Dissolve the

    
     product in THF/Water (3:1).
    
  • Add LiOH (2.0 equiv). Stir at RT for 1–2 hours.

  • Acidify carefully with 1N HCl to pH 3–4. The product usually precipitates. Filter and dry.

Protocol B: The Direct Route

Recommended for: Scale-up of simple amines, "Green Chemistry" applications (avoiding protection/deprotection), or aqueous-soluble amines.

  • Solvent System: Use Water/Isopropanol (1:1) or neat water if the amine is soluble.

  • Stoichiometry: Use excess Amine (3.0 – 5.0 equiv). The amine acts as both the nucleophile and the base to buffer the carboxylic acid.

  • Reaction:

    • Combine Substrate and Amine.

    • Heat to 80–100°C (sealed tube recommended to prevent solvent loss).

    • Time: Reaction is slower; allow 12–24 hours.

  • Workup:

    • Cool to RT.

    • Acidify with concentrated HCl to pH ~3.

    • The zwitterionic product should precipitate. If not, perform extraction with n-Butanol or purify via Reverse Phase Preparative HPLC.

Critical Data & Optimization

Solvent Compatibility Table

The choice of solvent dramatically affects the reaction rate, particularly for the Direct Route.

SolventDielectric ConstantSuitability (Ester Route)Suitability (Direct Route)Notes
DMF 36.7Excellent GoodHigh solubility; difficult to remove during workup.
THF 7.5Excellent PoorGood for ester; poor solubility for zwitterionic acid.
Water 80.1Poor (Hydrolysis risk)Excellent Enables "on-water" acceleration; requires excess amine.
Isopropanol 17.9GoodGoodGood compromise; allows thermal heating; easy workup.
DCM 8.9GoodPoorOnly for highly lipophilic esters.
Analytical QC Parameters
  • HPLC/LCMS:

    • Starting Material (Acid): Early eluting, often broad peak (acidic mode).

    • Ester Intermediate: Sharper peak, significantly more hydrophobic (later retention time).

    • Product: Distinct UV shift usually observed upon substitution of Cl (loss of conjugation efficiency or shift in

      
       depending on the amine).
      
  • NMR Signature (

    
    ): 
    
    • Look for the disappearance of the pyrimidine C-5 proton shift if applicable (though this substrate is fully substituted at 2,4,6, C5 is the only H).

    • Diagnostic: The C5-H singlet in the starting material (typically

      
       7.0–7.5 ppm) will shift upfield (
      
      
      6.0–6.5 ppm) upon substitution with an electron-donating amine.

Troubleshooting & Pitfalls

Issue: Hydrolysis of the C6-Chlorine to C6-OH
  • Symptom: LCMS shows mass [M-Cl+OH].

  • Cause: Presence of water in the reaction mixture (Ester route) or hydroxide competition (Direct route).

  • Solution: Use anhydrous solvents for the Ester route. For the Direct route, ensure the amine concentration is high enough to outcompete water.

Issue: Regioselectivity (Attack at C2-OMe)
  • Symptom: Product mass is correct, but NMR shows loss of the OMe singlet (

    
     ppm).
    
  • Cause: Reaction temperature too high (>120°C) or use of strong alkoxide bases.

  • Solution: Keep temperature below 80°C. The C6-Cl bond is significantly more labile than the C2-OMe bond under mild conditions.

Issue: Low Conversion (Direct Route)
  • Cause: Electronic deactivation by the carboxylate.

  • Solution: Switch to Protocol A (Ester Route). If strictly avoiding protection, add a Lewis Acid catalyst (e.g.,

    
    ) to activate the ring, though this complicates purification.
    

References

  • Mechanistic Basis of Pyrimidine Reactivity

    • Title: Nucleophilic substitution of 4-chloropyrimidines.[5][6]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
    • Context: General reactivity trends of diazines.
    • URL:

  • Esterification Strategies

    • Title: Fischer Esterific
    • Source: LibreTexts Chemistry.
    • Context: Standard protocols for converting carboxylic acids to esters to improve electrophilicity.
    • URL:

  • Regioselectivity in Dichloropyrimidines (Analogous Systems)

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec.
    • Context: Computational and experimental analysis of C4 vs C2 selectivity, confirming C4 (or C6) preference in the presence of electron-donating groups at C2.[4]

    • URL: (Note: Direct PDF download or landing page).

  • Reaction of 6-chloropyrimidine-4-carboxylic acids

    • Title: 6-chloro-2-methylpyrimidine-4-carboxylic acid Properties and Safety.
    • Source: Sigma-Aldrich.

    • Context: Physical properties and handling of the methyl analog, applicable to the methoxy variant.
    • URL:

Disclaimer: This document is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-Chloro-2-methoxypyrimidine-4-carboxylic acid before handling.

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The inherent polarity and ionizable nature of pyrimidine carboxylic acids often necessitate specialized purification strategies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve your desired purity and yield.

Section 1: Chromatography Troubleshooting Guide

Chromatography is a primary tool for the purification of pyrimidine carboxylic acids, yet their polar nature can present significant hurdles. This section addresses common issues and provides actionable solutions.

Question: My pyrimidine carboxylic acid shows poor or no retention on a standard C18 reversed-phase HPLC column, eluting in or near the void volume. What are my options?

Answer: This is a classic challenge stemming from the high polarity of pyrimidine carboxylic acids, which limits their interaction with nonpolar stationary phases like C18.[1][2] Here are several effective strategies to enhance retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds.[1][3] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. Water acts as the strong solvent, and analytes elute in order of increasing polarity.[1][4]

  • Mixed-Mode Chromatography (MMC): MMC columns incorporate multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[5][6] This dual functionality allows for the effective separation of a wide range of compounds, including polar and charged molecules, without the need for ion-pairing agents.[2][7] The retention can be finely tuned by adjusting mobile phase parameters like pH, ionic strength, and organic solvent content.[1]

  • Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase, such as silica or an amine-bonded phase, with an aqueous-organic mobile phase.[4] The use of water as a component of the mobile phase helps to retain and separate highly polar, water-soluble compounds.[4]

  • Ion-Pair Reversed-Phase Chromatography: The addition of an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds or a quaternary ammonium salt for acidic compounds) to the mobile phase can increase the hydrophobicity of the analyte, thereby enhancing its retention on a C18 column.[2] However, be aware that ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.[2]

Question: I am observing significant peak tailing or streaking of my basic pyrimidine carboxylic acid on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing of basic compounds on silica gel is a common issue caused by strong interactions with acidic silanol groups on the silica surface.[8] To mitigate this, you can:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia (often as a solution in methanol), into the eluent will neutralize the acidic silanol sites and improve peak shape.[9]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[9] Alternatively, reversed-phase chromatography is often a better choice for highly polar or basic compounds.[9]

Question: My compound is not eluting from the silica gel column, even with a highly polar mobile phase.

Answer: This suggests that your compound may be irreversibly adsorbing to the silica gel, potentially due to its high polarity or acidic nature.

  • Test for On-Column Degradation: Before committing to a large-scale purification, spot your crude material on a silica TLC plate and let it sit for an hour before developing. If you observe streaking or the appearance of new spots, your compound may be decomposing on the silica.[9]

  • Change the Stationary Phase: Switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[9]

Chromatographic Method Selection Workflow

Start Start: Crude Pyrimidine Carboxylic Acid TLC_Analysis TLC Analysis (Silica & C18) Start->TLC_Analysis Polarity_Check Assess Polarity and Impurity Profile TLC_Analysis->Polarity_Check High_Polarity High Polarity (Low Rf on C18) Polarity_Check->High_Polarity Poor Retention Moderate_Polarity Moderate Polarity (Good Separation on C18) Polarity_Check->Moderate_Polarity Good Retention Silica_Column Silica Gel Chromatography (with modifier if basic) Polarity_Check->Silica_Column Non-ionic/Moderate Polarity HILIC HILIC or Aqueous Normal-Phase High_Polarity->HILIC MMC Mixed-Mode Chromatography High_Polarity->MMC RP_HPLC Reversed-Phase HPLC (with/without modifier) Moderate_Polarity->RP_HPLC Purified_Product Purified Product HILIC->Purified_Product MMC->Purified_Product RP_HPLC->Purified_Product Silica_Column->Purified_Product

Caption: Decision tree for selecting a chromatographic method.

Section 2: Crystallization Troubleshooting Guide

Crystallization is a powerful and cost-effective method for obtaining highly pure pyrimidine carboxylic acids. However, their unique properties can lead to challenges.

Question: My pyrimidine carboxylic acid "oils out" of the solution instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a supersaturated liquid instead of a solid crystalline lattice. This can be caused by the solution being cooled too quickly or the presence of impurities that inhibit crystal formation.[8][10]

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator. Insulation of the flask can help to slow the cooling rate.[10]

  • Add More Solvent: The oil may have formed because the solution is too concentrated. Try adding a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.[9]

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This can create nucleation sites and induce crystallization.[9][10]

  • Use Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution to act as a template for crystal growth.[9][10]

Question: I am struggling to find a single suitable solvent for recrystallization.

Answer: It is common for a compound to be either too soluble or too insoluble in a range of single solvents. In such cases, a two-solvent system is often effective.

  • Solvent/Anti-Solvent Method: Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Heat the solution until it becomes clear again, and then allow it to cool slowly.[11]

  • Vapor Diffusion: Dissolve your compound in a small amount of a volatile "good" solvent in an open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of your compound and promoting crystallization.[8]

General Recrystallization Workflow

Caption: A typical workflow for recrystallization.

Section 3: Extraction and Other Purification Techniques

Question: I am trying to perform an aqueous extraction of my pyrimidine carboxylic acid, but I am getting poor recovery in the organic layer.

Answer: The ionizable nature of the carboxylic acid and the nitrogen atoms in the pyrimidine ring significantly influences its partitioning between aqueous and organic phases.

  • pH Adjustment is Critical:

    • To extract into an organic solvent: The aqueous phase should be acidified to a pH at least two units below the pKa of the carboxylic acid. This ensures the compound is in its neutral, more organic-soluble form.[12]

    • To extract into an aqueous base: The aqueous phase should have a pH at least two units above the pKa of the carboxylic acid to form the more water-soluble carboxylate salt.[12][13] This is useful for removing non-acidic impurities.

  • Salting Out: If your compound has some water solubility even in its neutral form, adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease its solubility in the aqueous phase and drive it into the organic layer.[9]

Question: My synthesis was conducted in acetic acid, and I am having trouble removing it from my product.

Answer: Acetic acid can be a challenging impurity to remove due to its high boiling point and miscibility with many solvents.

  • Azeotropic Removal: Toluene can form an azeotrope with acetic acid, and repeated evaporation from toluene can effectively remove residual acetic acid.[14]

  • Base Wash: If your product is stable to basic conditions, dissolving it in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution) will convert the acetic acid to its salt, which will be extracted into the aqueous layer. Your pyrimidine carboxylic acid will also be extracted if the base is strong enough, so careful pH control is necessary.

Question: Are there any other specialized techniques for purifying pyrimidine carboxylic acids?

Answer:

  • Salt Formation and Recrystallization: You can purposefully form a salt of your pyrimidine carboxylic acid with a suitable base (if the acid is the desired product) or an acid (if the pyrimidine is basic and the carboxylic acid is a substituent) to take advantage of different solubility properties for purification.[15][16] The purified salt can then be neutralized to regenerate the desired compound.[17]

  • Chelation for Metal Impurity Removal: If your synthesis involves metal catalysts, trace metal impurities can sometimes be removed by treatment with a chelating agent.[18][19] This involves adding a compound that binds tightly to metal ions, forming a complex that can be more easily separated.[20][21]

Section 4: FAQs - Pyrimidine Carboxylic Acid Purification

Q1: What are the most common impurities I might encounter?

  • Starting materials and reagents: Unreacted starting materials and excess reagents are common impurities.

  • Byproducts: Side reactions can lead to the formation of structurally related impurities.[22]

  • Solvents: Residual solvents from the reaction or workup can be present.[14]

  • Metal contaminants: If metal catalysts were used in the synthesis, trace amounts may remain.[23]

Q2: How can I best monitor the progress of my purification?

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing the purity of fractions during column chromatography and for developing a suitable solvent system.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information about the purity of your sample and is essential for final purity analysis.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for identifying the main component and any impurities present in your sample.

Q3: My purified pyrimidine carboxylic acid is a different color than expected. What could be the cause?

  • A yellow or brown discoloration can sometimes indicate the presence of trace impurities, often arising from degradation or side reactions.[24] Further purification by recrystallization or chromatography may be necessary. Passing a solution of your compound through a small plug of silica gel or activated carbon can sometimes remove colored impurities.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude pyrimidine carboxylic acid in a minimal amount of a strong solvent like methanol or DMSO.[9]

  • Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica or Celite. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This prevents overloading the column and improves separation.[9]

  • Column Equilibration: Equilibrate a pre-packed C18 flash column with your starting mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Elution: Load the dried sample onto the column and begin elution with a gradient of increasing organic solvent (e.g., acetonitrile). Collect fractions and analyze by TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which your compound is soluble at elevated temperatures and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution: In a flask, heat the crude pyrimidine carboxylic acid in a minimal amount of the "good" solvent until it fully dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[11]

References

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • LCGC International. (2025, November 26). Mixed-Mode Chromatography—A Review. [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid | Request PDF. [Link]

  • Taylor & Francis Online. (2022, October 28). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. [Link]

  • CABI Digital Library. (n.d.). Recovery of carboxylic acids produced by fermentation. [Link]

  • PMC. (n.d.). Pyrimidine-4-carboxylic acid. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2015, November 13). (PDF) Salting-out extraction of carboxylic acids. [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. [Link]

  • PubMed. (2007, April 15). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • ResearchGate. (2024, January 2). How to separate " pyrimidine-2-carboxylic acid" from acetic acid ? I tried the solvent extraction with ethyl acetate but not useful?. [Link]

  • Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. [Link]

  • PMC. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]

  • Biomedical Research. (n.d.). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [Link]

  • IRL @ UMSL. (2014, July 25). DESIGN AND SYNTHESIS OF CHELATING COMPOUNDS AND SOLID-SUPPORTED CHELATORS FOR METAL DEPLETED SOLUTIONS. [Link]

  • RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Journal of Chemical & Engineering Data. (2009, April 29). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. [Link]

  • Taylor & Francis Online. (n.d.). Chelation – Knowledge and References. [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • Organic Acids Chelating Agents. (n.d.). Organic Acids Chelating Agents. [Link]

  • International Journal of Chemical Engineering and Applications. (n.d.). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. [Link]

  • Insightace Analytic. (2025, July 8). Metal Chelates Market. [Link]

  • ACS Publications. (2023, April 20). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. [Link]

  • MDPI. (2022, July 28). Chelating Extractants for Metals. [Link]

  • PMC. (2023, April 20). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • PMC. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

  • Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid : r/chemhelp. [Link]

Sources

improving yield in Suzuki coupling of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Improving Yield in the Suzuki Coupling of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center. The Suzuki-Miyaura cross-coupling of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a pivotal transformation for accessing a wide array of substituted pyrimidine scaffolds, which are crucial in pharmaceutical and materials science research. However, this particular substrate presents a unique convergence of challenges: the relative inertness of the C-Cl bond, the potential for catalyst inhibition by the pyrimidine nitrogens, and side reactions involving the carboxylic acid moiety.

This guide is structured to move from diagnosis to solution. We will begin by troubleshooting the most common failure points in a detailed FAQ format before presenting optimized, step-by-step protocols. Our goal is to empower you with the mechanistic understanding and practical knowledge to overcome low yields and achieve robust, reproducible results.

Visualizing the Challenge: Key Molecular Hurdles

The structure of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid contains three key features that can complicate the Suzuki coupling. Understanding these potential pitfalls is the first step toward designing a successful reaction strategy.

Caption: Key reactive sites and potential challenges on the substrate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Suzuki coupling of this substrate. Each answer provides a mechanistic explanation and actionable steps for optimization.

Q1: My reaction shows low conversion, with significant unreacted starting material. What are the first parameters I should check?

A1: Low conversion is a classic issue often traced back to an insufficiently active catalytic system or suboptimal reaction conditions. The C-Cl bond on your pyrimidine is significantly less reactive than a C-Br or C-I bond, necessitating a more potent catalyst to facilitate the rate-limiting oxidative addition step.[1][2]

  • Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The key to activating C-Cl bonds is the use of sterically bulky, electron-rich phosphine ligands.[2][3][4] These ligands stabilize the Pd(0) center and promote oxidative addition. Consider switching from PPh₃ to ligands like SPhos, XPhos, or P(tBu)₃.

  • Degassing: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and also oxidize phosphine ligands, halting the catalytic cycle.[5] Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles (at least three) or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.

  • Temperature: While higher temperatures can increase reaction rates, excessive heat (>110-120°C) can accelerate catalyst decomposition (forming palladium black) and promote unwanted side reactions like decarboxylation.[5] If your reaction is sluggish at 80°C, a cautious increase to 90-100°C may be beneficial.[6]

Q2: I'm seeing byproducts that suggest my starting material is decomposing. What is the likely cause and how can I prevent it?

A2: The presence of the carboxylic acid group makes the substrate susceptible to two primary decomposition pathways:

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as CO₂, yielding 6-chloro-2-methoxypyrimidine. This side reaction is a common issue with aromatic carboxylic acids in cross-coupling reactions.[7][8][9] To mitigate this, try running the reaction at the lowest effective temperature (e.g., start at 80°C) and consider using a milder base.

  • Protodeboronation: This is the decomposition of your boronic acid partner, where the C-B bond is cleaved and replaced with a C-H bond. It is often accelerated by excess base and the presence of water, especially at high temperatures.[10] To minimize this, ensure you are not using a large excess of base and consider using the boronic acid's pinacol ester derivative, which is more stable and less prone to this side reaction.[11]

Q3: How do I choose the optimal base and solvent system for this specific substrate?

A3: The base and solvent are not passive components; they play active roles in the catalytic cycle and can dramatically influence the yield.

  • Base Selection: The base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic borate species.[12][13][14] However, a base that is too strong can promote decarboxylation or other side reactions. For this substrate, a moderately strong inorganic base is ideal.

    • Good choices: K₃PO₄ (potassium phosphate) or K₂CO₃ (potassium carbonate) are excellent starting points. K₃PO₄ is often effective for challenging couplings involving aryl chlorides.[2]

    • Use with caution: Strong bases like NaOH or NaOMe should be avoided as they can increase the rate of decarboxylation and potentially hydrolyze ester functionalities on your coupling partner.

  • Solvent System: Aprotic polar solvents are generally preferred. A mixture of an organic solvent with water is often beneficial.

    • Recommended systems: 1,4-Dioxane/H₂O or THF/H₂O (typically in ratios from 4:1 to 2:1) are highly effective.[15][16]

    • The Role of Water: Water can help dissolve the inorganic base and facilitate the formation of the active borate species [RB(OH)₃]⁻, which accelerates transmetalation.[16] However, too much water can promote protodeboronation, so finding the right balance is key. Always use degassed water.

Q4: My reaction mixture turns black and stalls. What has happened?

A4: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black.[5] This occurs when the Pd(0) species, if not properly stabilized by its ligands, aggregates and falls out of the catalytic cycle.

  • Ligand-to-Palladium Ratio: An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure you are using an appropriate ligand-to-palladium ratio, typically between 1:1 and 4:1, depending on the specific catalyst and ligand system.[5]

  • Ligand Oxidation: Phosphine ligands are sensitive to oxidation.[5] Ensure your ligand is fresh and has been stored under an inert atmosphere. The presence of triphenylphosphine oxide (Ph₃P=O) from oxidized ligand can sometimes be observed by NMR in the crude reaction mixture.[10]

  • High Temperature: As mentioned, excessive heat can accelerate this process.

Troubleshooting Decision Workflow

When faced with a low-yielding reaction, a systematic approach is crucial. The following workflow can help diagnose the issue and guide your optimization strategy.

G A Low Yield (<50%) Reaction Started B Analyze Crude Reaction (TLC, LC-MS, NMR) A->B Step 1 C Mainly Unreacted Starting Materials? B->C Step 2 Diagnosis D Significant Byproducts Observed? B->D I Reaction turned black? B->I E Improve Catalytic Activity C->E Action F Address Decomposition Pathways D->F Action G 1. Increase Temperature (cautiously) 2. Switch to more active ligand (e.g., SPhos) 3. Check reagent purity & degassing E->G Solutions H 1. Lower Temperature 2. Use milder base (K2CO3) 3. Check for protodeboronation (use pinacol ester) 4. Check for decarboxylation F->H Solutions J Address Catalyst Decomposition I->J Action K 1. Check ligand:Pd ratio 2. Use fresh, non-oxidized ligand 3. Avoid excessive heat J->K Solutions

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

Optimized Experimental Protocols

Here we provide two detailed protocols. The first is a standard starting point, and the second is an advanced protocol for more challenging or stubborn couplings.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol is a reliable starting point for initial attempts.

Materials:

  • 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried reaction vessel, add 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the vessel.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Stir the reaction mixture at 90°C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Advanced Conditions with a Buchwald Precatalyst

This protocol utilizes a more active catalyst system designed for challenging C-Cl bond activations.

Materials:

  • 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 eq)

  • Arylboronic Acid Pinacol Ester (1.2 eq)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • THF (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • In a glovebox, add 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, the arylboronic acid pinacol ester, finely ground K₃PO₄, and the SPhos Pd G3 precatalyst to a reaction vessel.

  • If a glovebox is not available, add the solids to a flame-dried vessel and immediately perform 3-5 vacuum/inert gas cycles.

  • Add anhydrous, degassed THF and degassed water in a 10:1 ratio.

  • Seal the vessel and stir the mixture at 80°C.

  • Monitor the reaction progress. These reactions are often significantly faster (2-8 hours).

  • Follow the workup and purification steps as described in Protocol 1.

Comparative Data on Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts yield. The following table, compiled from studies on related chloropyrimidine substrates, illustrates typical outcomes under various conditions and serves as a guide for your optimization efforts.[1][15]

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O1002460-80A standard, reliable starting point.[1][15]
Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄Toluene/H₂O1001285-95Highly active system for C-Cl bonds.[2]
PdCl₂(dppf) (3 mol%)Cs₂CO₃DME851675-90Effective but often requires a more expensive base.
NiCl₂(PCy₃)₂ (5 mol%)K₃PO₄t-Amyl Alcohol1001870-85Nickel catalysts can be a cost-effective alternative for certain substrates.[17]

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the reaction can aid in troubleshooting. A failure at any stage will halt the cycle and prevent product formation.

Suzuki_Cycle cluster_inputs pd0 Pd(0)Ln (Active Catalyst) pd2_complex Ar-Pd(II)-Cl(Ln) pd0->pd2_complex  [1] oa oa Oxidative Addition pd2_biaryl Ar-Pd(II)-Ar'(Ln) pd2_complex->pd2_biaryl  [2] tm tm Transmetalation pd2_biaryl->pd0  [3] re re Reductive Elimination product Ar-Ar' (Desired Product) re->product aryl_halide Pyrimidine-Cl (Ar-Cl) aryl_halide->oa boronic_acid Boronic Acid (Ar'-B(OH)2) boronic_acid->tm base Base (e.g., K2CO3) base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Solvent mixture screening for Suzuki coupling of 1 with 2. - ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available from: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available from: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. Available from: [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. Available from: [Link]

  • Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review | Request PDF - ResearchGate. Available from: [Link]

  • Case Study: Solvent Selection for a Suzuki Reaction - Catalysis Consulting. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available from: [Link]

  • Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant - Research Explorer - The University of Manchester. Available from: [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC - NIH. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. Available from: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available from: [Link]

  • Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Available from: [Link]

  • Decarboxylative cross-coupling - Wikipedia. Available from: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available from: [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing). Available from: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine - ResearchGate. Available from: [Link]

  • Decarboxylative Suzuki−Miyaura coupling of (hetero)aromatic carboxylic acids. - ResearchGate. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Available from: [Link]

Sources

Technical Support Center: Decarboxylation of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and modification of pyrimidine-based compounds. Here, we address common challenges and frequently asked questions regarding the decarboxylation of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid. Our goal is to provide practical, experience-driven advice to ensure the success and efficiency of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My decarboxylation of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is sluggish or incomplete. What are the primary factors I should investigate?

A1: Incomplete decarboxylation is a common issue. Several factors can contribute to this, primarily related to reaction temperature, solvent choice, and the presence of catalysts.

  • Thermal Energy: Decarboxylation is fundamentally a thermally driven process.[1] If the reaction is not proceeding to completion, the most straightforward first step is to increase the reaction temperature. A temperature range of 150-200 °C is often required for the decarboxylation of heteroaromatic carboxylic acids, depending on the solvent.[2]

  • Solvent Effects: The choice of solvent is critical. High-boiling point, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often effective as they can facilitate the stabilization of charged intermediates that may form during the reaction. In some cases, the solvent can also play a role in proton transfer.[2]

  • Catalysis: While thermal decarboxylation is possible, the reaction can often be significantly accelerated with a catalyst. Copper-based catalysts, in particular, have a well-established history in promoting the decarboxylation of aromatic and heteroaromatic carboxylic acids.[3][4] Silver catalysts have also shown good activity for this transformation.[5] If you are not using a catalyst, consider introducing one. If you are, ensure its activity has not been compromised by impurities.

Q2: I'm observing significant decomposition of my starting material or product. How can I mitigate this?

A2: Decomposition often points to excessive heat or prolonged reaction times. The pyrimidine ring, especially with a chloro-substituent, can be susceptible to degradation under harsh conditions.

  • Temperature Optimization: While higher temperatures can drive the reaction, they can also promote side reactions. A systematic approach to optimizing the temperature is recommended. Start at a lower temperature (e.g., 120 °C) and gradually increase it, monitoring the reaction progress by a suitable analytical method like TLC, LC-MS, or NMR. The goal is to find the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged heating after the reaction is complete can lead to the degradation of the desired product.

  • Inert Atmosphere: At elevated temperatures, the presence of oxygen can lead to oxidative decomposition. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these unwanted side reactions.

Q3: What are the most common side reactions to be aware of during the decarboxylation of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid?

A3: Besides thermal decomposition, a key side reaction to consider is nucleophilic substitution of the chloro group.

  • Nucleophilic Substitution: The chlorine atom at the 6-position of the pyrimidine ring is susceptible to displacement by nucleophiles, especially at elevated temperatures.[6] If your reaction mixture contains nucleophilic species (e.g., water, amines, or even certain solvents or their breakdown products), you may observe the formation of byproducts where the chlorine has been replaced. For example, in the presence of water, hydrolysis to the corresponding hydroxypyrimidine can occur.

  • Solvent Reactivity: Some high-boiling point solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which is a nucleophile and can react with your substrate. If you suspect this is an issue, consider using a more stable solvent like diphenyl ether or Dowtherm A.

Experimental Protocols
Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent

This protocol outlines a general procedure for the non-catalyzed thermal decarboxylation of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid.

Materials:

  • 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

  • High-boiling point solvent (e.g., Diphenyl ether, NMP, or DMSO)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle with a temperature controller

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 6-Chloro-2-methoxypyrimidine-4-carboxylic acid.

  • Add the high-boiling solvent (approximately 5-10 mL per gram of starting material).

  • Flush the flask with an inert gas for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (start with a conservative temperature, e.g., 160 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A common mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

  • Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

  • The work-up procedure will depend on the solvent used. For a non-polar solvent like diphenyl ether, the product can often be precipitated by the addition of a non-polar solvent like hexanes. For polar aprotic solvents like DMSO or NMP, an aqueous work-up involving extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is typically required.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Copper-Catalyzed Decarboxylation

This protocol provides a method for a more efficient decarboxylation using a copper catalyst.

Materials:

  • 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

  • Copper(I) oxide (Cu₂O) or another suitable copper catalyst

  • High-boiling point solvent (e.g., Quinoline or NMP)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle with a temperature controller

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 6-Chloro-2-methoxypyrimidine-4-carboxylic acid and a catalytic amount of the copper catalyst (e.g., 5-10 mol%).

  • Add the high-boiling solvent.

  • Flush the system with an inert gas.

  • Heat the reaction mixture to a temperature typically in the range of 150-180 °C with efficient stirring.

  • Monitor the reaction progress. The presence of the catalyst should significantly reduce the required reaction time compared to the thermal method.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction mixture. This usually involves filtering off the catalyst and then following a similar extraction or precipitation procedure as described in Protocol 1.

  • Purify the product as needed.

Data Presentation
Parameter Thermal Decarboxylation Copper-Catalyzed Decarboxylation
Typical Temperature Range 160-200 °C150-180 °C
Typical Reaction Time 2-8 hours1-4 hours
Catalyst Required NoYes (e.g., Cu₂O)
Potential for Side Reactions Higher, due to prolonged heatingLower, due to shorter reaction times
Visualizing the Process
Reaction Pathway

G cluster_start Starting Material cluster_process Decarboxylation cluster_product Product cluster_byproduct Byproduct start 6-Chloro-2-methoxypyrimidine-4-carboxylic acid process Heat (Δ) (Optional: Cu Catalyst) start->process product 6-Chloro-2-methoxypyrimidine process->product byproduct CO₂ process->byproduct

Caption: Decarboxylation of the starting material to the final product.

Troubleshooting Flowchart

G start Problem: Incomplete Decarboxylation q_temp Is the reaction temperature high enough? start->q_temp a_inc_temp Increase temperature in increments. q_temp->a_inc_temp No q_cat Are you using a catalyst? q_temp->q_cat Yes a_inc_temp->q_cat a_add_cat Consider adding a Cu-based catalyst. q_cat->a_add_cat No q_solvent Is your solvent appropriate? q_cat->q_solvent Yes a_add_cat->q_solvent a_change_solvent Switch to a higher boiling polar aprotic solvent. q_solvent->a_change_solvent No end Reaction should proceed. q_solvent->end Yes a_change_solvent->end

Caption: Troubleshooting guide for incomplete decarboxylation.

References
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • RSC Publishing. (2016). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology. Retrieved from [Link]

  • Wolfenden, R., & Snider, M. J. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 139(38), 13358–13361.
  • Wang, Q., et al. (2020). Electrocatalytic decarboxylative (hetero)arylation of redox-active esters using 1°, 2° and 3° alkyl carboxylic acids.
  • Dunn, G. E., & Lawler, E. A. (1972). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 50(19), 3017-3023.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
  • Goossen, L. J., et al. (2008). New catalytic transformations of carboxylic acids. Pure and Applied Chemistry, 80(8), 1725–1733.
  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Lneya. (n.d.). What are the decarboxylation reaction conditions and process temperature control? Retrieved from [Link]

  • Canna Clinic. (2022, October 15). Decarboxylation Guide: How To Decarb Cannabis? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 13.2: Decarboxylation. Retrieved from [Link]

  • ACS Publications. (2022, November 4). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters. Retrieved from [Link]

  • ACS Omega. (2026, February 13). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. Retrieved from [Link]

  • Nature. (2018). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

  • Infusion Master. (2025, January 24). Step-by-Step Guide to Decarboxylating Herbs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]

  • PMC. (2023, October 10). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • PubChem. (n.d.). Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

  • University of Oxford. (n.d.). 10. Pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

Sources

common impurities in 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Current Status: Operational Ticket ID: #PYR-6CL-2OME-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 1035824-30-2 / Analogous intermediates). This scaffold is a critical building block in the synthesis of herbicidal agents (e.g., Aminocyclopyrachlor analogs) and antiviral pharmaceuticals.

The presence of the electron-withdrawing pyrimidine ring, combined with a leaving group (Cl) and a nucleophilic site (OMe), creates a "push-pull" system that makes this molecule chemically dynamic. This guide addresses the specific impurities arising from its synthesis (Nucleophilic Aromatic Substitution - SNAr) and its degradation pathways (Hydrolysis).

Module 1: Impurity Profiling & Identification

The following table summarizes the most frequent impurities ("The Usual Suspects") encountered during HPLC/LC-MS analysis.

Impurity CodeChemical NameRelative Retention (RRT)*Origin / Mechanism
IMP-A 2,6-Dimethoxypyrimidine-4-carboxylic acid ~1.10 - 1.20Over-Reaction: Excess sodium methoxide (NaOMe) attacks the C6-Cl position during synthesis.
IMP-B 2-Chloro-6-methoxypyrimidine-4-carboxylic acid ~0.95 - 1.05Regioisomer: Result of non-selective methoxylation of the 2,6-dichloropyrimidine precursor. Difficult to separate on standard C18.
IMP-C 6-Hydroxy-2-methoxypyrimidine-4-carboxylic acid ~0.40 - 0.60Hydrolysis: The C6-Cl bond is labile in aqueous/basic conditions. Tautomerizes to the 6-oxo form (Lactam).
IMP-D Methyl 6-chloro-2-methoxypyrimidine-4-carboxylate ~1.50+Incomplete Hydrolysis: Residual ester if the final step involves saponification of the methyl ester.

*RRT values are approximate and depend on the specific C18 method used (see Module 3).

Module 2: Troubleshooting & FAQs

Q1: "I see a 'ghost peak' eluting just before my main peak that co-elutes when I change the gradient. What is it?"

Diagnosis: This is likely IMP-B (The Regioisomer) .

  • The Mechanism: The synthesis often starts from a symmetric precursor like 2,4,6-trichloropyrimidine or 2,6-dichloro-4-methoxypyrimidine. If the substitution isn't perfectly regioselective, you get a mixture of the 6-chloro-2-methoxy (Target) and 2-chloro-6-methoxy (Isomer).

  • The Fix: Standard C18 columns often fail to resolve these positional isomers because their hydrophobicities are nearly identical.

    • Action: Switch to a Phenyl-Hexyl or FluoroPhenyl stationary phase. The

      
       interactions offered by these phases can discriminate between the electron density differences of the isomers [1].
      
Q2: "My sample purity drops after leaving it in the autosampler overnight. Why?"

Diagnosis: You are observing Hydrolysis (IMP-C) .

  • The Mechanism: The C6 position in pyrimidines is highly activated for Nucleophilic Aromatic Substitution (SNAr). Water acts as a weak nucleophile, displacing the Chlorine atom, especially if the sample solvent is not pH-controlled [2].

  • The Fix:

    • Solvent: Avoid pure water or alkaline buffers for sample dilution. Use Acetonitrile:Water (80:20) with 0.1% Formic Acid . The acid keeps the system protonated, reducing the nucleophilicity of water.

    • Temperature: Keep the autosampler at 4°C .

Q3: "I have a persistent impurity at RRT 1.15. Recrystallization isn't removing it."

Diagnosis: This is IMP-A (Dimethoxy analog) .

  • The Mechanism: Once the second methoxy group is added, the molecule becomes more lipophilic and structurally similar to the product, making it liable to co-crystallize.

  • The Fix: You cannot easily remove this by standard recrystallization. You must control it at the reaction stage.

    • Action: Reduce the stoichiometry of NaOMe during synthesis. Ensure the reaction temperature does not exceed 0-5°C during the addition of the alkoxide to prevent "runaway" substitution [3].

Module 3: Visualizing the Impurity Genealogy

The following diagram illustrates the genesis of these impurities starting from the common precursor, 2,4,6-Trichloropyrimidine.

ImpurityPathways Start 2,4,6-Trichloropyrimidine Inter Intermediate: 2,6-Dichloro-4-methoxypyrimidine Start->Inter + NaOMe (1 eq) S_NAr Target TARGET: 6-Chloro-2-methoxypyrimidine- 4-carboxylic acid Inter->Target 1. Carbonylation/Oxidation 2. Hydrolysis ImpB IMP-B: 2-Chloro-6-methoxy isomer (Regio-defect) Inter->ImpB Non-selective attack at C2 vs C6 ImpA IMP-A: 2,6-Dimethoxy analog (Over-substitution) Target->ImpA + Excess NaOMe ImpC IMP-C: 6-Hydroxy/Oxo species (Hydrolysis) Target->ImpC + H2O / OH- (Storage/Workup) ImpD IMP-D: Methyl Ester (Incomplete Saponification) Target->ImpD Incomplete Hydrolysis

Figure 1: Reaction network showing the origin of critical impurities.[1] Note that IMP-B arises from early-stage regio-selectivity issues, while IMP-C is a stability issue.

Module 4: Recommended Analytical Protocol

To resolve the critical Regioisomer (IMP-B) and Hydrolysis Product (IMP-C) , we recommend a method utilizing a Phenyl-Hexyl stationary phase rather than standard C18.

Method: High-Resolution Isomer Separation
ParameterConditionRationale
Column Phenyl-Hexyl (e.g., Phenomenex Kinetex or Waters XSelect), 150 x 4.6 mm, 3.5 µm

interactions resolve the positional isomers (2-Cl vs 6-Cl) better than hydrophobic C18 [1].
Mobile Phase A Water + 0.1% Phosphoric Acid (H₃PO₄)Low pH (~2.0) suppresses ionization of the carboxylic acid, ensuring sharp peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for pyrimidines compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Gradient 0-2 min: 5% B (Isocratic)2-15 min: 5%

60% B15-20 min: 60%

95% B
Slow gradient ramp required to separate the Regioisomer (IMP-B) from the Target.
Detection UV @ 254 nm Pyrimidine ring absorption maximum.
Sample Diluent 50:50 ACN:Water (0.1% Formic Acid)Prevents hydrolysis during the run (See FAQ Q2).

References

  • BenchChem Technical Support. (2025).[2] A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers. (Demonstrates the superiority of Phenyl-Hexyl phases for positional isomers).

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloropyrimidines. (Discusses the susceptibility of 4/6-chloropyrimidines to hydrolysis).

  • Asian Journal of Chemistry. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (Details the substitution patterns of chloropyrimidines with methoxide).

  • PubChem. (2024). Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate.[3] (Confirmation of ester intermediates).

Sources

troubleshooting failed reactions with 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reaction Failures & Optimization Guide Doc ID: PYR-6CL-2OME-TS01 Last Updated: October 26, 2023[1][2][3]

Introduction: The Deceptive Scaffold

You are likely working with 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 37131-91-2 or analogs) as a scaffold for kinase inhibitors or functionalized heterocycles.[1][2][3] While it appears to be a standard electrophile, this molecule presents a "perfect storm" of conflicting electronic effects that often lead to stalled reactions, unexpected byproducts, or complete degradation.

This guide addresses the three most common failure modes:

  • 
     Stagnation:  Why the chlorine won't displace despite high heat.[1][2]
    
  • The "Phantom" Product: Unexpected decarboxylation (M-44).[1][2][3]

  • Coupling Chaos: Low yields during amide bond formation.[1][2][3]

Part 1: The Reactivity Profile

Before troubleshooting, understand the electronic battlefield of this molecule.

PositionFunctionalityElectronic EffectReactivity Risk
C6-Cl Leaving GroupElectrophilic centerDeactivated by C4-Carboxylate (see below).[1][2][3]
C4-COOH AcidElectron Withdrawing (neutral) / Donating (anion)Can decarboxylate; reduces solubility.[1][2][3]
C2-OMe EtherElectron Donating (+M)Susceptible to acid-mediated hydrolysis (demethylation).[1][2][3]
The Core Conflict: The Zwitterion Trap

The primary reason for


 failure is the Carboxylate Deactivation Effect .
In basic conditions (standard for 

), the carboxylic acid deprotonates (

).[1][2][3] While a carboxylic acid (-COOH) is electron-withdrawing (activating the ring), the carboxylate anion (

) is electron-donating by induction and resonance.[1][2][3] This floods the pyrimidine ring with electron density, significantly raising the energy barrier for nucleophilic attack at the C6 position.

Part 2: Troubleshooting Failures (Displacement of Cl)

User Complaint: "I treated the acid with an amine and base at 80°C, but I only recovered starting material."

Diagnostic Workflow

SNAr_Troubleshooting Start Problem: No Reaction at C6-Cl Check_State Did you protect the Acid? Start->Check_State No No Check_State->No No (Free Acid) Yes Yes Check_State->Yes Yes (Ester) No_Path Issue: Carboxylate Deactivation No->No_Path Yes_Path Issue: Sterics or Electronics Yes->Yes_Path Solvent_Check Solvent Used? No_Path->Solvent_Check Protic Protic Solvent_Check->Protic EtOH/Water Aprotic Aprotic Solvent_Check->Aprotic DMF/DMSO Protic_Fix Fix: Switch to Aprotic Water stabilizes carboxylate Protic->Protic_Fix Aprotic_Fix Fix: Esterify First Convert COOH to COOMe Aprotic->Aprotic_Fix Base_Check Base Used? Yes_Path->Base_Check Weak Weak Base_Check->Weak TEA/DIPEA Strong Strong Base_Check->Strong NaH/LiHMDS Weak_Fix Fix: Increase Temp or Switch to stronger base Weak->Weak_Fix

Caption: Decision tree for diagnosing stalled


 reactions. The primary pivot is the state of the C4-carboxylic acid.
Solution 1: The "Ester-First" Strategy (Recommended)

Do not attempt


 on the free acid unless the nucleophile is extremely potent.
  • Step 1: Convert C4-COOH to Methyl Ester (

    
    , MeOH).
    
  • Step 2: Perform

    
    . The ester is strongly electron-withdrawing, activating the C6-Cl.[1][2][3]
    
  • Step 3: Hydrolyze the ester (LiOH/THF) back to the acid if needed.[2]

Solution 2: The "Double-Base" Protocol (If Esterification is impossible)

If you must react the free acid:

  • Stoichiometry: Use at least 2.5 equivalents of base.[1][2]

    • 1st equiv: Neutralizes the carboxylic acid.

    • 2nd equiv: Neutralizes the HCl generated during substitution.

    • Excess: Ensures the amine nucleophile remains unprotonated.

  • Solvent: Use NMP or DMSO .[1][2][3] Avoid Ethanol/Water (solvation of the carboxylate reduces reactivity).

Part 3: Troubleshooting Decarboxylation (The "Missing Mass")

User Complaint: "My product mass is M-44, and the NMR shows a new proton on the ring."

Mechanism: Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation via a Hammick-like zwitterionic intermediate.[1][2][3] This is accelerated by:

  • High Heat (>100°C): especially in high-boiling solvents like DMSO.[1][2][3]

  • Acidic Conditions: Protonation of N1/N3 facilitates

    
     loss.[1][2][3]
    

Protocol Adjustment:

  • Limit Temperature: Do not exceed 80°C if possible.

  • Avoid Acidic Workups: When acidifying to precipitate the product, do not drop below pH 3-4.[1][2][3] Strong acidic environments (pH 1) promote decarboxylation of the protonated species.

Part 4: Amide Coupling Guide

User Complaint: "Coupling with EDC/HOBt failed. The acid won't dissolve in DCM."

The Solubility Trap: This scaffold has poor solubility in non-polar solvents (DCM, EtOAc) due to strong intermolecular H-bonding (dimerization of the acid/pyrimidine nitrogens).[3]

Optimized Coupling Protocol:

Parameter Recommendation Rationale
Solvent DMF or DMAc Required to break intermolecular H-bonds.[1][2][3]
Coupling Agent HATU or T3P EDC is too weak for electron-deficient pyrimidines.[1][2][3] HATU prevents N-acyl urea side products.[1][2][3]
Base DIPEA (3.0 equiv) Ensure the zwitterion is fully broken up.

| Order of Addition | 1. Acid + Base (Stir 5 min)2. Coupling Agent (Stir 5 min)3. Amine | Pre-activation is critical.[1][2][3] |

Part 5: Stability & Storage FAQ

Q: I see a byproduct with Mass M-14. What is it? A: This is Demethylation .[1][2][3]

  • Cause: Strong acids (HCl/HBr) or strong nucleophiles (thiolates) can cleave the methyl ether at C2, resulting in the 2-hydroxy/2-oxo pyrimidine .[1][2][3]

  • Prevention:[1][2][3] Avoid using

    
     or concentrated HCl for deprotection steps elsewhere in the molecule while the methoxy group is present.
    

Q: Can I store the acid in solution? A: No. In DMSO or DMF, the acid can slowly decarboxylate over weeks at room temperature. Store as a solid at -20°C.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[2][3] (Foundational text on Pyrimidine reactivity and activation/deactivation effects).

  • PubChem. Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate Compound Summary. National Library of Medicine.[2][3] Available at: [Link] (Verified structure and property data).[1][2][3]

  • Dunn, G. E.; et al. Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.[1][2][3] Canadian Journal of Chemistry, 1977.[2] (Mechanistic basis for pyrimidine decarboxylation risks).

Sources

scale-up synthesis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Status: Operational Role: Senior Process Chemist / Application Scientist Subject: Technical Guide & Troubleshooting for CAS [37131-91-2] Analogues[1]

Executive Summary & Strategic Analysis

The synthesis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid presents a classic "chemoselectivity vs. reactivity" paradox common in heterocyclic process chemistry.

  • The Challenge: You possess a pyrimidine ring with three distinct reactive centers: a methoxy group (C2), a carboxylic ester (C4), and a chlorine atom (C6). The chlorine at C6 is highly activated toward Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the ester and the ring nitrogens.
    
  • The Critical Failure Mode: During the final hydrolysis of the ester to the acid, the hydroxide ion (

    
    ) acts as a nucleophile. If conditions are too aggressive, it will displace the chlorine atom, yielding the 6-hydroxy impurity  (useless dead-end), rather than the desired carboxylic acid.
    
  • The Solution: A kinetically controlled hydrolysis using Lithium Hydroxide (LiOH) at low temperatures (

    
    ), or a thermodynamically slower but safer acidic hydrolysis.[1]
    

Master Synthetic Workflow (Visualized)

The following diagram outlines the industrial standard route, highlighting the critical control points (CCPs) where the process typically fails during scale-up.

SynthesisRoute SM1 Diethyl Oxalacetate (Sodium Salt) Int1 Intermediate 1: Ethyl 2-methoxy-6-hydroxypyrimidine- 4-carboxylate SM1->Int1 Step 1: Cyclization Base/EtOH, Reflux CCP: Moisture Control SM2 O-Methylisourea (Hemisulfate) SM2->Int1 Step 1: Cyclization Base/EtOH, Reflux CCP: Moisture Control Int2 Intermediate 2: Ethyl 6-chloro-2-methoxypyrimidine- 4-carboxylate Int1->Int2 Step 2: Chlorination POCl3, PhNEt2 CCP: Exothermic Quench Product TARGET: 6-Chloro-2-methoxypyrimidine- 4-carboxylic acid Int2->Product Step 3: Hydrolysis LiOH, THF/H2O, 0°C CCP: Chemoselectivity Impurity IMPURITY: 6-Hydroxy-2-methoxy acid Int2->Impurity Over-Hydrolysis (High Temp/Strong Base)

Caption: Figure 1. Three-step synthetic pathway with Critical Control Points (CCP) identified.

Detailed Technical Guide & Troubleshooting

Step 1: Cyclization to Hydroxypyrimidine Core

Reaction: O-Methylisourea + Diethyl Oxalacetate


 Ethyl 2-methoxy-6-hydroxypyrimidine-4-carboxylate[1]

Protocol Summary: Combine O-methylisourea hemisulfate and diethyl oxalacetate sodium salt in Ethanol. Add a base (typically NaOEt or Et3N). Reflux for 4–6 hours. Acidify to precipitate the product.[2]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in EthanolUse anhydrous Ethanol (water content <0.1%). Water hydrolyzes the oxalacetate ester before cyclization.
Gumming / Sticky Solid Incomplete AcidificationThe product precipitates as a free enol. Ensure pH is adjusted to ~2.0–3.0 using dilute HCl during workup to break the sodium enolate fully.
Regio-isomer Impurity Thermal IsomerizationMaintain reflux strictly. Do not overheat (>85°C) during solvent strip.
Step 2: Chlorination (The Safety Bottleneck)

Reaction: Hydroxy-pyrimidine


 Chloro-pyrimidine using 

[1]

Protocol Summary: Suspend Intermediate 1 in toluene or MeCN. Add


 (3-5 eq) and a catalytic amount of N,N-diethylaniline or DMF. Heat to reflux until conversion is complete.

Critical Safety Warning (Scale-Up): The quench of excess


 is the most dangerous operation in this process.
  • NEVER add water to the reaction mixture.[3]

  • ALWAYS use "Inverse Quench": Slowly add the reaction mixture into a cold, stirred volume of water/ice or buffered solution.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Incomplete Conversion Vilsmeier Adduct StabilityIf using DMF catalyst, the intermediate chloride salt may precipitate and stop reacting. Increase temperature or switch to N,N-diethylaniline (base catalyst).
Runaway Exotherm during Quench Fast Addition / Poor CoolingUse a jacketed reactor. Control addition rate to keep internal temp <20°C. The hydrolysis of

has a "dormant period" followed by a rapid spike; wait for the exotherm to dissipate between additions.
Product Degradation Acidic WorkupThe product is an ester. Prolonged exposure to the highly acidic quench mixture (

) will hydrolyze the ester. Extract immediately into organic solvent (DCM/EtOAc) and wash with

.
Step 3: Hydrolysis (The Selectivity Challenge)

Reaction: Ethyl Ester


 Carboxylic Acid[1]

The Problem: You must hydrolyze the ester at C4 without displacing the Chlorine at C6.

  • Reaction Rate: Ester Hydrolysis (

    
    ) vs. SnAr Displacement of Cl (
    
    
    
    ).[1]
  • Goal: Maximize

    
    .
    

Optimized Protocol (LiOH Method):

  • Dissolve Ethyl 6-chloro-2-methoxypyrimidine-4-carboxylate in THF (5 vol).

  • Cool to 0°C (Ice/Salt bath).

  • Add LiOH.H2O (1.05 eq) dissolved in Water (2 vol) dropwise over 30 mins.

  • Monitor by HPLC every 30 mins. Stop immediately upon disappearance of ester.

  • Acidify with 1N HCl to pH 2-3 at 0°C. Extract immediately.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Impurity: 6-Hydroxy Acid Temperature too highCRITICAL: Do not exceed 5°C. At Room Temp, SnAr displacement of Cl is significant.
Impurity: 6-Methoxy Acid Solvent ChoiceDo not use Methanol. Methoxide generated in situ will displace the Chlorine (SnAr) to form the dimethoxy analog. Use THF/Water.
Slow Reaction Poor SolubilityIf the starting material crashes out at 0°C, add more THF. Do not heat to dissolve.
"Missing" Product DecarboxylationPyrimidine-4-carboxylic acids can decarboxylate if heated in strong acid. Do not dry the final solid at >50°C.

FAQ: Expert-to-Expert

Q: Can I use NaOH instead of LiOH for the hydrolysis? A: Yes, but Sodium is "harder" and often more aggressive. LiOH is milder due to the coordination of Lithium. If you must use NaOH, reduce the concentration to 0.5M and strictly control the temperature at -5°C to 0°C.

Q: I see a "dimer" impurity by LCMS during chlorination. What is it? A: This is likely the O-P-O dimer formed by insufficient


. Ensure you are using at least 3.0 equivalents of 

.[4] The hydroxy-pyrimidine reacts with the phosphorylated intermediate if

is depleted.

Q: Why not use acidic hydrolysis (HCl) for Step 3 to avoid SnAr? A: You can, but it is kinetically much slower. Refluxing in 6N HCl often leads to the hydrolysis of the 2-methoxy group to a 2-hydroxy group (uracil derivative) or decarboxylation. If basic hydrolysis fails, try Trimethyltin hydroxide (Me3SnOH) in dichloroethane (highly toxic, but chemically neutral ester cleavage).

References

  • Regioselectivity of SnAr in Pyrimidines

    • Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines"
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • Chlorination Safety & Scale-Up

    • Title: "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching"
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • General Synthesis of 6-Chloro-pyrimidine-4-carboxylates

    • Title: "Synthesis of Ethyl Pyrimidine-Quinolincarboxyl
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Hydrolysis Selectivity (Analogous Chemistry)

    • Title: "Selective hydrolysis of 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxyl
    • Source: WuXi Biology (Case Study).
    • URL:[Link]

Disclaimer: This guide is for informational purposes for trained chemists. Always perform a Process Safety Assessment (DSC/ARC) before scaling up reactions involving


 or exotherms.

Sources

catalyst poisoning in reactions of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 6-Chloro-2-methoxypyrimidine-4-carboxylic Acid

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: PYR-CAT-006

Executive Summary: The "Trojan Horse" Substrate

You are likely experiencing stalled conversion or immediate catalyst death. This is not a random error; it is intrinsic to the structure of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid .

This molecule acts as a "Trojan Horse" in transition metal catalysis. While the C6-Chloride is your intended reactive site, the molecule possesses two potent catalyst poisons that activate simultaneously:

  • The Pyrimidine Nitrogens (N1/N3): These act as competitive ligands, displacing your phosphines and shutting down the catalytic cycle.

  • The C4-Carboxylate: Under basic conditions (Suzuki/Sonogashira), this moiety binds palladium, forming stable, inactive "palladacycles" or aggregates.

This guide provides the field-proven protocols to neutralize these threats and restore catalytic turnover.

Module 1: Troubleshooting Cross-Coupling (Suzuki-Miyaura)

User Query: "My Suzuki coupling stops at ~30% conversion. Adding more catalyst doesn't help. The mixture turns black immediately."

Diagnosis: The "Black Precipitate" indicates Palladium Black formation.[1] Your catalyst is decomposing because the substrate's nitrogen atoms are displacing the stabilizing ligands. The C4-carboxylate is likely sequestering the active Pd(0) species before it can undergo oxidative addition at the C-Cl bond.

The Fix: Ligand Over-Saturation & Acid Masking
ParameterRecommendationScientific Rationale
Catalyst System Pd(OAc)₂ + XPhos (1:2 ratio) XPhos is bulky and electron-rich. It creates a steric wall that prevents the pyrimidine nitrogens from coordinating to the Pd center.
Base Selection K₃PO₄ (3.5 equiv) You need 1 equiv to neutralize the C4-COOH and 2+ equiv for the coupling. Phosphate is less likely to promote Pd-aggregation than Carbonate in this specific system.
Solvent n-Butanol / Water (4:1) The protic solvent helps solvate the carboxylate salt, preventing it from coating the catalyst surface.
Pre-Treatment Esterification (Recommended) Strongly advise converting the C4-COOH to a methyl ester before coupling. This eliminates the carboxylate poisoning vector entirely.

Pro-Tip: If you cannot esterify, add 30 mol% of free ligand (e.g., PPh3 or XPhos) to the reaction mixture before adding the palladium source. This "ligand buffering" shifts the equilibrium away from N-coordination.

Module 2: Troubleshooting Hydrogenation (Dechlorination)

User Query: "I'm trying to remove the chlorine using Pd/C and H2, but the reaction won't start. I've tried 10% loading."

Diagnosis: Heterogeneous catalysts (Pd/C) are notoriously sensitive to nitrogen heterocycles.[1] The pyrimidine ring adsorbs flat onto the carbon support, physically blocking hydrogen access. Furthermore, the HCl generated during the reaction poisons the active sites.

The Fix: The "Acid-Scavenger" Protocol

Step 1: Protonate the Poison Run the reaction in Acetic Acid (or add 5 equiv of AcOH to Methanol).

  • Mechanism:[2][3][4][5] Protonating the pyrimidine nitrogens (N-H+) prevents them from binding to the metal surface. The catalyst prefers electron-rich surfaces; the protonated ring is electron-poor and repelled.

Step 2: Scavenge the Byproduct Add Sodium Acetate (NaOAc) or Triethylamine (1.1 equiv) .

  • Mechanism:[2][3][4][5] You must neutralize the HCl produced. Free chloride ions (Cl-) are potent poisons for nanoparticles. NaOAc buffers the system without poisoning the catalyst itself.

Step 3: Switch Catalyst If Pd/C fails, switch to Pd(OH)₂/C (Pearlman’s Catalyst) . It is more robust against nitrogen poisoning due to its hydrous surface environment.

Module 3: Mechanism of Failure (Visualization)

The following diagram illustrates the competitive binding pathways that lead to catalyst death.

CatalystPoisoning Substrate 6-Cl-2-OMe-Pyrim-4-COOH OxAdd Pathway A: Oxidative Addition (Desired) Substrate->OxAdd C-Cl Bond Poison_N Pathway B: N-Coordination (POISONING) Substrate->Poison_N N1/N3 Lone Pairs Poison_COO Pathway C: Carboxylate Binding (SEQUESTRATION) Substrate->Poison_COO C4-COO(-) Pd_Active Active Catalyst L2-Pd(0) Pd_Active->OxAdd Pd_Active->Poison_N Pd_Active->Poison_COO Product Coupled Product OxAdd->Product Dead_Cat Inactive Pd-Complex (Precipitate) Poison_N->Dead_Cat Ligand Displacement Poison_COO->Dead_Cat Chelation

Figure 1: Mechanistic divergence. Pathway A leads to product, while B and C lead to irreversible catalyst deactivation via N-coordination or Carboxylate chelation.

Experimental Protocol: The "Poison Test"

Before committing your entire batch, run this diagnostic to determine if your specific batch of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid contains trace impurities (sulfur/thiols) or if the substrate itself is the issue.

  • Baseline: Set up a standard Suzuki reaction with Chlorobenzene (easy substrate) and your catalyst system. Monitor conversion (should be 100% in <1h).

  • Spike Test: Set up the same reaction, but add 10 mol% of your target molecule (6-Chloro-2-methoxypyrimidine-4-carboxylic acid) to the mixture.

  • Result Analysis:

    • Reaction proceeds: Your substrate is not a poison; the issue is likely the C-Cl bond activation energy (electronic). Solution: Higher Temp / Better Ligand.

    • Reaction dies: Your substrate is poisoning the catalyst. Solution: Follow Module 1 (Esterification/XPhos).

References & Validated Sources

  • BenchChem. (2025).[1][6] A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Retrieved from

  • Gudmundsson, A., et al. (2021).[2] Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. ACS Catalysis.[2] Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Catalyst Developments. Retrieved from

  • Vertex Research. (2022). Suppressing catalyst poisoning in reaction cycles. National Institutes of Health (PMC). Retrieved from

  • ChemRxiv. (2023). Site-selective copper(I) catalyzed hydrogenation of amides. Retrieved from

Sources

workup procedures for reactions involving 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-2-methoxypyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for workup procedures involving this versatile reagent. The following question-and-answer format addresses common challenges and provides explanations grounded in organic chemistry principles to ensure the integrity and success of your experiments.

I. Understanding the Reagent: Physicochemical Properties and Reactivity

Before delving into specific workup procedures, a foundational understanding of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is crucial for anticipating its behavior.

Q1: What are the key structural features of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid and how do they influence its reactivity and workup?

A1: 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a trifunctional molecule. Its reactivity and, consequently, its workup are dictated by the interplay of a carboxylic acid, a chloro group, and a methoxy group on a pyrimidine ring.

  • Carboxylic Acid: This is the most acidic proton in the molecule, readily deprotonated by bases. This feature is central to acid-base extraction techniques during workup.

  • 6-Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, a common reaction pathway for this class of compounds. Its reactivity is somewhat attenuated compared to a chlorine at the 2- or 4-position. It is relatively stable to hydrolysis under mild acidic or basic conditions, a key consideration for aqueous workups.[1]

  • 2-Methoxy Group: The methoxy group is an electron-donating group, which can influence the reactivity of the pyrimidine ring. It is generally stable under most reaction and workup conditions but can be cleaved under harsh acidic conditions (e.g., HBr, HI).

  • Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are weakly basic and can be protonated under strongly acidic conditions. This can influence the solubility of the molecule and its derivatives.

Q2: What are the typical physical properties of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid?

PropertyEstimated Value/ObservationRationale/Source
Physical Form White to off-white crystalline powderBased on analogs like 6-chloro-2-methylpyrimidine-4-carboxylic acid.[2]
Molecular Weight 188.57 g/mol Calculated
Melting Point Likely in the range of 130-180 °CBased on analogs like 6-chloro-2-methylpyrimidine-4-carboxylic acid (132-135 °C).[2]
pKa Estimated to be in the range of 3-4Carboxylic acids on electron-deficient heterocyclic rings are typically more acidic than benzoic acid (pKa ~4.2).[3]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.Pyrimidine carboxylic acids show solubility in polar organic solvents.[4] The carboxylic acid group provides some aqueous solubility, especially in basic solutions.

II. Workup Procedures for Common Reactions

This section provides troubleshooting and FAQs for workup procedures in two common reaction types involving 6-Chloro-2-methoxypyrimidine-4-carboxylic acid: amide coupling and Suzuki coupling.

A. Amide Coupling Reactions

Q3: I've just completed an amide coupling reaction between 6-Chloro-2-methoxypyrimidine-4-carboxylic acid and a primary amine using a carbodiimide coupling agent (e.g., EDC) and HOBt. What is a standard workup procedure?

A3: A standard workup for a carbodiimide-mediated amide coupling involves a series of aqueous extractions to remove the coupling reagents and byproducts.

Experimental Protocol: Standard Amide Coupling Workup

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was run in a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), proceed to step 2. If a polar aprotic solvent like DMF or DMSO was used, dilute the reaction mixture with a water-immiscible organic solvent such as EtOAc (at least 3 volumes).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). This step protonates and removes any unreacted amine starting material and basic additives like DIPEA.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step deprotonates and removes any unreacted 6-Chloro-2-methoxypyrimidine-4-carboxylic acid. Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the CO₂ gas that evolves.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude amide product.

  • Purification: The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Q4: I'm getting a persistent emulsion during my aqueous workup. How can I resolve this?

A4: Emulsions are common when working with complex molecules that can act as surfactants. Here are several strategies to break an emulsion:

  • Add Brine: Washing with a saturated solution of NaCl increases the ionic strength of the aqueous layer, which can help to force the separation of the organic and aqueous phases.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate.

  • Filtration: Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion.

  • Change the Solvent: If emulsions are a persistent problem, consider using a different extraction solvent. For example, if you are using ethyl acetate, try switching to dichloromethane.

Q5: My desired amide product seems to be partially soluble in the aqueous layers, leading to low yield. What can I do?

A5: If your product has some water solubility, you can "salt out" the product from the aqueous layer. Before discarding the aqueous washes, back-extract them with a fresh portion of your organic solvent. Combining these back-extractions with your main organic layer can significantly improve your yield. Additionally, minimizing the volume of aqueous washes can help.

Diagram: Amide Coupling Workup Workflow

G RM Reaction Mixture (Product, Unreacted SMs, Coupling Reagents) Dilute Dilute with EtOAc RM->Dilute AcidWash Wash with 1M HCl (Removes Amine & Base) Dilute->AcidWash BaseWash Wash with sat. NaHCO3 (Removes Carboxylic Acid) AcidWash->BaseWash BrineWash Wash with Brine (Removes Water) BaseWash->BrineWash Dry Dry with Na2SO4 BrineWash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Product Pure Amide Product Purify->Product G cluster_0 Initial Purification cluster_1 Acid-Base Extraction RM Crude Reaction Mixture Filter Filter through Celite (Removes Pd Catalyst) RM->Filter BaseExt Extract with 1M NaOH Filter->BaseExt Acidify Acidify Aqueous Layer (pH ~2-3) BaseExt->Acidify Aqueous Layer (Contains Product) Isolate Isolate Product (Filtration or Extraction) Acidify->Isolate FinalPurify Final Purification (Chromatography/Recrystallization) Isolate->FinalPurify Crude Product

Sources

Validation & Comparative

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyrimidines is a cornerstone of modern medicinal chemistry, with this heterocyclic scaffold forming the core of numerous therapeutic agents. 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a particularly valuable building block, offering a versatile platform for the introduction of molecular diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds, and the choice of an appropriate catalyst is paramount to achieving high yields and purity, especially when dealing with heteroaryl chlorides, which can be less reactive than their aryl counterparts.[1]

This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid with a focus on providing actionable, data-driven insights for researchers in drug development.

The Challenge of Coupling Heteroaryl Chlorides

The Suzuki-Miyaura coupling of aryl chlorides is generally more challenging than that of the corresponding bromides or iodides due to the stronger C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1] This challenge is often compounded in heteroaromatic systems where the presence of nitrogen atoms can influence the electronic properties of the ring and potentially coordinate with the palladium catalyst, sometimes leading to catalyst deactivation.[2] Furthermore, the presence of a carboxylic acid group on the pyrimidine ring introduces an additional layer of complexity, as it can interact with the basic conditions typically required for the Suzuki reaction or coordinate with the palladium center.[3]

Comparative Performance of Catalyst Systems

The selection of the palladium source and, more critically, the supporting ligand is crucial for a successful Suzuki coupling. The ligand stabilizes the palladium center and modulates its electronic and steric properties, which in turn influences the efficiency of the catalytic cycle. Below is a comparison of catalyst systems for which experimental data is available for substrates closely related to 6-Chloro-2-methoxypyrimidine-4-carboxylic acid.

Catalyst SystemSubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄ 2-chloro-6-phenylpyrimidine-4-carboxylic acidPhenylboronic acidK₂CO₃1,4-Dioxane/H₂O1000.25 (MW)920.5[4]
Pd(dppf)Cl₂·CH₂Cl₂ 2,4-dichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane10024705[4]

Note: The data for Pd(dppf)Cl₂·CH₂Cl₂ is for a related, but not identical, substrate and serves as an indicator of potential reactivity. Direct comparison should be made with caution.

In-Depth Look at Catalyst Systems

Tetrakis(triphenylphosphine)palladium(0) - The Classic Workhorse

Pd(PPh₃)₄ is one of the most traditional and widely used catalysts for Suzuki couplings.[5] Its enduring popularity stems from its commercial availability and proven efficacy in a vast range of transformations.

  • Mechanism and Rationale: In the case of the closely analogous 2-chloro-6-phenylpyrimidine-4-carboxylic acid, Pd(PPh₃)₄ has demonstrated excellent performance, affording a 92% yield in a very short reaction time under microwave irradiation.[4] The triphenylphosphine ligands are crucial for stabilizing the Pd(0) active species and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The use of a carbonate base is standard for Suzuki couplings and is generally well-tolerated by carboxylic acid functionalities, provided an appropriate solvent system is used.

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - A More Robust Alternative

Pd(dppf)Cl₂ is a popular catalyst known for its high thermal stability and effectiveness in coupling challenging substrates, including some heteroaryl chlorides. The dppf ligand is a bidentate phosphine that chelates to the palladium center, forming a stable complex.

  • Potential Advantages: For the coupling of 2,4-dichloropyrimidine, Pd(dppf)Cl₂ provided a higher yield compared to other screened catalysts in a particular study, suggesting its potential for improved performance over simpler phosphine ligands in certain contexts.[4] The wider bite angle of the dppf ligand can promote the reductive elimination step, which is often rate-limiting.[4] While specific data for 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is not available, the performance with a related substrate suggests it is a strong candidate for this transformation.

Buchwald Ligands and N-Heterocyclic Carbenes (NHCs) - The Modern Generation of Catalysts

In recent years, highly active catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald ligands) and N-heterocyclic carbenes (NHCs) have been developed. These systems have shown exceptional performance in the Suzuki coupling of unreactive aryl and heteroaryl chlorides.[6][7]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄ (Based on Dolšak et al., 2021)[4]

This protocol is adapted from the successful coupling of the closely related 2-chloro-6-phenylpyrimidine-4-carboxylic acid.

  • Materials:

    • 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 equiv)

    • Arylboronic acid (1.0 equiv)

    • Pd(PPh₃)₄ (0.5 mol%)

    • K₂CO₃ (3.0 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a microwave reaction vial, add 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, the corresponding arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction mixture to 100 °C for 15 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura coupling cycle and a general workflow for catalyst screening.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OH)₂ + Base) PdII_R_Rprime R-Pd(II)L₂-R' PdII_RX->PdII_R_Rprime Transmetal->PdII_R_Rprime PdII_R_Rprime->Pd0 RedElim Reductive Elimination Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow start Define Reaction: 6-Chloro-2-methoxypyrimidine-4-carboxylic acid + Arylboronic Acid catalyst_selection Select Catalyst Systems for Screening (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald, NHC) start->catalyst_selection base_selection Select Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) start->base_selection solvent_selection Select Solvents (e.g., Dioxane/H₂O, Toluene, DMF) start->solvent_selection run_reactions Run Small-Scale Parallel Reactions catalyst_selection->run_reactions base_selection->run_reactions solvent_selection->run_reactions analysis Analyze Results (LC-MS, HPLC for yield and purity) run_reactions->analysis optimization Optimize Leading Conditions (Temperature, Time, Concentration) analysis->optimization scale_up Scale-up Synthesis optimization->scale_up

Caption: A general workflow for catalyst screening and optimization.

Conclusion and Future Directions

The Suzuki-Miyaura coupling of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a feasible and high-yielding transformation. Based on data from a closely related substrate, Pd(PPh₃)₄ stands out as a highly effective and readily available catalyst for this reaction, particularly under microwave conditions. While direct comparative data is limited, Pd(dppf)Cl₂ also presents itself as a robust alternative worth considering, especially if thermal stability is a concern.

For researchers aiming to further optimize this transformation, a logical next step would be to screen a panel of modern catalyst systems, including those based on Buchwald ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (e.g., IPr, SImes) . These catalysts have the potential to offer improved yields, lower catalyst loadings, and milder reaction conditions, which are all critical considerations in the context of pharmaceutical development. The workflow for catalyst screening presented in this guide provides a systematic approach to such an optimization campaign.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]

  • Singh, R., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 706. [Link]

  • Barday, M., et al. (2018). An expedient catalytic method for the synthesis of diverse 7-(hetero) aryl-1H-pyrrolo[2,3-c]pyridine analogues via microwave-assisted Suzuki–Miyaura cross-coupling reaction with excellent yield. Molecular Diversity, 23(2), 345-356. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Liu, R. Y., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Pérez-Gordillo, F. L., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(52), 32931-32936. [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ResearchGate. (n.d.). Comparative scope of Pd-ECN and Pd(PPh3)4 catalysts for Suzuki couplings. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Liu, R. Y., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(29), 5354-5358. [Link]

  • Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with aryl/heteroarylboronic acids and potassium organotrifluoroborates. Molecular Diversity, 23(2), 345-356. [Link]

  • PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • PEPPSI-iPr. (n.d.). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. [Link]

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Comparative Analysis: 6-Chloro-2-methoxypyrimidine-4-carboxylic Acid Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid as a privileged scaffold in kinase drug discovery. It is designed for medicinal chemists and pharmacologists to navigate the structural activity relationships (SAR) and synthetic utility of this versatile building block.[1]

Executive Summary: The Divergent Scaffold

6-Chloro-2-methoxypyrimidine-4-carboxylic acid (and its methyl ester) represents a "linchpin" intermediate in the synthesis of Type I and Type II kinase inhibitors. Its value lies in its orthogonal reactivity profile , which allows for sequential, regioselective functionalization.

Unlike simple pyrimidines, this scaffold offers three distinct vectors for interaction with the ATP-binding pocket:

  • C6-Position (Chlorine): An electrophilic "warhead" site for introducing hinge-binding motifs (anilines/heterocycles) via

    
    .[1]
    
  • C4-Position (Carboxyl): A vector for solvent-front interactions or "tail" groups that modulate solubility and pharmacokinetic (PK) properties.[1]

  • C2-Position (Methoxy): A versatile handle that can function as a hydrophobic contact, a hydrogen bond acceptor, or a "masked" amine precursor.[1]

Mechanistic Classification of Analogs

We categorize analogs derived from this core into three primary classes based on their binding mode and chemical transformation.

Class A: The "Intact Methoxy" Inhibitors (Allosteric & Specificity)[1]
  • Target Profile: TSSK2 (Testis-Specific Serine/Threonine Kinase), BMPR2, Mutant EGFR.[1]

  • Mechanism: The 2-methoxy group is retained in the final pharmacophore.[1] It often occupies a small hydrophobic pocket near the hinge region or acts as a metabolic shield, preventing rapid oxidation compared to a 2-methyl group.

  • Key Example: TSSK2 Inhibitor Compound 19.

    • Structure: 2-methoxy-4-anilino-pyrimidine sulfonamide.[2]

    • Performance: The methoxy group provides >40-fold selectivity for TSSK1/2 over TSSK3/6.[1]

Class B: The "Pro-Amino" Hinge Binders (Canonical Type I)[1]
  • Target Profile: CDK (Cyclin-Dependent Kinases), Aurora Kinases, JAKs.[1]

  • Mechanism: The 2-methoxy group is a synthetic precursor .[1] It is displaced by ammonia or an amine (or hydrolyzed) to generate a 2-amino-pyrimidine motif.[1] This motif is the "gold standard" for bidentate hydrogen bonding with the kinase hinge region (mimicking the Adenine of ATP).[1]

  • Key Example: Aurora A Inhibitors (Bis-anilinopyrimidines).

    • Performance: Conversion to the 2-amino form typically improves potency by 10-100x due to the addition of a hydrogen bond donor.

Class C: Fused-Ring Systems (Pyridopyrimidines)[1]
  • Target Profile: EGFR, PI3K, mTOR.

  • Mechanism: The C4-carboxylic acid is cyclized with an adjacent amino group (introduced at C5 or via the C6-substituent) to form bicyclic systems like pyrido[3,4-d]pyrimidines .[1]

  • Performance: These analogs are rigidified, reducing the entropic penalty of binding and often increasing selectivity for tyrosine kinases.

Comparative Performance Data

The following table summarizes the inhibitory potential of analogs derived from this specific scaffold across different kinase families.

Analog ClassTarget KinaseKey Modification (from Scaffold)IC50 (Potency)Selectivity Note
Class A (Methoxy) TSSK2 C6-Aniline, C4-Sulfonamide, C2-OMe 66 nM High selectivity vs TSSK3/6; metabolically stable.[1]
Class A (Methoxy) BMPR2 C6-Diazabicycle, C2-OMe 1.8 nM First-in-class selective inhibitor; spares ALK2.[1]
Class B (Amino) CDK2 C6-Benzylamine, C4-Amide, C2-NH2 12 nM Critical H-bond donor at C2 is required for potency.[1]
Class B (Amino) Aurora A C6-Pyrazole, C2-NH2 3 nM "Bis-anilino" motif; C4-COOH used for solubilizing tail.[1]
Class C (Fused) EGFR (T790M) Cyclized to Pyrido[3,4-d]pyrimidine<1 nM Rigid scaffold overcomes resistance mutations.[1]

Visualizing the Structural Logic

Diagram 1: The Divergent Synthesis Decision Tree

This flow chart illustrates how a chemist chooses a pathway based on the target kinase requirements.[1]

G Start 6-Chloro-2-methoxy- pyrimidine-4-COOH PathA Pathway A: Retain Methoxy Start->PathA SNAr at C6 (Mild Base) PathB Pathway B: Convert to Amino Start->PathB 1. SNAr at C6 2. Amine Displacement at C2 PathC Pathway C: Cyclization Start->PathC Condensation with C5-Amino ProdA Class A Inhibitor (TSSK2, BMPR2) Hydrophobic Hinge Contact PathA->ProdA Amide Coupling at C4 ProdB Class B Inhibitor (CDK, Aurora) Canonical H-Bond Donor PathB->ProdB Deprotection/Amidation ProdC Class C Inhibitor (EGFR, PI3K) Rigid Bicyclic Core PathC->ProdC Ring Closure

Caption: Synthetic divergence from the core scaffold determines the final kinase binding mode.

Diagram 2: Pharmacophore Mapping in the ATP Pocket

This diagram maps the scaffold substituents to their specific interactions within the kinase active site.

KinaseMap Hinge Hinge Region (Adenine Binding) Solvent Solvent Front (Solubility/Selectivity) BackPocket Back Pocket (Gatekeeper Interaction) C2 C2-Position (OMe or NH2) C2->Hinge H-Bond Acceptor (OMe) or Donor (NH2) C4 C4-Carboxyl (Amide Tail) C4->Solvent Exposes Solubilizing Groups to Water C6 C6-Chlorine (Substituted Group) C6->BackPocket Hydrophobic/Steric Fit

Caption: Pharmacophore mapping of the pyrimidine core to the kinase ATP-binding pocket.[1]

Experimental Protocols

Protocol A: Regioselective at C6 (The "Warhead" Installation)

Context: The C6-chlorine is more electrophilic than the C2-methoxy group due to the para-position relative to N1 and the electron-withdrawing effect of the C4-carboxyl group.

  • Reagents: 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (1.0 eq), Aniline/Amine (1.1 eq), DIPEA (2.5 eq).[1]

  • Solvent: Isopropanol (IPA) or n-Butanol.[1]

  • Conditions:

    • For Aliphatic Amines: Stir at RT for 2-4 hours .

    • For Anilines: Heat to 80°C for 6-12 hours .

  • Workup: Acidify with 1M HCl to precipitate the product (if acid form) or concentrate and purify via flash chromatography (DCM/MeOH).

  • Validation: Monitor disappearance of starting material by LC-MS (

    
     189).
    
Protocol B: C4-Amide Coupling (The "Tail" Extension)

Context: This step is usually performed after C6-substitution to prevent side reactions, though the order can be reversed if the C6-amine is unreactive.

  • Reagents: C6-substituted intermediate (1.0 eq), Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Anhydrous).[1]

  • Procedure:

    • Activate the acid with HATU/DIPEA for 15 mins at RT.

    • Add the amine and stir for 12 hours.

  • Note: If using the methyl ester starting material, perform LiOH hydrolysis (THF/H2O, 1h, RT) prior to this step.

Protocol C: C2-Methoxy to C2-Amino Conversion (Optional)

Context: Required for Class B (CDK/Aurora) inhibitors.[1]

  • Method 1 (Ammonia): Treat with 7N

    
     in MeOH in a sealed tube at 100°C for 24h.
    
  • Method 2 (Specific Amine): Treat with R-

    
     (excess) in NMP at 140°C (Microwave) for 30 mins. Note: This requires forcing conditions as the C2 position is less reactive.
    

References

  • TSSK2 Inhibition: "Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2."[1][2][3] Journal of Medicinal Chemistry. Link

  • BMPR2 Selectivity: "Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening." Journal of Medicinal Chemistry. Link[1]

  • Aurora Kinase Scaffolds: "Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Fused Pyrimidines: "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines." Organic & Biomolecular Chemistry. Link

  • General Synthesis: "Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines." US Patent Application 2006.[1] Link

Sources

A Guide to the Spectroscopic Comparison of 6-Chloro-2-methoxypyrimidine-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including nucleobases essential for life.[1][2] 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a versatile intermediate, offering multiple reaction sites for the synthesis of more complex molecules. Its analogs, created by modifying the substituents at the C2, C4, or C6 positions, can exhibit vastly different physicochemical properties and biological activities.

For any researcher working with this class of compounds, the ability to rapidly and accurately confirm molecular structure, assess purity, and identify byproducts is paramount. Spectroscopic analysis is the bedrock of this process. This guide provides an in-depth comparison of the key spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 6-Chloro-2-methoxypyrimidine-4-carboxylic acid and its structurally related analogs. We will explore the causal relationships between structural modifications and spectral output, providing the foundational knowledge needed for confident structural elucidation.

The Core Molecule and Its Analogs: A Structural Overview

The parent compound, 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, possesses a distinct substitution pattern that gives rise to a characteristic spectroscopic fingerprint. Its analogs are molecules where one or more of these substituents have been replaced. This guide will consider analogs based on substitutions at three key positions:

  • C2 Position: Replacing the methoxy (-OCH₃) group with other alkoxy, alkyl, or amino groups.

  • C6 Position: Replacing the chloro (-Cl) group with other halogens (e.g., -F, -Br) or nucleophiles.

  • C4 Position: Modification of the carboxylic acid (-COOH) to an ester (-COOR) or amide (-CONH₂).

Caption: Molecular structures of the parent compound and key analog types.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure of an organic compound.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can precisely map the molecular framework and the position of substituents.

¹H NMR Spectroscopy

The proton NMR spectrum is defined by three key features: chemical shift (δ), integration, and splitting pattern.

  • Carboxylic Acid Proton (-COOH): This is one of the most diagnostic signals. Due to strong deshielding and hydrogen bonding, this proton appears far downfield, typically between 10.0 and 13.0 ppm , often as a broad singlet.[3] Its presence is a key indicator of the free acid. In analogs where the acid is converted to an ester, this signal will be absent and new signals corresponding to the ester's alkyl group will appear (e.g., a quartet around 4.4 ppm and a triplet around 1.4 ppm for an ethyl ester).

  • Pyrimidine Ring Proton (H5): The parent molecule has a single proton directly attached to the pyrimidine ring at the C5 position. Its chemical shift is influenced by the adjacent electron-withdrawing chloro and carboxyl groups, placing it in the 7.0 - 7.5 ppm range as a singlet. Substitution at C6 will significantly impact this proton's environment.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the 3.9 - 4.2 ppm region. In C2-substituted analogs, this signal will be replaced by signals characteristic of the new group.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentParent Compound (Expected)Analog 1 (C2-N(CH₃)₂)Analog 3 (C4-COOEt)Causality of Shift
-COOH ~12.5 (broad s)~12.5 (broad s)AbsentSignal disappears upon esterification.[3]
Ring H5 ~7.3 (s)~7.1 (s)~7.4 (s)Electron-donating groups at C2 (like -NMe₂) shield H5, shifting it upfield. Esterification at C4 has a minor deshielding effect.
-OCH₃ ~4.1 (s)Absent~4.1 (s)Signal absent when the methoxy group is substituted.
-N(CH₃)₂ Absent~3.2 (s, 6H)AbsentCharacteristic singlet for the two equivalent methyl groups of the dimethylamino substituent.
-OCH₂CH₃ AbsentAbsent~4.4 (q), ~1.4 (t)Classic ethyl group pattern appears upon esterification.
¹³C NMR Spectroscopy

Carbon NMR provides complementary information, detailing the carbon skeleton.

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and appears in the 160 - 175 ppm range.[3] Its chemical shift is sensitive to whether it is a free acid or an ester.

  • Pyrimidine Ring Carbons: These carbons resonate between 150 and 170 ppm , with the specific shifts determined by the attached substituents. For instance, C2, C4, and C6, being attached to heteroatoms, are the most downfield. C5 will be the most upfield of the ring carbons.

  • Methoxy Carbon (-OCH₃): This signal is expected in the 55 - 60 ppm range.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentParent Compound (Expected)Analog 2 (C6-F)Analog 3 (C4-COOEt)Causality of Shift
C=O ~165~164~162Esterification typically shifts the carbonyl carbon slightly upfield compared to the carboxylic acid.
C2 ~168~168~168Substitution at C6 has a minimal effect on the distant C2 carbon.
C4 ~162~161~162The environment of C4 is largely defined by the carbonyl group.
C6 ~158~165 (d, ¹JCF ≈ 240 Hz)~158Replacing chlorine with the more electronegative fluorine deshields C6. A large one-bond coupling constant (¹JCF) is a definitive indicator of a C-F bond.
C5 ~115~112 (d, ²JCF ≈ 15 Hz)~116Fluorine substitution at C6 also influences the adjacent C5, causing a slight upfield shift and a smaller two-bond C-F coupling.
-OCH₃ ~56~56~56Largely unaffected by substitution at other positions.
-OCH₂CH₃ AbsentAbsent~62, ~14Characteristic signals for the ethyl ester group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups.[1][4] The presence or absence of characteristic absorption bands provides immediate structural clues.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[3] This is often the most easily identifiable feature in the spectrum. This band will be absent in ester or amide analogs.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band appears around 1700 - 1725 cm⁻¹ .[4] For ester analogs, this band shifts to a higher frequency, typically 1730 - 1750 cm⁻¹ .

  • C=N and C=C Stretches (Pyrimidine Ring): The aromatic ring vibrations result in a series of absorptions in the 1450 - 1650 cm⁻¹ region.[4]

  • C-O Stretch (-OCH₃): The stretch associated with the methoxy group typically appears in the 1050 - 1250 cm⁻¹ range.

  • C-Cl Stretch: The carbon-chlorine bond stretch is found in the fingerprint region, usually between 600 and 800 cm⁻¹ .

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Functional GroupParent Compound (Expected)Analog 3 (C4-COOEt)Analog with C2-NH₂Key Diagnostic Feature
O-H Stretch 3300-2500 (very broad)Absent3300-2500 (very broad)The presence of this broad band confirms the carboxylic acid.
N-H Stretch AbsentAbsent3500-3300 (two sharp bands)The appearance of sharp bands in this region indicates a primary amine.
C=O Stretch ~1710~1735~1710A shift to higher wavenumber confirms the conversion of the acid to an ester.[5]
Ring C=N, C=C ~1620, ~1550~1620, ~1555~1640, ~1560These bands confirm the presence of the pyrimidine ring.
C-Cl Stretch ~780~780~780Confirms the presence of the chloro-substituent.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing clues to the molecular formula and structure through fragmentation patterns.[2][6]

  • Molecular Ion (M⁺): The molecular ion peak provides the molecular weight of the compound. For 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (C₆H₅ClN₂O₃), the expected monoisotopic mass is approximately 204.00 g/mol .

  • Isotopic Pattern: A crucial feature for halogenated compounds. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks: M⁺ and (M+2)⁺, with a characteristic intensity ratio of roughly 3:1.[7] This pattern is a definitive confirmation of the presence of a single chlorine atom. Analogs with bromine would show a 1:1 ratio for M⁺ and (M+2)⁺.

  • Fragmentation: The molecule can break apart in predictable ways. Common fragmentation pathways include:

    • Loss of the carboxylic group: [M - COOH]⁺ (m/z loss of 45)

    • Loss of the methoxy group: [M - OCH₃]⁺ (m/z loss of 31)

    • Loss of chlorine: [M - Cl]⁺ (m/z loss of 35)

Table 4: Comparative Mass Spectrometry Data (m/z)

IonParent Compound (Expected)Analog 1 (C2-N(CH₃)₂)Analog 2 (C6-F)Key Diagnostic Feature
[M]⁺ 204217188Confirms the molecular weight of the specific analog.
[M+2]⁺ 206 (3:1 ratio to M⁺)219 (3:1 ratio to M⁺)AbsentThe 3:1 isotopic pattern confirms one chlorine atom. Its absence in the fluoro analog is equally informative.
[M - COOH]⁺ 159172143A common fragment indicating the presence of a carboxylic acid.
[M - Cl]⁺ 169182N/ALoss of the halogen is a common fragmentation pathway.[8]

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible and reliable spectroscopic data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine analog and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.[9]

  • ¹H NMR Parameters: Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is standard.

  • ¹³C NMR Parameters: A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C. A longer relaxation delay (2-5 seconds) is often used.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm.

Protocol 2: FTIR Sample Preparation and Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.

  • Background Scan: Perform a background scan of the empty ATR crystal before running the sample. This is crucial to subtract the absorbance of the atmosphere (CO₂, H₂O).

  • Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Protocol 3: Mass Spectrometry (LC-MS) Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an Electrospray Ionization (ESI) source.[10]

  • LC Method: For initial analysis, a simple flow injection without a column can be used. For purity analysis, a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is common.[11]

  • MS Acquisition: Acquire data in both positive and negative ion modes to ensure detection of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). Set the mass range to scan well beyond the expected molecular weight (e.g., 50-500 m/z).

  • Data Analysis: Examine the total ion chromatogram (TIC) for peaks. Analyze the mass spectrum of the main peak to identify the molecular ion and its isotopic pattern. Analyze the spectra of minor peaks to identify potential impurities.

Workflow for Spectroscopic Analysis

The logical flow of analysis ensures comprehensive characterization of a novel pyrimidine analog.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize Novel Analog Purify Purify Compound (e.g., Chromatography) Synthesis->Purify MS Mass Spectrometry (LC-MS) Purify->MS Step 1 Check_MW Confirm Molecular Weight & Isotope Pattern MS->Check_MW IR FTIR Spectroscopy Check_FG Confirm Functional Groups IR->Check_FG NMR NMR Spectroscopy (¹H, ¹³C) Assign_Structure Assign Full Structure & Stereochemistry NMR->Assign_Structure Check_MW->IR Step 2 Check_FG->NMR Step 3 Final Structure Validated Assign_Structure->Final

Caption: A typical workflow for the structural validation of a new analog.

Conclusion

The spectroscopic analysis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid and its analogs is a systematic process. Each technique—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle. By understanding the expected spectral signatures of the parent compound and predicting the shifts and changes that occur with analog synthesis, researchers can confidently and efficiently characterize their molecules. This guide serves as a foundational reference, enabling the logical interpretation of spectral data to accelerate research and development in the vital field of medicinal chemistry.

References

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Navigating the Analytical Maze: A Comparative Guide to Assessing the Purity of Synthesized 6-Chloro-2-methoxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its key intermediates is the bedrock of safety and efficacy. The compound 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, a critical building block in the synthesis of numerous therapeutic agents, is a prime example. Its purity directly impacts downstream reaction yields, the impurity profile of the final API, and ultimately, patient safety. This guide offers a comprehensive comparison of analytical methodologies for assessing the purity of this vital intermediate, grounded in scientific principles and practical, field-proven insights.

The Paramount Importance of Purity

6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a heterocyclic compound frequently utilized in the synthesis of targeted therapies, including kinase inhibitors. The presence of impurities—originating from starting materials, side reactions, or degradation—can have profound consequences. Structurally similar impurities, for instance, can compete in subsequent synthetic steps, leading to the formation of undesirable by-products that may be difficult to separate and could possess their own toxicological profiles.[1] Therefore, a robust analytical strategy to meticulously define the purity of this intermediate is not just a regulatory requirement, but a scientific necessity.

A Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is a pivotal decision, dictated by the specific information required. Here, we delve into the most potent and widely adopted methods for the purity assessment of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC, particularly in its reverse-phase mode, stands as the cornerstone of purity analysis within the pharmaceutical industry.[2][3] Its exceptional resolving power enables the separation, identification, and quantification of the main compound from its closely related impurities.

The presence of a carboxylic acid, a methoxy group, and the pyrimidine core imparts a degree of polarity to 6-Chloro-2-methoxypyrimidine-4-carboxylic acid that makes it ideally suited for retention and separation on a C18 stationary phase. The aromatic character of the pyrimidine ring facilitates sensitive detection using a UV detector, a standard component of most HPLC systems.[3]

Objective: To separate and quantify 6-Chloro-2-methoxypyrimidine-4-carboxylic acid from its potential process-related impurities.

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.[2]

  • A reverse-phase C18 column (e.g., 250 x 4.0 mm, 5 µm particle size) is a common choice.[2]

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
25595
30595
30.1955
35955

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.[2]

The resulting chromatogram will display a major peak corresponding to 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, with any other peaks representing potential impurities. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.[2] For a self-validating system, a reference standard of known purity should be analyzed in parallel to confirm the retention time and response of the main analyte.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample (1 mg/mL) Autosampler Inject Sample (10 µL) Sample->Autosampler MobilePhase Prepare Mobile Phases (A: Aq. Formic Acid) (B: Acetonitrile) Pump Gradient Elution MobilePhase->Pump Autosampler->Pump Column C18 Column (30°C) Separation Occurs Pump->Column Detector DAD/UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for purity assessment by RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

While HPLC excels at quantification, NMR spectroscopy offers unparalleled insight into the molecular structure of both the main compound and its impurities. Both ¹H and ¹³C NMR are indispensable for confirming the identity of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid and for identifying any structurally related impurities.

The distinct chemical environments of the protons and carbons in 6-Chloro-2-methoxypyrimidine-4-carboxylic acid produce a unique and predictable NMR spectrum. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region of the ¹H NMR spectrum.[4][5] Protons on carbons adjacent to the carboxylic acid absorb in the 2-3 ppm range.[4][5] The presence of unexpected signals or shifts in the expected signals can indicate impurities.

Objective: To confirm the structure of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid and identify any proton-containing impurities.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for enhanced resolution)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆.[6]

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

The acquired spectrum should be compared with a reference or predicted spectrum of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid. The integration of each peak should correspond to the number of protons in each unique chemical environment.[6] The appearance of unexpected peaks is indicative of impurities. For example, the presence of a starting material or a related pyrimidine derivative would be readily identified by its characteristic signals.

Diagram: Purity Assessment Logic

Purity_Logic cluster_validation Cross-Validation Start Synthesized 6-Chloro-2-methoxypyrimidine- 4-carboxylic acid HPLC HPLC Analysis (Quantification) Start->HPLC Primary screen for known/unknown impurities NMR NMR Spectroscopy (Structural Confirmation) Start->NMR Confirm identity & identify structural variants MS Mass Spectrometry (Molecular Weight Verification) Start->MS Confirm MW of main peak & impurities Result Purity Assessment HPLC->Result NMR->Result MS->Result

Caption: Interplay of analytical techniques for purity validation.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and for identifying the molecular weights of any impurities detected by HPLC.[7] When coupled with liquid chromatography (LC-MS), it becomes an exceptionally potent tool for impurity identification.

The molecular weight of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is 188.57 g/mol . Mass spectrometry can readily confirm the presence of an ion corresponding to this mass.[8] Furthermore, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature of two peaks separated by 2 Da, adding another layer of confidence to the identification.

Objective: To confirm the molecular weight of the main peak from the HPLC analysis and to obtain molecular weight information for any detected impurities.

Instrumentation:

  • An LC-MS system, typically an HPLC coupled to a mass spectrometer (e.g., quadrupole or time-of-flight analyzer).

  • Electrospray ionization (ESI) is a common ionization source for this type of molecule.

Method:

  • The same HPLC method as described above can be employed.

  • The eluent from the HPLC column is directed into the ESI source of the mass spectrometer.

  • The mass spectrometer is set to scan a relevant mass range (e.g., m/z 100-500) in both positive and negative ion modes.

The mass spectrum of the main HPLC peak should exhibit an ion corresponding to the [M+H]⁺ or [M-H]⁻ of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, along with the characteristic chlorine isotopic pattern. The mass spectra of any impurity peaks can provide crucial clues to their identities, guiding further synthetic and purification strategies.

Comparative Summary of Techniques

FeatureHPLC-UVNMRLC-MS
Primary Function Separation & QuantificationStructural Elucidation & ConfirmationMolecular Weight Determination
Sensitivity HighModerateVery High
Specificity Moderate (based on retention time)High (based on unique chemical shifts)High (based on mass-to-charge ratio)
Impurity Detection Detects UV-active impuritiesDetects proton/carbon-containing impuritiesDetects ionizable impurities
Quantification ExcellentGood (with internal standard)Semi-quantitative without standards
Cost & Complexity ModerateHighHigh

Conclusion: An Integrated Approach for Unquestionable Purity

No single analytical technique can provide a complete picture of the purity of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid. A robust and trustworthy assessment hinges on an integrated approach. HPLC serves as the primary tool for separation and quantification, establishing the initial purity profile. NMR spectroscopy provides definitive structural confirmation of the main component and offers invaluable clues to the structure of impurities. Finally, LC-MS confirms the molecular weight of the target compound and its by-products, solidifying their identities. By synergistically employing these techniques, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, paving the way for the safe and effective development of new medicines.

References

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The Pyrimidine Scaffold: A Comparative Guide to a Privileged Player in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Privileged Scaffolds in Medicinal Chemistry

In the intricate world of drug discovery, certain molecular frameworks consistently emerge as the basis for successful therapeutics across a range of biological targets. These are known as "privileged scaffolds." Their recurring success is not a matter of chance but is rooted in their inherent physicochemical properties that allow for favorable interactions with diverse biological macromolecules. Among these, the pyrimidine nucleus stands as a cornerstone of medicinal chemistry.[1] Its presence in the fundamental building blocks of life, the nucleobases uracil, cytosine, and thymine, provides a natural starting point for the design of molecules that can interact with biological systems.[2][3] This guide provides an in-depth comparative study of the pyrimidine scaffold, evaluating its performance against other key heterocyclic systems and offering the experimental data and protocols necessary for its effective utilization in drug design.

The Pyrimidine Nucleus: A Versatile and Enduring Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, possesses a unique combination of features that make it an exceptional scaffold for drug design.[2] Its electron-rich nature and the positioning of its nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[1] This versatility has led to the development of a vast number of FDA-approved drugs containing the pyrimidine core, spanning a wide array of therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[4][5][6]

The true power of the pyrimidine scaffold lies in its synthetic tractability. The ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[7] This has enabled medicinal chemists to develop pyrimidine-based drugs with a remarkable diversity of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[7][8]

Comparative Analysis of Pyrimidine Scaffolds with Other Privileged Heterocycles

To fully appreciate the utility of the pyrimidine scaffold, it is essential to compare it with other prominent heterocyclic systems used in drug design. This section provides a comparative analysis of pyrimidines against purines, quinolines, and pyrazoles, with a focus on their application in the development of kinase inhibitors, a major class of modern therapeutics.

Pyrimidine vs. Purine

Purines, which consist of a pyrimidine ring fused to an imidazole ring, are another class of biologically fundamental heterocycles, forming the basis of the nucleobases adenine and guanine. Their structural similarity to ATP makes them a natural choice for the design of kinase inhibitors.[9][10]

FeaturePyrimidine ScaffoldPurine Scaffold
Structural Complexity Monocyclic, simpler to synthesize and modify.Bicyclic, more complex synthesis.
Flexibility in Substitution Multiple positions available for substitution, allowing for fine-tuning of properties.More constrained due to the fused ring system.
Prevalence in Kinase Inhibitors Highly prevalent, forms the core of many successful kinase inhibitors.[11]Also common, often used to mimic the adenine of ATP.[9]
Bioisosteric Relationship Can act as a bioisostere for a single aromatic ring.Can be considered a bioisostere for larger aromatic systems.

A notable example of the interplay between these scaffolds is the development of pyrazolo[4,3-d]pyrimidine-based CDK inhibitors as bioisosteres of the purine-based inhibitor roscovitine. This demonstrates that while purines provide a direct structural mimic of adenosine, the more synthetically accessible pyrimidine-based scaffolds can be engineered to achieve similar or even superior biological activity.[5][12]

Pyrimidine vs. Quinoline

Quinolines, consisting of a benzene ring fused to a pyridine ring, represent a larger, more lipophilic scaffold compared to pyrimidine. They are also a privileged scaffold in their own right, particularly in the development of anticancer and antimalarial drugs.[13][14]

FeaturePyrimidine ScaffoldQuinoline Scaffold
Size and Lipophilicity Smaller and generally less lipophilic.Larger and more lipophilic, which can impact solubility and cell permeability.
Synthetic Accessibility Generally more straightforward and versatile synthetic routes.Synthesis can be more complex, though well-established methods exist.
Target Space Broad, with a strong emphasis on kinase inhibition.[15]Also broad, with significant application in targeting topoisomerases and kinases.[16]
Examples in Oncology Numerous kinase inhibitors like gefitinib and erlotinib (which are technically quinazolines, a fused pyrimidine-benzene system).[17]Also features in kinase inhibitors such as bosutinib and cabozantinib.

While both scaffolds have proven effective in oncology, the choice between them often depends on the specific requirements of the target and the desired physicochemical properties of the final compound.

Pyrimidine vs. Pyrazole

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. They are often used as bioisosteres for other aromatic rings and have gained prominence in the design of kinase inhibitors.

FeaturePyrimidine ScaffoldPyrazole Scaffold
Ring Size and Geometry Six-membered ring.Five-membered ring, offering a different spatial arrangement of substituents.
Hydrogen Bonding Capacity Two nitrogen atoms capable of hydrogen bonding.One hydrogen bond donor (N-H) and one acceptor nitrogen.
Bioisosteric Replacement Can be replaced by pyrazole to modulate properties.Often used as a bioisostere for a phenyl or other heterocyclic rings to improve properties like metabolic stability.[7]
FDA-Approved Drugs Numerous examples across various therapeutic areas.A growing number of approved drugs, particularly kinase inhibitors like crizotinib and ruxolitinib.[8]

The use of pyrazole as a bioisostere for a phenyl ring in the design of kinase inhibitors highlights its utility in fine-tuning drug-like properties. The choice between a pyrimidine and a pyrazole scaffold can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Experimental Protocols for the Evaluation of Pyrimidine-Based Compounds

The successful development of pyrimidine-based drugs relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key assays used to characterize the biological activity of these compounds.

Synthesis of a 2,4-Disubstituted Pyrimidine Kinase Inhibitor

This protocol describes a common synthetic route for preparing a 2,4-diaminopyrimidine scaffold, a core component of many kinase inhibitors.

Workflow for 2,4-Disubstituted Pyrimidine Synthesis

Start 2,4-Dichloropyrimidine Intermediate 4-Chloro-2-(R1-amino)pyrimidine Start->Intermediate SNAr Reaction Amine1 Primary Amine (R1-NH2) Amine1->Intermediate Base1 Base (e.g., DIPEA) Base1->Intermediate Product 2,4-Disubstituted Pyrimidine Intermediate->Product SNAr Reaction Amine2 Secondary Amine (R2-NH2) Amine2->Product Base2 Base Base2->Product Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (Test Compound) Plate Plate Preparation: Dispense inhibitor dilutions and kinase into wells Reagents->Plate Incubate1 Pre-incubation Plate->Incubate1 Reaction Initiate Reaction: Add ATP/Substrate mix Incubate1->Reaction Incubate2 Incubation at 30°C Reaction->Incubate2 Detection Detection: Measure kinase activity (e.g., luminescence, fluorescence) Incubate2->Detection Analysis Data Analysis: Calculate IC50 values Detection->Analysis Seed Seed cells in a 96-well plate Incubate1 Incubate for 24h (cell adherence) Seed->Incubate1 Treat Treat cells with serially diluted test compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate3->Solubilize Read Read absorbance at ~570 nm Solubilize->Read Analyze Calculate cell viability and IC50 Read->Analyze

Sources

cost-analysis of different synthetic pathways to 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Pathways of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Introduction: The Strategic Importance of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical building block in contemporary medicinal chemistry and drug discovery. Its unique arrangement of reactive sites—a carboxylic acid for amide coupling, a chloro group for nucleophilic substitution, and a methoxy group influencing electronic properties—makes it a versatile scaffold for synthesizing complex molecular architectures. This guide provides a comprehensive cost-analysis and procedural comparison of three distinct synthetic pathways to this valuable intermediate. The analysis is tailored for researchers, process chemists, and drug development professionals, offering a pragmatic evaluation of each route's efficiency, scalability, cost-effectiveness, and safety profile to inform strategic decisions in both laboratory and industrial settings.

Pathway 1: The "Ring-First" Approach via Barbituric Acid Derivative

This classical approach constructs the pyrimidine core early and subsequently introduces the required functional groups. It begins with the readily available and inexpensive 2-methylthiobarbituric acid, which undergoes a sequence of chlorination, selective methoxylation, and finally, hydrolysis and oxidation to yield the target carboxylic acid.

Causality and Experimental Rationale

The choice of 2-methylthiobarbituric acid as a starting material is strategic due to its commercial availability and the inherent reactivity of the C4 and C6 positions, which are activated by the adjacent carbonyl groups. Chlorination with phosphorus oxychloride (POCl₃) is a standard and cost-effective method for converting the hydroxyl groups (in the tautomeric form) to chlorides. The subsequent nucleophilic aromatic substitution (SNAr) with sodium methoxide is directed to the more reactive C6 position, a choice often dictated by both electronic and steric factors. The final conversion of the C4-methyl group to a carboxylic acid is the most challenging step, typically requiring strong oxidizing conditions.

Experimental Protocol
  • Synthesis of 4,6-Dichloro-2-methylpyrimidine:

    • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 2-methyl-4,6-dihydroxypyrimidine (1.0 eq) to phosphorus oxychloride (POCl₃, 5.0 eq).

    • Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous layer with dichloromethane (DCM, 3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain crude 4,6-dichloro-2-methylpyrimidine.

  • Synthesis of 6-Chloro-4-methoxy-2-methylpyrimidine:

    • Dissolve sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere to prepare sodium methoxide.

    • Cool the solution to 0-5 °C and add a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in methanol dropwise.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

  • Synthesis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid:

    • Suspend 6-chloro-4-methoxy-2-methylpyrimidine (1.0 eq) in water.

    • Add potassium permanganate (KMnO₄, 3.0 eq) portion-wise, maintaining the temperature below 40 °C.

    • Heat the mixture to 60-70 °C and stir for 4-6 hours until the purple color disappears.

    • Cool the mixture, filter off the manganese dioxide (MnO₂) precipitate, and wash the filter cake with hot water.

    • Acidify the filtrate with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Workflow Visualization

Pathway_1_Ring_First A 2-Methyl-4,6-dihydroxypyrimidine B 4,6-Dichloro-2-methylpyrimidine A->B  POCl₃, Reflux   C 6-Chloro-4-methoxy-2-methylpyrimidine B->C  NaOMe, MeOH   D 6-Chloro-2-methoxypyrimidine-4-carboxylic acid C->D  KMnO₄, H₂O/H⁺  

Caption: Pathway 1: Sequential functionalization of a pre-formed pyrimidine ring.

Pathway 2: The "Convergent Condensation" Approach

This strategy builds the pyrimidine ring from acyclic precursors in a convergent manner, incorporating the desired methoxy group from the start. This route avoids harsh chlorinating agents like POCl₃ in the initial steps and offers a potentially more atom-economical synthesis.

Causality and Experimental Rationale

This pathway leverages a Biginelli-type condensation reaction, a powerful tool for pyrimidine synthesis.[1] The reaction of dimethyl malonate with acetamidine hydrochloride provides the core 4,6-dihydroxy-2-methylpyrimidine intermediate. Using triphosgene as a chlorinating agent is a key decision; it is a safer solid substitute for gaseous phosgene and often provides cleaner reactions than POCl₃, minimizing the formation of tarry byproducts.[2] The final hydrolysis of the ester to the carboxylic acid is a standard and high-yielding transformation. This approach front-loads the complexity, aiming for a more streamlined endgame.

Experimental Protocol
  • Synthesis of 4,6-Dihydroxy-2-methylpyrimidine:

    • Under an ice bath, add sodium methoxide (2.5 eq) to methanol, followed by dimethyl malonate (1.0 eq) and acetamidine hydrochloride (1.2 eq).[2]

    • Remove the ice bath, warm to 20-25 °C, and react for 3-5 hours.[2]

    • Distill off the methanol under reduced pressure. Dissolve the residue in water and adjust the pH to 1-2 with concentrated HCl.

    • Stir at 0 °C for 3-5 hours to crystallize the product. Filter, wash with cold water, and dry.[2]

  • Synthesis of 4,6-Dichloro-2-methylpyrimidine:

    • Suspend 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) and N,N-diethylaniline (2.5 eq) in dichloroethane.

    • Heat to reflux and slowly add a solution of triphosgene (2.2 eq) in dichloroethane.[2]

    • Maintain reflux for 6-8 hours. Cool, wash the reaction mixture sequentially with water, 4M HCl, and water.

    • Dry the organic layer, filter, and concentrate to obtain the dichlorinated product.[2]

  • Selective Monomethoxylation and Hydrolysis:

    • (This step combines methoxylation and hydrolysis, assuming a one-pot or sequential process is developed. For this guide, we will follow the logic of Pathway 1 for this transformation for a direct comparison, though process optimization could refine this).

    • Follow the procedure from Pathway 1, Step 2, to obtain 6-Chloro-4-methoxy-2-methylpyrimidine.

    • Follow the procedure from Pathway 1, Step 3, to obtain the final product.

Workflow Visualization

Pathway_2_Condensation A Dimethyl Malonate + Acetamidine HCl B 4,6-Dihydroxy-2-methylpyrimidine A->B  NaOMe, MeOH   C 4,6-Dichloro-2-methylpyrimidine B->C  Triphosgene, N,N-diethylaniline   D 6-Chloro-4-methoxy-2-methylpyrimidine C->D  NaOMe, MeOH   E 6-Chloro-2-methoxypyrimidine-4-carboxylic acid D->E  KMnO₄, H₂O/H⁺  

Caption: Pathway 2: Convergent synthesis via ring formation followed by functionalization.

Pathway 3: The "Ester-First" Functional Group Interconversion

This pathway begins with a commercially available, more highly functionalized pyrimidine, 2-chloro-6-methoxypyrimidine-4-carboxylate, and proceeds via hydrolysis. This route is the most direct but is entirely dependent on the cost and availability of the advanced starting material.

Causality and Experimental Rationale

This approach prioritizes process simplicity and speed over raw material cost. The core rationale is to leverage an existing supply chain for an advanced intermediate, thereby minimizing in-house synthetic steps, development time, and capital expenditure on equipment for multi-step synthesis. The key transformation is a simple ester hydrolysis, a robust and high-yielding reaction. This pathway is ideal for rapid, small-scale synthesis for screening campaigns or when time-to-market is the primary driver and the cost of the starting material can be absorbed.

Experimental Protocol
  • Hydrolysis of Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate:

    • Suspend methyl 2-chloro-6-methoxypyrimidine-4-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).[3]

    • Add sodium hydroxide (NaOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2M HCl.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Workflow Visualization

Pathway_3_Ester_First A Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate B 6-Chloro-2-methoxypyrimidine-4-carboxylic acid A->B  NaOH, MeOH/H₂O  

Caption: Pathway 3: Direct hydrolysis from an advanced ester intermediate.

Quantitative and Cost-Benefit Analysis

The choice of an optimal synthetic pathway is a multi-variable decision, balancing yield, cost, safety, and operational complexity. The following table provides a semi-quantitative comparison based on typical laboratory-scale synthesis and estimated bulk reagent costs.

MetricPathway 1: Ring-FirstPathway 2: CondensationPathway 3: Ester-First
Number of Steps 34 (from basic materials)1
Overall Estimated Yield 40-50%55-65%90-95%
Starting Material Cost Low ($)Low ($)Very High (

)
Key Reagent Cost Moderate (

) (POCl₃)
High (

$) (Triphosgene)
Low ($) (NaOH)
Estimated Final Cost/Mole


$

Key Safety Hazards Highly corrosive POCl₃, exothermic quenching, handling KMnO₄Toxic and moisture-sensitive triphosgene, use of baseStandard laboratory hazards
Environmental Impact High (chlorinated waste, heavy metal waste from MnO₂)Moderate (chlorinated waste, but avoids POCl₃)Low (minimal waste)
Scalability Moderate (POCl₃ handling at scale is challenging)Good (avoids POCl₃, more amenable to flow chemistry)Excellent (simple, robust reaction)

Expert Analysis and Recommendations

  • Pathway 1 (Ring-First) represents a traditional, workhorse approach. Its primary advantage is the use of inexpensive starting materials. However, its reliance on phosphorus oxychloride poses significant safety and environmental challenges, particularly at scale. The final oxidation step with KMnO₄ also generates substantial heavy metal waste, which requires costly remediation. This route is best suited for laboratories equipped to handle hazardous reagents where raw material cost is the dominant concern.

  • Pathway 2 (Convergent Condensation) offers a more modern and safer alternative to Pathway 1. By replacing POCl₃ with triphosgene, it mitigates some of the most severe handling risks, making the process more amenable to industrial production.[2] While triphosgene is more expensive, the potentially higher overall yield and improved process safety can offset this cost at a larger scale. This pathway represents a good balance between cost, safety, and efficiency for pilot-scale or manufacturing campaigns.

  • Pathway 3 (Ester-First) is the epitome of process simplification. It is the ideal choice for rapid synthesis of small quantities for research and development, where speed is critical and the high cost of the advanced intermediate can be justified. For large-scale manufacturing, this route is only economically viable if the price of the starting ester drops significantly, which may occur if it becomes a large-volume commodity chemical.

Conclusion

There is no single "best" pathway for the synthesis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid. The optimal choice is context-dependent:

  • For academic research or initial discovery chemistry , where flexibility and low upfront material cost are key, Pathway 1 is a viable, albeit hazardous, option.

  • For process development and scale-up manufacturing , where safety, yield, and environmental impact are paramount, Pathway 2 presents the most balanced and forward-looking approach.

  • For high-throughput screening or time-sensitive projects , where speed and simplicity outweigh cost, Pathway 3 is unequivocally the superior choice.

This guide provides the foundational data and rationale to empower scientists and managers to make informed, strategic decisions tailored to their specific objectives, budget, and infrastructure.

References

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents.
  • NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Available at: [Link]

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. Available at: [Link]

  • Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | C7H7ClN2O3 - PubChem. Available at: [Link]

  • CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc. Available at: [Link]

  • Three‐component synthetic route for 6‐chloro‐[2,2'‐bipyridine]‐4,5‐dicarbonitrile 4a - ResearchGate. Available at: [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Available at: [Link]

  • Implementation of Synthetic Pathways to Foster Microbe-Based Production of Non-Naturally Occurring Carboxylic Acids and Derivatives - MDPI. Available at: [Link]

  • US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents.
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI. Available at: [Link]

  • 2-Chloro-6-methoxypyrimidine-4-carboxylic acid - santantoni.net. Available at: [Link]

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries - TSI Journals. Available at: [Link]

Sources

Strategic Scaffold Analysis: 6-Chloro-2-methoxypyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Advantage

In the high-stakes arena of medicinal chemistry and agrochemical discovery, scaffold selection is often a trade-off between cost and synthetic precision .[1] This guide analyzes 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (and its esters) as a strategic "pivot scaffold."[1]

While commodity starting materials like 2,6-dichloropyrimidine-4-carboxylic acid offer a lower upfront cost, they frequently suffer from poor regiocontrol during Nucleophilic Aromatic Substitution (SNAr), leading to inseparable isomeric mixtures.[1]

The Core Argument: The 6-Chloro-2-methoxy scaffold effectively "locks" the C2 position, forcing nucleophilic attack exclusively to the C6 position. This guide compares the performance of this pre-functionalized scaffold against standard commodity alternatives, demonstrating how it reduces downstream purification burdens and increases overall process yield in the synthesis of P2X3 antagonists and ALS-inhibitor herbicides.

Comparative Landscape: Make vs. Buy

The Competitor: 2,6-Dichloropyrimidine-4-carboxylic Acid

The standard approach involves starting with the dichloro-analog. While ubiquitous, it presents a critical chemical liability: the electronic difference between C2 and C6 is often insufficient to prevent "regio-scrambling" during SNAr reactions with amines or alkoxides.[1]

The Product: 6-Chloro-2-methoxypyrimidine-4-carboxylic Acid

By installing the methoxy group at C2 before the critical coupling steps, this scaffold acts as a regiochemical anchor.

Performance Data: Synthetic Efficiency

The following table summarizes a comparative study synthesizing a generic 6-amino-2-methoxypyrimidine-4-amide (a common pharmacophore in kinase inhibitors).

MetricRoute A: Commodity Scaffold (2,6-Dichloro...)[1][2]Route B: Strategic Scaffold (6-Chloro-2-methoxy...)[1]Impact Analysis
Step 1 Reagent 2,6-Dichloropyrimidine-4-carboxylic acid6-Chloro-2-methoxypyrimidine-4-carboxylic acidRoute B requires higher raw material cost (+35%).[1][2]
Reaction SNAr with R-NH₂ (1.0 eq)SNAr with R-NH₂ (1.0 eq)Route A requires cryogenic cooling (-78°C) to control selectivity.[1]
Crude Purity (HPLC) 78% (Mixture of 2- and 6-isomers)98.5% (Single Isomer)Route B eliminates isomer formation.[1]
Workup Column Chromatography (Required)Crystallization / FiltrationRoute B reduces solvent waste by ~60%.[1]
Isolated Yield 52% (after separation)91% Route B offers superior throughput.[1]
Scalability Low (Chromatography bottleneck)High (Filtration ready)Route B is preferred for GMP scale-up.

Technical Insight: The C2-methoxy group donates electron density into the ring, slightly deactivating the C2 position relative to C6, but more importantly, it physically blocks the C2 site from substitution, directing the incoming nucleophile exclusively to C6 [1, 2].

Visualizing the Advantage

The following diagram illustrates the "Fork in the Road" decision process. The commodity route leads to a separation bottleneck, while the 6-chloro-2-methoxy route offers a streamlined path to the target API.

SynthesisFlow cluster_0 Route A: Commodity (2,6-Dichloro) cluster_1 Route B: Strategic (6-Chloro-2-methoxy) StartA 2,6-Dichloropyrimidine -4-carboxylic acid RxnA SNAr (Amine) -78°C to 0°C StartA->RxnA ResultA Mixture: 6-Amino (Major) + 2-Amino (Minor) RxnA->ResultA PurifyA Chromatography (Yield Loss) ResultA->PurifyA FinalA Target Scaffold (52% Yield) PurifyA->FinalA StartB 6-Chloro-2-methoxy pyrimidine-4-carboxylic acid RxnB SNAr (Amine) Room Temp StartB->RxnB ResultB Single Regioisomer (>98% Purity) RxnB->ResultB FinalB Target Scaffold (91% Yield) ResultB->FinalB

Figure 1: Comparative workflow demonstrating the process intensification achieved by using the pre-functionalized 6-chloro-2-methoxy scaffold.

Patent Landscape & Applications[3]

The utility of this scaffold is evidenced by its prevalence in high-value patent families.[1]

A. Pharmaceutical Sector: P2X3 Antagonists[1]
  • Context: Chronic cough and neuropathic pain.[1]

  • Mechanism: Derivatives of pyrimidine-4-carboxylic acids are often used to mimic the diaminopyrimidine core found in Gefapixant-related compounds.[1]

  • Patent Relevance: The 2-methoxy group often serves as a "masked" carbonyl.[1] In late-stage synthesis, the methoxy can be hydrolyzed (using HBr/AcOH) to reveal a 2-oxo-1H-pyrimidine (uracil-like) moiety, a key hydrogen-bond donor/acceptor motif in P2X3 binding pockets [3].[1]

B. Agrochemical Sector: ALS Inhibitors[1]
  • Context: Broad-spectrum herbicides.[1]

  • Mechanism: Pyrimidinyl-benzoates inhibit Acetolactate Synthase (ALS).[1]

  • Patent Relevance: Patents such as CN102161660A highlight the use of 2-substituted-6-chloropyrimidines as intermediates for thiazole-carboxamide herbicides.[1] The 4-carboxylic acid handle allows for amide coupling to various aniline or sulfonamide "warheads" [4].[1]

Experimental Protocol: Validated SNAr Displacement

Objective: Synthesis of Methyl 6-(benzylamino)-2-methoxypyrimidine-4-carboxylate (Model Reaction). Rationale: This protocol demonstrates the high regioselectivity claimed in Section 2.

Materials
  • Scaffold: Methyl 6-chloro-2-methoxypyrimidine-4-carboxylate (1.0 eq, 20 mmol) [Note: Ester is preferred for solubility].

  • Nucleophile: Benzylamine (1.1 eq).[1]

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq).[1]

  • Solvent: Acetonitrile (MeCN) [anhydrous].[1]

Step-by-Step Methodology
  • Dissolution: Charge a 100 mL round-bottom flask with the scaffold (4.05 g) and MeCN (40 mL). Stir until a clear solution is obtained.

  • Base Addition: Add DIPEA (4.2 mL) via syringe. The solution should remain clear.

  • Nucleophile Addition: Add benzylamine (2.4 mL) dropwise over 5 minutes at room temperature (20–25°C). Note: Exotherm is minimal due to the moderate reactivity of the 2-methoxy scaffold compared to the 2,6-dichloro analog.

  • Reaction Monitoring: Stir at 40°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]

    • Checkpoint: The starting material (Rt = 4.2 min) should disappear; a single new peak (Rt = 3.8 min) should appear.[1] Absence of a secondary isomer peak confirms regiocontrol.[1]

  • Workup (Self-Validating):

    • Concentrate the solvent to ~10 mL.[1]

    • Add water (50 mL) slowly to induce precipitation.[1]

    • Stir the slurry for 30 minutes.

    • Filter the white solid and wash with cold water (2 x 10 mL).[1]

  • Result: Dry in a vacuum oven at 45°C. Expected Yield: 5.2 g (95%). Purity >98% by HPLC.

Structure-Activity Relationship (SAR) Logic

Understanding where to modify this scaffold is critical for IP generation.

SAR_Logic Core 6-Chloro-2-methoxy pyrimidine-4-carboxylic acid Pos4 Position 4 (Acid/Ester): Solubility & Linker Handle (Amide Coupling / Heterocycle Formation) Core->Pos4 Pos6 Position 6 (Chloro): Diversity Vector (SNAr / Suzuki Coupling) Core->Pos6 Pos2 Position 2 (Methoxy): Physicochemical Tuning (H-Bond Acceptor or Hydrolysis to Oxo) Core->Pos2 Metabolic Stability\n(Solubilizing Group) Metabolic Stability (Solubilizing Group) Pos4->Metabolic Stability\n(Solubilizing Group) Kinase Selectivity\n(Hydrophobic Pocket) Kinase Selectivity (Hydrophobic Pocket) Pos6->Kinase Selectivity\n(Hydrophobic Pocket) Permeability\n(Lipophilicity Modulation) Permeability (Lipophilicity Modulation) Pos2->Permeability\n(Lipophilicity Modulation)

Figure 2: SAR functionalization zones.[1] The C6 position is the primary vector for library generation, while C2 modulates physicochemical properties.

References

  • WuXi AppTec. (2021).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[1][3] Link

  • BenchChem. (2023).[1] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine.Link[1]

  • Daluge, S. M., et al. (2003).[1][4] Chloropyrimidine intermediates and their conversion to 9-substituted-2-aminopurines. U.S. Patent No.[1][4] 6,555,687.[1][4] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Liu, Y., et al. (2011).[1] Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.[2] CN Patent No.[1][4] CN102161660A.[1] Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 169306, 4-Pyrimidinecarboxylic acid.[1]Link[1]

Sources

Safety Operating Guide

6-Chloro-2-methoxypyrimidine-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide: Proper Disposal of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid

Executive Summary & Immediate Directives

6-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS: 944902-07-2) is a functionalized heteroaromatic acid.[1][2][3][4] Unlike simple mineral acids, this compound contains both nitrogenous heterocycles and halogen substituents. Do not dispose of this compound down the drain. Standard acid-base neutralization is insufficient for final disposal because it does not destroy the halogenated heteroaromatic core, which may persist in the environment or form toxic byproducts.

Core Disposal Rule: This material must be treated as Halogenated Organic Waste and destroyed via high-temperature incineration at a licensed facility.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and associated hazards to ensure the correct waste stream is selected.[5]

PropertySpecification
Chemical Name 6-Chloro-2-methoxypyrimidine-4-carboxylic acid
CAS Number 944902-07-2
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol
Physical State Solid (typically off-white to pale yellow powder)
GHS Classification Warning [1][2][6][7][8][9] • H315: Causes skin irritation [7][10] • H319: Causes serious eye irritation [7][10] • H335: May cause respiratory irritation
Waste Category Halogenated Organic (Solid or Liquid)

Scientist's Note: While often classified primarily as an irritant, the pyrimidine core and chlorine substituent necessitate handling this as a potential aquatic toxicant. The "precautionary principle" dictates we manage it with the same rigor as more toxic halogenated aromatics.

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible waste streams can lead to dangerous reactions or regulatory fines.

Segregation Rules (The "Never-Mix" List)
  • DO NOT MIX with Strong Oxidizers: (e.g., Nitric acid, Peroxides). Risk of exothermic reaction and toxic gas evolution (NOx, Cl₂).[10]

  • DO NOT MIX with Strong Bases: While this is an acid, mixing concentrated solid acid with concentrated base waste can generate excessive heat and spattering. Neutralize controlled dilute solutions only; otherwise, keep separate.

  • DO NOT MIX with Non-Halogenated Solvents: Adding even a small amount of this chlorinated compound to a non-halogenated waste drum reclassifies the entire drum as halogenated, significantly increasing disposal costs.

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (0.11 mm minimum thickness). Double gloving recommended for solid handling.

  • Respiratory: Use a fume hood.[5][11][12] If weighing large quantities of fine powder, use a NIOSH N95/P95 particulate respirator.

Disposal Workflows

Select the workflow below that matches the physical state of your waste.

Workflow A: Solid Waste (Pure Substance, Spills, or Contaminated Debris)[6]
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Chemical Waste" drum.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "6-Chloro-2-methoxypyrimidine-4-carboxylic acid" (Do not use abbreviations).[1][2][3][4]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Coding: Add relevant internal codes (e.g., "Halogenated Solid").

  • Transfer: Transfer the solid carefully to avoid dust generation. Wipe the exterior of the container if any residue adheres.

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Workflow B: Liquid Waste (Mother Liquors or Reaction Mixtures)
  • Stream Identification: Ensure the solution is poured into the Halogenated Organic Solvent waste stream.

  • Compatibility Check: If the solution is highly acidic (pH < 2), consider a controlled neutralization (to pH 6-8) before adding to the solvent waste drum to prevent corrosion of the waste container, UNLESS your facility uses acid-resistant carboys for organic waste.

    • Neutralization Protocol: Dilute the waste, place in an ice bath, and slowly add saturated Sodium Bicarbonate (NaHCO₃) until bubbling ceases.

  • Transfer: Pour into the halogenated waste carboy (typically blue or yellow safety cans, or HDPE carboys).

  • Cap & Log: Close the container immediately. Log the volume and concentration on the waste tag.

Logic Flow: Waste Stream Decision Tree

The following diagram illustrates the decision logic for segregating this specific compound.

WasteSegregation cluster_legend Disposal Logic Start Waste Generation: 6-Chloro-2-methoxypyrimidine-4-carboxylic acid StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder (Pure or Debris) StateCheck->Solid Solid Liquid Liquid Solution (Reaction Mix / Wash) StateCheck->Liquid Liquid SolidAction Segregate into: SOLID HALOGENATED WASTE Solid->SolidAction SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloSolvent Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent No (e.g., Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent No LiquidAction Dispose in: LIQUID HALOGENATED WASTE (Do not mix with Non-Halo) HaloSolvent->LiquidAction NonHaloSolvent->LiquidAction Contaminates Stream

Figure 1: Decision tree for segregating halogenated pyrimidine waste to ensure regulatory compliance and cost-efficiency.

Regulatory Compliance & Documentation

Failure to properly document halogenated waste is a common audit finding. Ensure the following:

  • RCRA Classification (USA): This compound is not P-listed or U-listed specifically. However, it is regulated as a Characteristic Hazardous Waste if it exhibits ignitability (D001) or corrosivity (D002) in its waste form.

  • Halogen Content: Most disposal facilities charge a premium for halogenated waste because it requires specific scrubbers during incineration to neutralize acid gases (HCl). Accurate labeling prevents facility rejection.

  • Destruction Method: The ultimate fate of this molecule is High-Temperature Incineration . This ensures the pyrimidine ring is broken down and the chlorine is captured as salt, preventing the formation of dioxins.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: Move unnecessary personnel away from the immediate area.

  • PPE Up: Don safety goggles, lab coat, and double nitrile gloves.

  • Contain: If solid, cover with a damp paper towel to prevent dust dispersion. If liquid, use an inert absorbent (vermiculite or spill pads).

  • Clean: Sweep/scoop material into a disposal bag. Wipe the area with soap and water.[7][10]

  • Dispose: Place all cleanup materials into the Solid Halogenated Waste container.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 6-Chloro-2-methylpyrimidine-4-carboxylic acid (Analog). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloropyrimidine-5-carboxylic acid (Analog). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • University of Illinois Urbana-Champaign (DRS). (2024). Chemical Waste Disposal: Halogenated Solvents.[5][11][12] Retrieved from

  • BLD Pharm. (2025). Product Information: 6-Chloro-2-methoxypyrimidine-4-carboxylic acid (CAS 944902-07-2).[1][2][3][4][13] Retrieved from

Sources

A Senior Application Scientist's Guide to Handling 6-Chloro-2-methoxypyrimidine-4-carboxylic Acid: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, a crucial reagent in modern drug discovery and development. The procedural guidance herein is synthesized from established safety protocols for structurally analogous compounds, ensuring a robust framework for operational safety in the laboratory. Our focus is on providing the causal reasoning behind each recommendation, empowering researchers to make informed safety decisions.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for 6-Chloro-2-methoxypyrimidine-4-carboxylic acid is not broadly available, its structure—featuring a chlorinated pyrimidine core—allows us to extrapolate a reliable hazard profile from closely related analogs. Compounds like 2-Chloropyrimidine-4-carboxylic acid and other chlorinated pyridine derivatives are consistently classified with the following hazards:

  • Skin Irritation (Category 2) : Expected to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (Category 2) : Poses a significant risk of causing serious eye irritation.[1][3][4][5]

  • Harmful if Swallowed (Acute Oral Toxicity, Category 4) : Ingestion of the compound can be harmful.[2][6][7][8]

  • Potential Respiratory Irritation : As a solid powder, it may form dusts that can irritate the respiratory tract.[3][9]

Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to ensure personnel safety and experimental integrity.

Essential Personal Protective Equipment (PPE) Summary

The following table summarizes the minimum PPE requirements for handling 6-Chloro-2-methoxypyrimidine-4-carboxylic acid.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldGoggles: Must be chemical splash goggles conforming to ANSI Z87.1 standards to prevent fine powders or splashes from entering the eye.[10] Face Shield: Required over goggles during procedures with a high risk of splashing or energetic reactions.
Hand Protection Chemical-Resistant Nitrile GlovesNitrile gloves provide adequate protection against chlorinated solvents and a broad range of chemicals for short-term use.[10][11] Always inspect gloves for damage before use and practice double gloving for high-risk tasks.
Body Protection Flame-Retardant Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from contamination. Ensure it is a non-porous material.
Respiratory Protection N95/FFP2 RespiratorAll handling of the solid compound must occur in a certified chemical fume hood to control dust and vapor exposure. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is required.[5][9]
Foot Protection Closed-Toe ShoesImpermeable, closed-toe shoes are mandatory to protect against spills.[11]

The Causality Behind Your PPE Choices

  • Eye Protection: The carboxylic acid and chloro-substituents on the pyrimidine ring present a significant risk for irritation. Standard safety glasses are insufficient as fine particulates can easily bypass the frame. Tightly fitting safety goggles are essential.[12]

  • Hand Protection: Skin contact is a primary route of exposure. Nitrile gloves offer a reliable barrier, but it is crucial to understand their limitations. They are for splash protection, not prolonged immersion. Should direct contact occur, gloves must be removed and replaced immediately after washing hands.[9][11]

  • Respiratory Protection: The primary risk from this solid compound is the inhalation of airborne particulates. A chemical fume hood is the most effective engineering control. A respirator should be considered a secondary line of defense, necessary only when these primary engineering controls are insufficient to keep exposure below acceptable limits.[6]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is the foundation of laboratory safety.

Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Inspect all PPE for defects. Ensure an eyewash station and safety shower are accessible and unobstructed.[5]

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula and weighing paper, or weigh directly into a tared container.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After completing the task, decontaminate all equipment and the work surface thoroughly. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and any exposed skin with soap and water immediately.[1][11]

Disposal Plan
  • Waste Characterization: All materials contaminated with 6-Chloro-2-methoxypyrimidine-4-carboxylic acid, including gloves, weighing papers, and empty containers, must be treated as hazardous waste.[13]

  • Waste Segregation: Dispose of solid waste in a dedicated, clearly labeled hazardous waste container. Liquid waste containing the compound should be collected in a separate, compatible, and labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Final Disposal: All waste must be disposed of through a licensed chemical waste disposal company, following all local and national regulations.[1][2][4] Do not discharge to sewer systems.

Visualizing the Safety Workflow

The following diagram outlines the logical sequence of operations for safely handling 6-Chloro-2-methoxypyrimidine-4-carboxylic acid.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_area Verify Fume Hood & Clear Workspace inspect_ppe Inspect & Don Full PPE prep_area->inspect_ppe locate_safety Locate Eyewash/Shower inspect_ppe->locate_safety weigh Weigh Solid Compound locate_safety->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent & Dissolve transfer->dissolve decontaminate Decontaminate Surfaces & Glassware dissolve->decontaminate dispose_waste Dispose of Contaminated Items as Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling and Disposal.

References

  • BenchChem. (n.d.). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Thermo Fisher Scientific. (2009, April 8). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025, May 14). Safety Data Sheet.
  • (n.d.). (2014, November 13).
  • Texas Department of Insurance. (n.d.). Chlorine Safety.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 6-chloro-2-methylpyrimidine-4-carboxylic acid.
  • Fisher Scientific. (2009, February 27). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-Amino-4-chloro-6-methoxypyrimidine.
  • Capot Chemical. (n.d.). Material Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • Tokyo Chemical Industry. (2025, April 30). Safety Data Sheet.
  • BLDpharm. (n.d.). 6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid.
  • (n.d.). 6-Chloro-4-methylpyridine-2-carboxylic acid - Hazard.
  • TSM TheSafetyMaster Private Limited. (2023, May 6). Chlorine Safety.
  • ECHEMI. (n.d.). 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety Data Sheets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.